molecular formula C10H8FNO2 B556500 5-Fluoroindole-3-acetic acid CAS No. 443-73-2

5-Fluoroindole-3-acetic acid

Katalognummer: B556500
CAS-Nummer: 443-73-2
Molekulargewicht: 193,18 g/mole
InChI-Schlüssel: GWLLOJBOPVNWNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoroindole-3-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193,18 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic - Indoleacetic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLOJBOPVNWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196108
Record name 5-Fluoro-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-73-2
Record name 5-Fluoroindole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-indole-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 443-73-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1H-indole-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Fluoro-1H-indole-3-acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8LQD3LPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the primary synthetic pathways for 5-Fluoroindole-3-acetic acid, a fluorinated analog of the auxin plant hormone, which also serves as a valuable building block in drug discovery.[1] Its applications range from a biochemical tool for proteomics research to a potential prodrug for targeted cancer therapy.[2][3] The guide outlines key synthetic strategies, presents detailed experimental protocols, and summarizes quantitative data for critical reaction steps.

Core Synthesis Pathways

The synthesis of this compound primarily involves the construction of the 5-fluoroindole core, followed by the introduction of the acetic acid side chain at the C3 position. Several classical indole synthesis methodologies can be adapted for this purpose, with the Fischer Indole Synthesis being a prominent and versatile route.

Fischer Indole Synthesis Pathway

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that produces indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] This pathway is highly adaptable for producing the 5-fluoroindole core, which can then be further functionalized. The overall strategy involves two main stages: formation of a hydrazone intermediate and its subsequent acid-catalyzed cyclization.

Stage 1: Hydrazone Formation (Japp-Klingemann Reaction)

The required 4-fluorophenylhydrazone intermediate can be synthesized via the Japp-Klingemann reaction. This reaction couples an aryl diazonium salt (derived from 4-fluoroaniline) with a β-keto-ester, which upon hydrolysis and decarboxylation, yields the desired hydrazone.[5] This hydrazone is the direct precursor for the Fischer cyclization.

Stage 2: Acid-Catalyzed Cyclization and Side-Chain Formation

The synthesized hydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) to induce a-sigmatropic rearrangement, which, after several steps, results in the formation of the indole ring with the elimination of ammonia.[4][6] The choice of the initial keto-ester in the Japp-Klingemann step determines the substituent at the C2 position. For instance, using ethyl pyruvate leads to an ester at the C2 position, which can be hydrolyzed and decarboxylated.[7] To obtain the 3-acetic acid moiety, a common method is to react the formed 5-fluoroindole with ethyl diazoacetate, followed by hydrolysis of the resulting ester.[8]

fischer_indole_synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Synthesis A 4-Fluoroaniline C 4-Fluorophenyl- diazonium Salt A->C NaNO₂, HCl (Diazotization) B β-Keto-ester (e.g., Diethyl acetylsuccinate) D 4-Fluorophenylhydrazone B->D C->D Japp-Klingemann Reaction E Ethyl 5-fluoroindole- 3-acetate D->E Fischer Indole Cyclization (Acid Catalyst, Heat) F 5-Fluoroindole- 3-acetic acid E->F Hydrolysis (e.g., NaOH, H₂O) leimgruber_batcho_synthesis start 5-Fluoro-2-nitrotoluene enamine Enamine Intermediate start->enamine DMFDMA, Pyrrolidine product 5-Fluoroindole enamine->product Reductive Cyclization (e.g., Raney-Ni, H₂) reissert_synthesis start1 5-Fluoro-2-nitrotoluene intermediate Ethyl 5-fluoro-2- nitrophenylpyruvate start1->intermediate start2 Diethyl Oxalate start2->intermediate KOEt (Condensation) product 5-Fluoroindole- 2-carboxylic acid intermediate->product Reductive Cyclization (Zn, Acetic Acid) biological_activation prodrug This compound (Prodrug) radical Radical-Cation Intermediate prodrug->radical Oxidation enzyme Horseradish Peroxidase (HRP) enzyme->radical Catalyzes cytotoxin Cytotoxic Products (e.g., 3-methylene-2-oxindole) radical->cytotoxin Fragmentation (-CO₂) effect Cell Death (Cancer Cell) cytotoxin->effect Alkylation of Nucleophiles (DNA, etc.)

References

5-Fluoroindole-3-acetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and biological activity of 5-Fluoroindole-3-acetic acid (5-FIAA). The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental protocols, and the visualization of its mechanism of action.

Core Chemical Properties and Structure

This compound is a fluorinated derivative of the plant hormone indole-3-acetic acid (IAA). The introduction of a fluorine atom at the 5-position of the indole ring significantly modifies its biological and chemical characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₈FNO₂[1][2][3]
Molecular Weight 193.17 g/mol [1][2][3]
CAS Number 443-73-2[1][2][3]
Melting Point 137-145 °C[4]
Boiling Point 417.9 ± 30.0 °C (Predicted)[5]
Solubility Soluble in DMSO and Methanol.[6]
pKa Not experimentally determined, but expected to be similar to indole-3-acetic acid (around 4.75). The pKa of related fluoroacetic acids is influenced by the position and number of fluorine atoms.[7][8]
Appearance Yellowish to off-white crystalline powder.[4]

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for indole synthesis, most notably the Leimgruber-Batcho and Fischer indole syntheses.

Experimental Protocols

1. Leimgruber-Batcho Indole Synthesis (Adapted for this compound)

This method provides a versatile route to indoles from o-nitrotoluenes.[9][10]

  • Step 1: Enamine Formation. 4-Fluoro-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. The acidic protons of the methyl group on the nitrotoluene condense with the DMF-DMA to form a nitroenamine intermediate.[9][10][11]

  • Step 2: Reductive Cyclization. The nitroenamine is then subjected to reductive cyclization. Common reducing agents for this step include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or iron in acetic acid.[9][10][11] This reduction of the nitro group to an amine is followed by an intramolecular cyclization and elimination of the secondary amine to yield the 5-fluoroindole core.

  • Step 3: Introduction of the Acetic Acid Side Chain. The resulting 5-fluoroindole can then be alkylated at the 3-position using a suitable reagent like ethyl bromoacetate followed by hydrolysis of the ester to yield this compound.

2. Fischer Indole Synthesis (Adapted for this compound)

A classic method for indole synthesis from a phenylhydrazine and a carbonyl compound.[11][12][13]

  • Step 1: Hydrazone Formation. (4-Fluorophenyl)hydrazine is condensed with a suitable carbonyl compound containing the acetic acid moiety or a precursor, such as levulinic acid or an ester thereof, under acidic conditions to form the corresponding phenylhydrazone.

  • Step 2: Indolization. The phenylhydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid). This induces a[14][14]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring, directly yielding this compound or its ester precursor.[11][12][13]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the indole ring, the methylene protons of the acetic acid side chain, and the N-H proton of the indole. The coupling patterns of the aromatic protons would be influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbons in the benzene portion of the indole ring will be affected by the electronegative fluorine atom.[14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the functional groups present.[17][18]

  • N-H stretch: A peak in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, broad peak around 1700-1725 cm⁻¹.

  • O-H stretch (carboxylic acid): A very broad band in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands.

  • C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 193.17).

  • Fragmentation Pattern: Common fragmentation pathways for indole-3-acetic acid derivatives involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic cleavages of the indole ring and the side chain.[19][20][21]

Biological Activity and Mechanism of Action

This compound has garnered significant interest for its potential as a prodrug in targeted cancer therapy.[1][22] It exhibits selective cytotoxicity towards cancer cells when activated by the enzyme horseradish peroxidase (HRP).[22]

Enzymatic Activation and Cytotoxic Pathway

The mechanism of action involves the enzymatic oxidation of 5-FIAA by HRP to a highly reactive cytotoxic species. This process is illustrated in the workflow diagram below.

5-FIAA_Activation_Pathway cluster_0 Extracellular Space / Tumor Microenvironment cluster_1 Cancer Cell 5-FIAA This compound (Prodrug) Radical_Cation 5-FIAA Radical-Cation 5-FIAA->Radical_Cation Oxidation HRP Horseradish Peroxidase (Targeted Enzyme) HRP->Radical_Cation Decarboxylation Decarboxylation Radical_Cation->Decarboxylation Elimination of CO₂ Oxidized_Product 3-Methylene-2-oxindole (Cytotoxic Species) Decarboxylation->Oxidized_Product Targets Cellular Nucleophiles (e.g., Thiols in Proteins, DNA) Oxidized_Product->Targets Enters Cell Damage Covalent Adducts Targets->Damage Conjugation Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: Enzymatic activation of 5-FIAA and its cytotoxic effect.

The targeted delivery of HRP to tumor tissues allows for the localized conversion of the non-toxic 5-FIAA into a potent cytotoxic agent. This activated species, believed to be a 3-methylene-2-oxindole analog, is a reactive electrophile that can form covalent adducts with cellular nucleophiles such as thiols (e.g., in glutathione and proteins) and DNA.[1][22] This leads to cellular damage and ultimately induces apoptosis in cancer cells.[22][23][24] This targeted approach minimizes systemic toxicity, a significant advantage in cancer therapy.

References

Biological activity of 5-Fluoroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Fluoroindole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5-F-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class[1]. The strategic placement of a fluorine atom on the indole scaffold significantly alters its electronic properties and biological activity, making 5-F-IAA a subject of interest in diverse fields such as pharmaceutical development and plant physiology[2][3]. While it functions as a plant growth regulator, analogous to its parent compound, its most notable and well-documented biological activity is its potential as a peroxidase-activated prodrug for targeted cancer therapy[2][4][5]. This document provides a comprehensive overview of the biological activities of 5-F-IAA, with a focus on its anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Anticancer Activity: A Peroxidase-Activated Prodrug

The primary therapeutic interest in this compound stems from its role as a prodrug with potent cytotoxic activity against cancer cells when activated by peroxidases, such as horseradish peroxidase (HRP)[4][5]. On its own, 5-F-IAA shows no toxicity; however, in the presence of an activating enzyme, it is converted into a powerful cytotoxin[4][5].

Mechanism of Action

The anticancer mechanism of 5-F-IAA is a targeted activation process. Indole-3-acetic acid and its derivatives can be oxidized by horseradish peroxidase, which leads to the formation of a radical-cation[4][5]. This intermediate is unstable and rapidly fragments, eliminating carbon dioxide to form cytotoxic products[4][5]. Unexpectedly, while 5-F-IAA is oxidized by HRP compound I about 10 times more slowly than the unsubstituted IAA, it demonstrates significantly higher cytotoxicity towards various cancer cell lines in the presence of the enzyme[4][5]. The resulting cytotoxicity is believed to be caused by the formation of a 3-methylene-2-oxindole analogue, a reactive species that can conjugate with thiols, DNA, and other biological nucleophiles, ultimately leading to cell death[4][5]. This high cytotoxicity upon oxidative activation positions 5-F-IAA as a promising candidate for targeted cancer therapies, including antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT)[4][5].

cluster_activation Enzymatic Activation cluster_cellular_effect Cellular Effect Prodrug This compound (5-F-IAA) Radical Radical-Cation Intermediate Prodrug->Radical Oxidation Enzyme Horseradish Peroxidase (HRP) Enzyme->Radical Fragments Cytotoxic Products (3-methylene-2-oxindole analogue) + CO2 Radical->Fragments Fragmentation Nucleophiles Cellular Nucleophiles (Thiols, DNA) Fragments->Nucleophiles Conjugation Cytotoxicity Cytotoxicity & Cell Death Nucleophiles->Cytotoxicity

Caption: Peroxidase-mediated activation of 5-F-IAA leading to cytotoxicity.

Quantitative Data: In Vitro Cytotoxicity and Pharmacokinetics

Studies have demonstrated the potent cytotoxic effects of the 5-F-IAA and peroxidase combination across various human and rodent tumor cell lines.

Cell LineTypeExposure Time (hr)Result
V79Hamster FibroblastNot specifiedMuch more cytotoxic than unsubstituted indole-3-acetic acid[4][5]
MCF7Human Breast Cancer2~90-99% cell kill[4][5]
HT29Human Colon Cancer2~90-99% cell kill[4][5]
CaNTMurine Carcinoma2~90-99% cell kill[4][5]
T24Human Bladder Carcinoma2More resistant compared to other lines[4][5]

Pharmacokinetic studies in mice with murine carcinoma NT following a 50 mg/kg intraperitoneal administration revealed significant tumor exposure.

ParameterValue
Peak Plasma Level~1 mM[4][5]
Peak Tumor Level~200 µM[4][5]
Area Under the Curve (Tumor, 2 hr)~20 mM min[4][5]

This tumor exposure was approximately double the level required to achieve 90-99% cell kill in several sensitive tumor cell lines in vitro[4][5].

Experimental Protocol: In Vitro Cytotoxicity Assay

A generalized protocol to determine the cytotoxicity of peroxidase-activated 5-F-IAA against a cancer cell line is outlined below. This is based on standard cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis s1 1. Seed Cells Plate cancer cells in a 96-well plate. Incubate for 24h. s2 2. Prepare Treatment Groups - Vehicle Control - 5-F-IAA alone - HRP alone - 5-F-IAA + HRP s1->s2 s3 3. Treat Cells Add respective treatments to wells. Incubate for desired time (e.g., 2h). s2->s3 s4 4. Add Viability Reagent Add MTT or similar reagent to each well. Incubate for 2-4h. s3->s4 s5 5. Solubilize Formazan Add solubilization solution (e.g., DMSO). s4->s5 s6 6. Measure Absorbance Read absorbance on a plate reader. s5->s6 s7 7. Calculate Viability Determine % cell viability relative to control. Calculate IC50 values. s6->s7 cluster_pathway Simplified Auxin Signaling Pathway Auxin Auxin (e.g., 5-F-IAA) Receptor SCF-TIR1 Receptor Complex Auxin->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for degradation Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses DNA Auxin-Response Genes ARF->DNA Activates Transcription Response Cellular Response (e.g., Gene Expression, Cell Elongation) DNA->Response

References

5-Fluoroindole-3-acetic acid mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluoroindole-3-acetic acid in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (5-F-IAA) is a novel prodrug candidate for targeted cancer therapy. On its own, 5-F-IAA exhibits no toxicity. However, in the presence of a peroxidase enzyme, it undergoes oxidative activation to become a potent cytotoxic agent. This mechanism allows for tumor-specific activation by delivering a peroxidase enzyme to the cancer site through advanced methods like antibody-directed or gene-directed enzyme prodrug therapy (ADEPT/GDEPT). The activated form of 5-F-IAA generates highly reactive intermediates that induce apoptosis in cancer cells by interacting with vital cellular nucleophiles. This document provides a comprehensive overview of the activation mechanism, downstream signaling pathways, cytotoxic efficacy, and key experimental methodologies related to 5-F-IAA.

Core Mechanism: Peroxidase-Mediated Activation

The central mechanism of this compound relies on its role as a prodrug that requires enzymatic activation to exert its anticancer effects. The activation is catalyzed by peroxidases, such as horseradish peroxidase (HRP), which are not typically present in sufficient quantities in the extracellular matrix of tumors.[1] This forms the basis of a targeted therapy approach where the enzyme is selectively delivered to the tumor environment.

The activation process proceeds as follows:

  • Oxidation: The peroxidase enzyme oxidizes 5-F-IAA, forming a radical-cation intermediate.[1][2]

  • Fragmentation: This radical-cation is unstable and rapidly fragments, eliminating a molecule of carbon dioxide (CO₂).[1][2]

  • Formation of Cytotoxic Product: The fragmentation yields a highly reactive and cytotoxic product, believed to be a 3-methylene-2-oxindole analogue.[1][2]

  • Nucleophilic Attack: This electrophilic intermediate can readily conjugate with biological nucleophiles, particularly thiols (e.g., in glutathione) and potentially DNA, leading to widespread cellular damage and triggering cell death pathways.[1][2][3]

Interestingly, while 5-F-IAA is oxidized by peroxidase approximately 10-fold more slowly than its non-fluorinated parent compound, indole-3-acetic acid (IAA), it results in significantly higher cytotoxicity.[1][2] This suggests that the properties of the fluorinated cytotoxic intermediate are critical for its potent anticancer activity.

G cluster_activation Extracellular Space / Target Enzyme Environment cluster_cell Cancer Cell prodrug This compound (5-F-IAA, Non-toxic Prodrug) radical Radical-Cation Intermediate prodrug->radical Oxidation enzyme Peroxidase (e.g., HRP) enzyme->radical cytotoxin 3-Methylene-2-oxindole Analogue (Highly Reactive Cytotoxin) radical->cytotoxin Fragmentation (-CO₂) nucleophiles Cellular Nucleophiles (Thiols, DNA, Proteins) cytotoxin->nucleophiles Conjugation damage Cellular Damage & Stress nucleophiles->damage apoptosis Apoptosis damage->apoptosis

Fig. 1: Activation pathway of 5-F-IAA. Max Width: 760px.

Downstream Signaling: Induction of Apoptosis

The cellular damage inflicted by the activated 5-F-IAA metabolite triggers programmed cell death, or apoptosis. While direct studies on the signaling of 5-F-IAA are limited, research on its parent compound, indole-3-acetic acid (IAA), provides a strong model for its downstream effects.[4] Activation of IAA, either by peroxidase or UVB light, is known to induce apoptosis through stress-activated signaling pathways.[4][5]

The proposed apoptotic signaling cascade involves:

  • Stress Kinase Activation: The accumulation of cellular damage and reactive oxygen species leads to the phosphorylation and activation of stress-activated protein kinases (SAPKs), specifically p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[4]

  • Caspase Cascade Initiation: These stress signals converge on the intrinsic and extrinsic apoptosis pathways, leading to the activation of initiator caspases (caspase-8 and caspase-9) and subsequently, executioner caspases (caspase-3).[4]

  • Execution of Apoptosis: Activated caspase-3 cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which shuts down DNA repair mechanisms and finalizes the apoptotic process.[4][6]

G cluster_mapk Stress Kinase Cascade cluster_caspase Caspase Cascade activated_drug Activated 5-F-IAA (Cytotoxin) stress Cellular Stress / Damage (e.g., ROS, DNA Adducts) activated_drug->stress p38 p-p38 MAPK (Active) stress->p38 jnk p-JNK (Active) stress->jnk casp89 Caspase-8 / Caspase-9 (Initiator Caspases) p38->casp89 Activation jnk->casp89 Activation casp3 Caspase-3 (Executioner Caspase) casp89->casp3 Activation parp PARP Cleavage casp3->parp Cleavage apoptosis Apoptosis parp->apoptosis

Fig. 2: Proposed apoptotic signaling pathway. Max Width: 760px.

Efficacy in Cancer Cell Lines

Direct IC₅₀ values for 5-F-IAA are not widely reported, as its efficacy is entirely dependent on the co-administration of an activating peroxidase. However, studies have demonstrated its potent cytotoxic effects across a range of human and rodent tumor cell lines when combined with horseradish peroxidase (HRP). The data below summarizes the reported efficacy.

Cell LineCancer TypeOrganismEfficacy with PeroxidaseNotes
MCF7 Breast AdenocarcinomaHumanHigh CytotoxicityExposure of ~20 mM·min resulted in 90-99% cell kill.[1][7]
HT29 Colon AdenocarcinomaHumanHigh CytotoxicityExposure of ~20 mM·min resulted in 90-99% cell kill.[1][7]
CaNT Mammary CarcinomaMurineHigh CytotoxicityExposure of ~20 mM·min resulted in 90-99% cell kill.[1][7]
T24 Bladder CarcinomaHumanMore ResistantShowed higher resistance compared to other tested cell lines.[1][7]
V79 Lung FibroblastHamsterHigh CytotoxicitySignificantly more cytotoxic than the non-fluorinated IAA.[1][2]

Key Experimental Protocols

Protocol: Peroxidase-Activated Cytotoxicity Assay (Clonogenic Survival)

This protocol outlines a method to determine the cytotoxicity of 5-F-IAA in the presence of horseradish peroxidase (HRP) using a clonogenic survival assay, which measures the ability of single cells to grow into colonies.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound (5-F-IAA) stock solution (in DMSO or ethanol)

  • Horseradish Peroxidase (HRP) solution (in PBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in methanol/water)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-500 cells/well) to allow for colony formation. Let cells adhere overnight.

  • Treatment Preparation: Prepare fresh treatment media containing various concentrations of 5-F-IAA with a fixed concentration of HRP (e.g., 1-2 µg/mL). Include controls: media alone, HRP alone, and 5-F-IAA alone.

  • Cell Treatment: Remove old media from wells and replace with 2 mL of the prepared treatment media.

  • Incubation: Incubate cells for a defined period (e.g., 4-24 hours).

  • Recovery: After incubation, remove the treatment media, wash cells gently with PBS, and add fresh, drug-free complete medium.

  • Colony Growth: Return plates to the incubator and allow colonies to grow for 7-14 days, or until colonies in the control well contain at least 50 cells.

  • Staining: Wash plates with PBS, fix with methanol for 10 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Quantification: Gently wash away excess stain with water and allow plates to air dry. Count the number of colonies (groups of >50 cells) in each well.

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.

G start Start: Seed Cells in 6-well Plates adhere Incubate Overnight (Allow Adhesion) start->adhere treat Treat Cells with 5-F-IAA + HRP adhere->treat controls Include Controls: - Media Only - HRP Only - 5-F-IAA Only treat->controls incubate_treat Incubate for Treatment Period (4-24h) treat->incubate_treat wash Wash with PBS & Add Fresh Media incubate_treat->wash incubate_growth Incubate for Colony Growth (7-14 days) wash->incubate_growth stain Fix with Methanol & Stain with Crystal Violet incubate_growth->stain count Wash, Dry, and Count Colonies stain->count end End: Calculate Surviving Fraction count->end

Fig. 3: Workflow for a clonogenic survival assay. Max Width: 760px.
Protocol: Western Blot Analysis of Apoptotic Markers

This protocol describes how to detect key apoptotic proteins in cell lysates following treatment with 5-F-IAA and HRP.

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-p-JNK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse cell pellets on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved forms of caspase-3 and PARP indicates apoptosis.[2][6]

  • Analysis: Quantify band intensity relative to a loading control like β-actin. An increase in the ratio of cleaved to full-length proteins confirms the induction of apoptosis.[2]

Conclusion and Future Directions

This compound stands out as a promising prodrug for targeted cancer therapy due to its unique peroxidase-dependent activation mechanism. Its high cytotoxicity upon activation, coupled with its inertness in the absence of the target enzyme, presents a powerful strategy for minimizing off-target toxicity. The proposed mechanism, involving the generation of a reactive oxindole species and subsequent induction of apoptosis via stress-activated pathways, provides a solid foundation for further development.

Future research should focus on optimizing enzyme-delivery systems, such as antibody-enzyme conjugates (ADCs) or viral vectors for GDEPT, to ensure efficient and specific localization of the activating peroxidase within the tumor microenvironment. Further elucidation of the precise signaling pathways and resistance mechanisms in different cancer types will be crucial for its successful clinical translation.

References

5-Fluoroindole-3-acetic Acid: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroindole-3-acetic acid (5-F-IAA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). While initially investigated for its potential as a plant growth regulator, its unique properties upon enzymatic activation have positioned it as a significant molecule in the field of targeted cancer therapy. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of this compound. It details the mechanism of action, which involves its conversion by peroxidases into a cytotoxic agent, and summarizes key quantitative data from preclinical studies. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and relevant biological assays, along with visualizations of the pertinent signaling pathways and experimental workflows.

Introduction and Historical Context

The study of indole-3-acetic acid (IAA) and its analogs has a rich history rooted in plant physiology. IAA was identified as the primary auxin in plants, responsible for regulating various aspects of growth and development. The exploration of synthetic IAA derivatives was initially driven by the desire to create more stable and potent plant growth regulators.

A pivotal shift in the research focus for 5-F-IAA occurred with the discovery of its potential as a prodrug for targeted cancer therapy. Researchers found that, like IAA, 5-F-IAA could be oxidized by the enzyme horseradish peroxidase (HRP) to generate cytotoxic species.[1] This finding opened a new therapeutic avenue where HRP, targeted to tumor cells via antibody- or polymer-conjugates, could locally activate the non-toxic 5-F-IAA prodrug, leading to selective cancer cell killing. A key study published in 2002 demonstrated the superior cytotoxic potential of 5-F-IAA compared to its non-fluorinated counterpart, IAA, when activated by peroxidase, establishing it as a promising candidate for further development in this therapeutic strategy.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 443-73-2
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance Off-white to pink crystalline powder
Melting Point 138-140 °C
Solubility Soluble in polar organic solvents

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available precursor, 5-fluoroindole. The first step involves the introduction of an acetic acid ester moiety at the C3 position of the indole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(5-fluoro-1H-indol-3-yl)acetate

  • To a solution of 5-fluoroindole (1.0 eq) in anhydrous diethyl ether, add a solution of ethyl bromoacetate (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 2-(5-fluoro-1H-indol-3-yl)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 2-(5-fluoro-1H-indol-3-yl)acetate (1.0 eq) obtained from the previous step in a mixture of ethanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with a dilute solution of hydrochloric acid (HCl) at 0 °C.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis 5-Fluoroindole 5-Fluoroindole Reaction_Mixture_1 Reaction_Mixture_1 5-Fluoroindole->Reaction_Mixture_1 Ethyl Bromoacetate, NaH, Diethyl Ether Purification_1 Purification_1 Reaction_Mixture_1->Purification_1 Workup & Column Chromatography Ethyl_Ester Ethyl_Ester Purification_1->Ethyl_Ester Ethyl 2-(5-fluoro-1H-indol-3-yl)acetate Reaction_Mixture_2 Reaction_Mixture_2 Ethyl_Ester->Reaction_Mixture_2 NaOH, EtOH/H2O, Reflux Purification_2 Purification_2 Reaction_Mixture_2->Purification_2 Workup & Acidification Final_Product Final_Product Purification_2->Final_Product This compound

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound exhibits its most significant biological activity as a prodrug in targeted cancer therapy. In its native state, it is relatively non-toxic to mammalian cells. However, in the presence of a peroxidase enzyme, such as horseradish peroxidase (HRP), it is converted into a potent cytotoxic agent.[1]

Mechanism of Activation and Cytotoxicity

The mechanism of action is initiated by the one-electron oxidation of 5-F-IAA by the peroxidase enzyme, specifically by its compound I intermediate. This oxidation generates a radical cation of 5-F-IAA. This radical cation is unstable and rapidly undergoes decarboxylation, losing carbon dioxide to form a highly reactive skatolyl radical intermediate. This radical can then be further oxidized to form an electrophilic species, 3-methylene-5-fluoro-2-oxindole. This electrophile is believed to be the primary cytotoxic agent, capable of reacting with and damaging essential cellular nucleophiles, including thiols (such as glutathione) and DNA, ultimately leading to apoptotic cell death.[1]

Mechanism_of_Action 5-F-IAA This compound (Prodrug) Oxidation One-electron Oxidation 5-F-IAA->Oxidation HRP Horseradish Peroxidase (HRP) HRP->Oxidation Radical_Cation 5-F-IAA Radical Cation Oxidation->Radical_Cation Decarboxylation Decarboxylation (-CO2) Radical_Cation->Decarboxylation Skatolyl_Radical Skatolyl Radical Intermediate Decarboxylation->Skatolyl_Radical Further_Oxidation Further Oxidation Skatolyl_Radical->Further_Oxidation Cytotoxic_Species 3-Methylene-5-fluoro-2-oxindole (Electrophilic Cytotoxin) Further_Oxidation->Cytotoxic_Species Cellular_Targets Cellular Nucleophiles (Thiols, DNA) Cytotoxic_Species->Cellular_Targets Apoptosis Apoptosis Cellular_Targets->Apoptosis

Caption: Peroxidase-mediated activation of this compound.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound in combination with horseradish peroxidase has been evaluated in various cancer cell lines. The following table summarizes the reported concentrations required to achieve 90-99% cell kill in vitro.

Cell LineCancer Type5-F-IAA Concentration (µM) for 90-99% Cell Kill (with HRP)Reference
MCF7Human Breast Cancer~10-20[1]
HT29Human Colon Cancer~10-20[1]
CaNTMurine Mammary Carcinoma~10-20[1]
T24Human Bladder CarcinomaMore resistant[1]
V79Hamster FibroblastsSignificantly more cytotoxic than IAA[1]

Signaling Pathways

The cytotoxic effects of activated this compound culminate in the induction of apoptosis. While the precise signaling cascade initiated by the electrophilic metabolite has not been fully elucidated for 5-F-IAA specifically, it is expected to follow similar pathways to those activated by oxidative stress and DNA damage, which are known to be triggered by the parent compound, IAA, in the presence of peroxidase. These pathways involve the activation of stress-activated protein kinases (SAPKs) and the caspase cascade.

Apoptosis_Signaling_Pathway cluster_activation Cellular Damage cluster_mapk MAPK Signaling cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cytotoxic_Species 3-Methylene-5-fluoro-2-oxindole DNA_Damage DNA Damage Cytotoxic_Species->DNA_Damage ROS_Production ROS Production Cytotoxic_Species->ROS_Production JNK_p38 JNK / p38 MAPK Activation DNA_Damage->JNK_p38 ROS_Production->JNK_p38 Mitochondria Mitochondria JNK_p38->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Death_Receptors Death Receptors (e.g., Fas, TRAIL) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathways induced by activated 5-F-IAA.

Key Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the in vitro cytotoxicity of this compound in combination with horseradish peroxidase.

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for the formation of individual colonies. Allow cells to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of horseradish peroxidase (e.g., 1 µg/mL). Include controls for cells alone, cells with 5-F-IAA only, and cells with HRP only.

  • Incubation: Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.

  • Fixation and Staining:

    • Wash the colonies gently with phosphate-buffered saline (PBS).

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.

    • Stain the colonies with a 0.5% crystal violet solution in methanol for 10-20 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Clonogenic_Assay_Workflow Start Start Seed_Cells Seed Cells at Low Density Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Treatment Treat with 5-F-IAA +/- HRP Adherence->Treatment Incubation Incubate for 7-14 Days Treatment->Incubation Fixation Fix Colonies Incubation->Fixation Staining Stain with Crystal Violet Fixation->Staining Counting Count Colonies (>50 cells) Staining->Counting Analysis Calculate Surviving Fraction Counting->Analysis End End Analysis->End

Caption: Workflow for a clonogenic survival assay.

Horseradish Peroxidase Activity Assay

This assay can be used to confirm the activity of the HRP enzyme used in the cytotoxicity studies.

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.0).

    • Prepare a substrate solution containing a chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS) and hydrogen peroxide (H₂O₂) in the phosphate buffer.

  • Assay Procedure:

    • Add the substrate solution to the wells of a microplate.

    • Add a small amount of the HRP solution to be tested to initiate the reaction.

    • Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 405 nm for ABTS) using a microplate reader.

  • Data Analysis: The rate of change in absorbance is proportional to the HRP activity.

Conclusion and Future Directions

This compound has evolved from a simple fluorinated analog of a plant hormone to a promising prodrug candidate for targeted cancer therapy. Its potent and selective cytotoxicity upon activation by peroxidases offers a compelling therapeutic strategy. The data gathered to date strongly support its further investigation in preclinical models of cancer, particularly in the context of antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT).

Future research should focus on several key areas:

  • Optimization of Delivery Systems: Developing more efficient and tumor-specific methods for delivering the activating peroxidase enzyme to the target site.

  • In Vivo Efficacy Studies: Conducting comprehensive in vivo studies in relevant animal models to evaluate the therapeutic efficacy and safety profile of the 5-F-IAA/peroxidase system.

  • Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to the cytotoxic effects of activated 5-F-IAA.

  • Combination Therapies: Exploring the potential of combining this targeted approach with other cancer therapies, such as chemotherapy or immunotherapy.

The continued exploration of this compound and similar prodrugs holds significant promise for the development of novel and more effective cancer treatments with reduced systemic toxicity.

References

A Spectroscopic Guide to 5-Fluoroindole-3-acetic Acid: Characterization for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoroindole-3-acetic acid (5-F-IAA) is a fluorinated analog of the natural plant hormone auxin (indole-3-acetic acid). Its unique structure makes it a valuable compound in various research fields, from plant growth regulation to pharmaceutical development.[1] In medicinal chemistry, it serves as a building block for bioactive molecules and has been investigated as a prodrug for targeted cancer therapy, where it is activated by peroxidases to form cytotoxic products.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in drug discovery, quality control, and biochemical research.

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, tabulated data, and workflow visualizations are presented to aid researchers and scientists in its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of 5-F-IAA. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

¹H NMR Spectroscopy

Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule. The spectrum of 5-F-IAA is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the acetic acid side chain, and the acidic proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H1 (Indole N-H) 10.8 - 11.2 broad singlet
H2 ~7.3 doublet
H4 ~7.6 doublet of doublets
H6 ~7.0 doublet of doublets
H7 ~7.3 doublet of doublets
Methylene (-CH₂) ~3.7 singlet
Carboxylic Acid (-COOH) 12.0 - 12.5 broad singlet

Note: Predicted values are based on the structure and data for similar indole compounds. Actual shifts are solvent-dependent.

Experimental Protocol: ¹H NMR

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition :

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-13 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR identifies all non-equivalent carbon atoms in the molecule, providing a carbon "fingerprint."

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 ~125
C3 ~108
C3a ~128
C4 ~112 (doublet, ¹JCF)
C5 ~158 (doublet, ¹JCF)
C6 ~110 (doublet, ²JCF)
C7 ~122
C7a ~133
Methylene (-CH₂) ~31
Carbonyl (-COOH) ~173

Note: Predicted values are based on the structure and known substituent effects. The fluorine atom will cause splitting of adjacent carbon signals (C-F coupling).

Experimental Protocol: ¹³C NMR

  • Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrumentation : Use a 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency).

  • Data Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance of ¹³C.[3]

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and specific for the fluorine atom in 5-F-IAA.[4] Given that fluorine is absent in most biological systems, ¹⁹F NMR is particularly useful for studying the molecule in complex biological matrices without background interference.[5] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment.[4][6]

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm)
C5-F -115 to -125

Note: Chemical shifts are referenced to a standard such as CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[6][7] The exact shift can vary with solvent and temperature.[4]

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation : A sample concentration similar to that for ¹H NMR (5-10 mg in 0.7 mL) is usually sufficient.

  • Instrumentation : An NMR spectrometer equipped with a multinuclear probe capable of observing the ¹⁹F frequency.

  • Data Acquisition :

    • Tune the probe to the ¹⁹F frequency.

    • Acquire a standard 1D ¹⁹F spectrum. Proton decoupling may be applied to simplify the spectrum, though proton-fluorine couplings can provide useful structural information.

    • Include an appropriate fluorine reference standard either internally or externally in a capillary tube (e.g., trifluoroacetic acid in D₂O).[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

The molecular weight of this compound (C₁₀H₈FNO₂) is 193.17 g/mol .[8][9] Upon ionization, a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 193 or 194, respectively.

Table 4: Expected m/z Values for Key Fragments of this compound

m/z Proposed Fragment Notes
193 [C₁₀H₈FNO₂]⁺ Molecular Ion (M⁺)
148 [C₉H₇FN]⁺ Loss of -COOH (45 Da)
134 [C₈H₅FN]⁺ Further fragmentation of the indole ring

Note: Fragmentation is dependent on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Proposed Fragmentation Pathway

The primary fragmentation event for carboxylic acids under EI conditions is often the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the carboxyl group.[10]

G M 5-F-IAA (M+) m/z = 193 F1 Fragment [C9H7FN]+ m/z = 148 M->F1 - COOH (45 Da) F2 Fragment [C8H5FN]+ m/z = 134 F1->F2 - CH2

Caption: Proposed EI mass spectrometry fragmentation pathway for 5-F-IAA.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation :

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[11]

    • For ESI-MS, a dilute organic acid (e.g., 0.1% formic acid) can be added to promote protonation for positive ion mode.[11][12] Avoid non-volatile buffers and salts like NaCl or K₂HPO₄.[11][13]

    • Centrifuge the sample to remove any particulates before injection.[13]

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition :

    • Infuse the sample directly or via an LC system.

    • Acquire data in either positive or negative ion mode. For a carboxylic acid, both modes can be informative.

    • Perform a full scan to identify the molecular ion.

    • Conduct tandem MS (MS/MS) on the parent ion (m/z 193 or 194) to induce fragmentation and confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~3400 N-H stretch Indole
3300 - 2500 O-H stretch (broad) Carboxylic Acid
~1700 C=O stretch Carboxylic Acid
1600 - 1450 C=C stretch Aromatic Ring
~1250 C-F stretch Aryl-Fluoride
1300 - 1200 C-O stretch Carboxylic Acid

Note: Values are based on typical ranges and data for indole-3-acetic acid.[14] The exact positions can be affected by hydrogen bonding and the physical state of the sample.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation :

    • KBr Pellet : Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems like the indole ring. The absorption spectrum of indole derivatives typically shows multiple bands.[15] Compared to the parent indole-3-acetic acid, 5-fluoro substitution is expected to cause a slight shift in the absorption maxima.[15][16]

Table 6: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

Wavelength (λmax, nm) Electronic Transition
~220 ¹Bₐ ← ¹A, ¹Bₑ ← ¹A
~280-290 ¹Lₐ ← ¹A, ¹Lₑ ← ¹A

Note: The absorption maxima and molar absorptivity are solvent-dependent. Data is inferred from studies on similar indole-3-acetic acid derivatives.[15][16][17]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation :

    • Prepare a stock solution of 5-F-IAA of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or a buffer solution).

    • Dilute the stock solution to prepare a series of standards with concentrations that will result in an absorbance between 0.1 and 1.0 AU.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

    • Fill the cuvette with the sample solution and place it in the spectrophotometer.

    • Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum and identify the λmax values.[18]

Integrated Analytical Workflows

A comprehensive analysis of this compound involves a logical sequence of these spectroscopic techniques. Furthermore, understanding its mechanism of action in biological systems, such as its role as a prodrug, requires visualizing the transformation pathway.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation Sample Sample: 5-F-IAA UV UV-Vis (Purity, λmax) Sample->UV Primary Analysis IR IR (Functional Groups) Sample->IR Primary Analysis MS MS (Molecular Weight) Sample->MS Primary Analysis HNMR 1H NMR MS->HNMR Confirms Mass CNMR 13C NMR HNMR->CNMR Final Final Structure Confirmation HNMR->Final FNMR 19F NMR CNMR->FNMR CNMR->Final TwoD_NMR 2D NMR (COSY, HSQC) FNMR->TwoD_NMR FNMR->Final TwoD_NMR->Final

Caption: General workflow for the spectroscopic analysis of 5-F-IAA.

Prodrug Activation Pathway

This compound can function as a prodrug, activated by the enzyme horseradish peroxidase (HRP) in targeted cancer therapy.[2] This activation leads to the formation of cytotoxic products.

G Prodrug 5-F-IAA Prodrug (Non-toxic) Radical Radical Intermediate Prodrug->Radical Oxidation Enzyme Horseradish Peroxidase (HRP) + H2O2 Enzyme->Radical Cytotoxin Cytotoxic Product (3-methylene-2-oxindole analog) Radical->Cytotoxin - CO2 Target Cell Death (e.g., Tumor Cell) Cytotoxin->Target Alkylation of Nucleophiles (DNA, Thiols)

Caption: Enzymatic activation pathway of 5-F-IAA as a targeted therapy prodrug.

References

5-Fluoroindole-3-acetic acid derivatives and their functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Fluoroindole-3-acetic Acid Derivatives and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-FIAA) and its derivatives represent a versatile class of fluorinated indole compounds with a growing portfolio of biological activities. The strategic incorporation of a fluorine atom at the 5-position of the indole ring significantly modifies the molecule's electronic properties, lipophilicity, and metabolic stability, leading to a diverse range of pharmacological functions. This technical guide provides a comprehensive overview of the synthesis, biological functions, and mechanisms of action of 5-FIAA derivatives, with a focus on their applications in oncology, neuropharmacology, and as enzyme inhibitors. Detailed experimental protocols for key assays and synthesized quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. Chemical modification of the indole ring is a well-established strategy for generating novel therapeutic agents. Fluorination, in particular, is a powerful tool in medicinal chemistry, often enhancing a molecule's potency, metabolic stability, and bioavailability. This compound, a fluorinated analog of the natural plant hormone auxin (indole-3-acetic acid), serves as a key building block for a variety of bioactive molecules with applications in oncology and neurology.[1][2] This guide will delve into the technical details of 5-FIAA derivatives, providing researchers with the necessary information to explore their therapeutic potential.

Synthesis of this compound and Derivatives

The synthesis of this compound typically begins with the construction of the 5-fluoroindole core, followed by the introduction of the acetic acid side chain at the C3 position.

Synthesis of the 5-Fluoroindole Core

Several established methods can be employed for the synthesis of the 5-fluoroindole nucleus. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

  • Leimgruber-Batcho Indole Synthesis: This is a widely used industrial method that starts from a substituted o-nitrotoluene. It involves the formation of an enamine, followed by a reductive cyclization to yield the indole.

  • Fischer Indole Synthesis: A classic method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

  • Sugasawa Indole Synthesis: This method utilizes a Friedel-Crafts acylation followed by a reductive cyclization.

Synthesis of this compound

A common strategy to synthesize this compound is through the formation of an ester intermediate, ethyl 2-(5-fluoro-1H-indol-3-yl)acetate, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(5-fluoro-1H-indol-3-yl)acetate

  • To a solution of 5-fluoroindole in a suitable aprotic solvent (e.g., diethyl ether or THF), add a solution of ethyl diazoacetate.

  • A rhodium(II) catalyst, such as rhodium(II) acetate dimer, is added portionwise under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred at room temperature for several hours to overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure ethyl 2-(5-fluoro-1H-indol-3-yl)acetate.

Step 2: Hydrolysis to this compound [3]

  • Dissolve the ethyl 2-(5-fluoro-1H-indol-3-yl)acetate from the previous step in a mixture of ethanol and water.[3]

  • Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.[3]

  • Heat the mixture to reflux for 2-4 hours to facilitate the saponification of the ester.[3]

  • After cooling to room temperature, remove the ethanol under reduced pressure.[3]

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a strong acid, such as 1 M hydrochloric acid (HCl).[3]

  • The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of 5-Fluoroindole Core cluster_1 Addition of Acetic Acid Moiety 5-Fluoro-2-nitrotoluene 5-Fluoro-2-nitrotoluene Enamine Enamine 5-Fluoro-2-nitrotoluene->Enamine DMFDMA, Pyrrolidine 5-Fluoroindole 5-Fluoroindole Enamine->5-Fluoroindole Reductive Cyclization (e.g., Pd/C, H2) Ethyl_5_FIAA Ethyl 2-(5-fluoro-1H- indol-3-yl)acetate 5-Fluoroindole->Ethyl_5_FIAA Ethyl Diazoacetate Rh(II) catalyst 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Hydrazone 4-Fluorophenylhydrazine->Hydrazone Aldehyde/Ketone Acid Catalyst Hydrazone->5-Fluoroindole Fischer Indole Synthesis 5-FIAA This compound Ethyl_5_FIAA->5-FIAA 1. NaOH, EtOH/H2O 2. HCl

A diagram illustrating synthetic routes to this compound.

Biological Functions and Therapeutic Applications

5-FIAA derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development.

Anticancer Activity

This compound has been investigated as a prodrug for targeted cancer therapy, particularly in the context of Gene-Directed Enzyme Prodrug Therapy (GDEPT).[1]

Mechanism of Action:

The anticancer effect of 5-FIAA is dependent on its activation by the enzyme horseradish peroxidase (HRP).[1][4] In the presence of HRP, 5-FIAA is oxidized to form a radical cation. This unstable intermediate rapidly undergoes decarboxylation, eliminating CO2 and generating highly reactive and cytotoxic products, such as 3-methylene-2-oxindole analogues.[1][4] These cytotoxic species can then conjugate with cellular nucleophiles, including thiols and DNA, leading to cellular damage and apoptosis.[1] Interestingly, 5-FIAA is significantly more cytotoxic than its non-fluorinated counterpart, indole-3-acetic acid, upon activation by HRP, despite being oxidized more slowly.[1][4]

Signaling Pathway: HRP-Mediated Apoptosis

The cytotoxic radicals generated from the HRP-mediated oxidation of indole-3-acetic acid derivatives have been shown to induce apoptosis through the activation of key stress-related signaling pathways. This involves the activation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK). Activation of these pathways can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic cascades, leading to the activation of initiator caspases (caspase-8 and caspase-9) and subsequently the executioner caspase-3, culminating in programmed cell death.

G 5-FIAA 5-FIAA Radical_Cation Radical Cation 5-FIAA->Radical_Cation Oxidation by HRP HRP HRP Cytotoxic_Products Cytotoxic Products (e.g., 3-methylene-2-oxindole) Radical_Cation->Cytotoxic_Products Decarboxylation Stress_Kinases p38 MAPK / JNK Activation Cytotoxic_Products->Stress_Kinases Cellular Damage Apoptosis Apoptosis Caspase_Activation Caspase-8 / Caspase-9 Activation Stress_Kinases->Caspase_Activation Signal Transduction Caspase-3 Caspase-3 Caspase_Activation->Caspase-3 Activation Caspase-3->Apoptosis

HRP-mediated activation of 5-FIAA leading to apoptosis.

Quantitative Data: Cytotoxicity of Fluorinated Indole Derivatives

Compound ClassCell LineIC50 / GI50 (µM)Reference
Indole-hydroxycinnamamide hybridA549 (Lung)4.4[5]
Indole-hydroxycinnamamide hybridHCT116 (Colon)5.5[5]
Quinazoline-amino sulphonamide hybridMCF-7 (Breast)1.82[5]
Quinazoline-amino sulphonamide hybridA549 (Lung)0.62[5]
Heterocycle-CMC conjugateHCT116 (Colon)3.7[6]
Heterocycle-CMC conjugateA549 (Lung)19.96[6]
α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia in patients with type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibitory Activity

Several 5-fluoro-2-oxindole derivatives have shown potent inhibitory activity against α-glucosidase, with IC50 values significantly lower than the standard drug, acarbose.

Compoundα-Glucosidase IC50 (µM)
Acarbose (Reference) 569.43 ± 43.72
Derivative 3d 49.89 ± 1.16
Derivative 3f 35.83 ± 0.98
Derivative 3i 56.87 ± 0.42
5-Fluoro-2-oxindole 7510 ± 170

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from a previously reported method.

  • Reagent Preparation:

    • Phosphate buffer (10 mM, pH 6.8)

    • α-glucosidase solution (1 U/mL in phosphate buffer)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM in phosphate buffer)

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), then diluted in phosphate buffer.

    • Acarbose as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 130 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 10 µL of the test compound solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate for a further 30 minutes at 37°C.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percent inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Neurological and Anti-inflammatory Functions

5-FIAA and its parent compound, indole-3-acetic acid (IAA), have been implicated in modulating neurological and inflammatory pathways. IAA is a tryptophan metabolite that can be produced by gut microbiota and can influence host physiology.

Modulation of Inflammatory Signaling:

IAA has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6. By preventing the activation and nuclear translocation of NF-κB, IAA can suppress the inflammatory cascade. This suggests that 5-FIAA derivatives may also possess anti-inflammatory properties worthy of investigation.

G LPS_TNFa Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation LPS_TNFa->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Cytokines TNF-α, IL-6 Gene_Transcription->Cytokines IAA_5FIAA IAA / 5-FIAA Derivatives IAA_5FIAA->IkB_Degradation Inhibits

Inhibition of the NF-κB inflammatory pathway by indole acetic acid.

Interaction with Serotonin Receptors:

The structural similarity of indole derivatives to the neurotransmitter serotonin has prompted research into their effects on serotonin receptors.[2] These receptors are involved in a wide range of physiological and pathological processes, including mood, cognition, and pain. The development of 5-FIAA derivatives as selective agonists or antagonists for specific serotonin receptor subtypes could offer new therapeutic avenues for neurological and psychiatric disorders.

Antibacterial Activity

Halogenated indoles have shown promising activity against pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus. While specific data for this compound is limited, related compounds have demonstrated the ability to inhibit bacterial growth and act as efflux pump inhibitors, which can restore the efficacy of existing antibiotics.

Quantitative Data: Antibacterial Activity of Indole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Ciprofloxacin-Indole Hybrid (8b)S. aureus CMCC 259230.0625[7]
Ciprofloxacin-Indole Hybrid (8b)MRSA1[7]
Indole Derivative (SMJ-5) + CiprofloxacinS. aureus SA-1199B16-fold reduction in MIC[8]

Experimental Protocols: Cytotoxicity Assessment

Experimental Protocol: MTT Assay for Cytotoxicity [9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HT-29, HCT116, A549) during their exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the 5-FIAA derivative in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This compound and its derivatives are a promising class of compounds with a diverse range of biological activities. Their potential as targeted anticancer prodrugs, α-glucosidase inhibitors, and modulators of neurological and inflammatory pathways warrants further investigation. The synthetic versatility of the indole core allows for the generation of extensive compound libraries for structure-activity relationship studies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this important class of fluorinated heterocycles. Future work should focus on obtaining more comprehensive quantitative data for the parent compound and its simple derivatives, as well as elucidating the specific molecular targets and signaling pathways involved in their neurological effects.

References

5-Fluoroindole-3-acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Fluoroindole-3-acetic acid, a synthetic auxin analog with significant potential in targeted cancer therapy and other research applications. This document outlines its chemical properties, biological activity, and includes representative experimental protocols.

Core Compound Data

This compound, a fluorinated derivative of the plant hormone indole-3-acetic acid (IAA), has garnered attention for its unique bioactivity. Key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 443-73-2[1]
Molecular Formula C₁₀H₈FNO₂[1]
Molecular Weight 193.17 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Storage -20°C[2]

Mechanism of Action in Targeted Cancer Therapy

This compound functions as a prodrug that can be selectively activated in a target area, such as a tumor, expressing the enzyme horseradish peroxidase (HRP). This targeted activation minimizes systemic toxicity, a significant advantage in cancer treatment.

The proposed mechanism involves the enzymatic oxidation of this compound by HRP. This reaction generates a radical cation that subsequently undergoes decarboxylation to form highly reactive and cytotoxic intermediates. These cytotoxic species, believed to be 3-methylene-2-oxindole analogues, can then form covalent adducts with essential biological macromolecules like thiols and DNA, ultimately leading to cancer cell death.[3]

Studies have shown that while this compound alone exhibits minimal toxicity, its combination with HRP results in potent cytotoxic effects against various cancer cell lines.[3] This targeted approach holds promise for gene-directed enzyme prodrug therapy (GDEPT), where the gene for HRP is delivered specifically to tumor cells.

Signaling Pathway for HRP-Mediated Activation

Caption: HRP-mediated activation of this compound.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the Fischer indole synthesis starting from 4-fluorophenylhydrazine and a suitable keto-acid, followed by cyclization. An alternative approach is the Japp-Klingemann reaction. Below is a conceptual workflow for its synthesis from 5-fluoroindole.

Synthesis_Workflow Synthesis Workflow of this compound Start 5-Fluoroindole Step1 Reaction with Glyoxylic Acid (e.g., in the presence of a base) Start->Step1 Intermediate Indolylglycolic Acid Intermediate Step1->Intermediate Step2 Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Synthesis workflow of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoroindole in a suitable solvent (e.g., dioxane).

  • Addition of Reagents: Add an aqueous solution of glyoxylic acid and a base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the indolylglycolic acid intermediate.

  • Reduction: Subject the intermediate to catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to reduce the hydroxyl group.

  • Purification: Purify the final product by recrystallization from a suitable solvent system or by column chromatography.

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effects of this compound in combination with horseradish peroxidase on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HT-29)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Horseradish peroxidase (HRP)

  • 96-well cell culture plates

  • MTT or other viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and HRP in cell culture medium. Add the treatment solutions to the cells. Include controls for untreated cells, cells treated with this compound alone, and cells treated with HRP alone.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add the viability assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control.

Applications in Proteomics Research

This compound is also utilized as a biochemical tool in proteomics research.[1] While specific, detailed protocols are often application-dependent, its structural similarity to tryptophan allows for its potential use in studies involving protein structure and function, particularly where a fluorescent or NMR-active probe is beneficial.

Drug Development and Future Perspectives

The unique activation mechanism of this compound makes it a compelling candidate for further development in targeted cancer therapies. Future research may focus on optimizing delivery systems for HRP to tumor sites, such as through antibody-drug conjugates or nanoparticle-based carriers, to enhance the therapeutic efficacy of this prodrug. Furthermore, its role as a precursor in the synthesis of other bioactive molecules for neurological and other disorders warrants continued investigation.[4]

References

5-Fluoroindole-3-acetic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroindole-3-acetic acid (5-FIA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). Its unique fluorinated indole structure serves as a valuable scaffold in the synthesis of various bioactive molecules.[1] This technical guide provides a comprehensive overview of the current literature on 5-FIA, focusing on its synthesis, chemical properties, and biological activities, particularly its potential as a prodrug in targeted cancer therapy and its role as a plant growth regulator.

Chemical and Physical Properties

This compound is a yellowish to off-white crystalline powder.[1] Key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 443-73-2
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Melting Point 137-145 °C[1]
Purity ≥97%
Storage Temperature -20°C
SMILES String OC(=O)Cc1c[nH]c2ccc(F)cc12
InChI Key GWLLOJBOPVNWNF-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound typically involves the preparation of the precursor 5-fluoroindole, followed by the introduction of the acetic acid moiety at the 3-position. Several methods for the synthesis of 5-fluoroindole have been reported, including the Leimgruber-Batcho, Fischer, and Sugasawa indole syntheses.[2]

A common route to 5-fluoroindole involves the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)acetonitrile.[3]

Experimental Protocol: Synthesis of 5-Fluoroindole from 2-(5-fluoro-2-nitrophenyl)acetonitrile[4]

Materials:

  • 2-(5-fluoro-2-nitrophenyl)acetonitrile

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 10% Pd/C (110 mg) and a solution of 2-(5-fluoro-2-nitrophenyl)acetonitrile (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL).

  • Degas the mixture and backfill with hydrogen gas (repeat for a total of three cycles).

  • Stir the reaction mixture overnight under a hydrogen atmosphere.

  • Monitor the completion of the reaction by ¹⁹F NMR.

  • Replace the hydrogen atmosphere with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using DCM as the mobile phase to afford 5-fluoroindole as a white solid.

Yield: 342 mg (81%)

Once 5-fluoroindole is obtained, the acetic acid side chain can be introduced at the 3-position. A general method for this transformation is the reaction of the indole with glycolic acid in the presence of a base at high temperatures.[4]

Biological Activities

Anticancer Activity

This compound has shown significant potential as a prodrug in targeted cancer therapy.[5] The underlying principle is its enzymatic activation by peroxidases, such as horseradish peroxidase (HRP), to generate a cytotoxic species.[5]

The anticancer activity of 5-FIA is dependent on its oxidation by peroxidases. This process is initiated by the formation of a radical-cation, which then undergoes rapid fragmentation, eliminating carbon dioxide, to produce highly reactive and cytotoxic products.[5] The key cytotoxic intermediate is believed to be a 3-methylene-2-oxindole analogue.[5] This electrophilic species can readily conjugate with biological nucleophiles such as thiols and DNA, leading to cellular damage and apoptosis.[5][6][7]

Anticancer_Mechanism_of_5-FIA cluster_cellular_response 5-FIA 5-FIA Radical_Cation Radical_Cation 5-FIA->Radical_Cation HRP HRP HRP CO2 CO2 3-Methylene-2-oxindole 3-Methylene-2-oxindole Radical_Cation->3-Methylene-2-oxindole - CO2 Cell_Death Apoptosis 3-Methylene-2-oxindole->Cell_Death reacts with Cellular_Nucleophiles Thiols, DNA

Anticancer mechanism of this compound.

Studies have shown that the combination of 5-FIA and horseradish peroxidase exhibits potent cytotoxicity against various human and rodent tumor cell lines.[5] While specific IC50 values are not consistently reported in a tabular format across the literature, one key study provides the integrated area under the concentration/time curve required for significant cell kill.

Cell LineTumor TypeExposure for 90-99% Cell Kill (mM min)Reference
MCF7 Human Breast Cancer~10[5]
HT29 Human Colon Cancer~10[5]
CaNT Murine Carcinoma~10[5]
T24 Human Bladder CarcinomaMore resistant[5]

It is noteworthy that this compound is significantly more cytotoxic than the parent compound, indole-3-acetic acid, when activated by peroxidase, despite being oxidized more slowly.[5]

The clonogenic assay is a standard method to determine the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (5-FIA) stock solution

  • Horseradish peroxidase (HRP) solution

  • 6-well plates

  • Incubator (37°C, 5% CO₂)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure: [8][9][10][11][12]

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.

    • Count the cells and seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates.

    • Allow the cells to attach overnight in the incubator.

  • Treatment:

    • Prepare fresh treatment solutions of 5-FIA and HRP in complete medium at the desired concentrations.

    • Remove the medium from the wells and add the treatment solutions. Include appropriate controls (untreated, 5-FIA alone, HRP alone).

    • Incubate the cells for the desired exposure time (e.g., 4 hours).

  • Colony Formation:

    • After the treatment period, remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

  • Fixation and Staining:

    • Remove the medium and gently wash the wells with PBS.

    • Add the fixation solution and incubate for 10-15 minutes.

    • Remove the fixation solution and add the crystal violet staining solution. Incubate for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) to determine the cytotoxic effect of the treatment.

Clonogenic_Assay_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Treat with 5-FIA +/- HRP Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for Exposure Time Treat_Cells->Incubate_Treatment Wash_and_Replace_Medium Wash and Replace with Fresh Medium Incubate_Treatment->Wash_and_Replace_Medium Incubate_Colony_Formation Incubate for 1-3 Weeks Wash_and_Replace_Medium->Incubate_Colony_Formation Fix_and_Stain Fix with Methanol/Acetic Acid Stain with Crystal Violet Incubate_Colony_Formation->Fix_and_Stain Count_Colonies Count Colonies Fix_and_Stain->Count_Colonies End End Count_Colonies->End

Workflow for a clonogenic cytotoxicity assay.
Plant Growth Regulation

As a derivative of indole-3-acetic acid, this compound also exhibits auxin-like activity and can act as a plant growth regulator, promoting root and shoot development.[1][13] High concentrations of auxins, however, can have an inhibitory effect on plant growth and are sometimes utilized as herbicides.[14]

Quantitative data on the specific effects of this compound on plant growth are limited in the readily available literature. However, studies on IAA and its other analogues provide a framework for understanding its potential effects. For instance, IAA has been shown to significantly increase root length, the number of root hairs, and lateral roots, which enhances nutrient uptake.[13]

Conclusion

This compound is a versatile molecule with significant potential in both medicine and agriculture. Its role as a peroxidase-activated prodrug presents a promising avenue for the development of targeted cancer therapies. Further research is warranted to fully elucidate the downstream signaling pathways affected by its cytotoxic metabolite and to establish a comprehensive quantitative profile of its anticancer activity against a wider range of cancer cell lines. In the context of plant biology, detailed quantitative studies are needed to fully characterize its auxin-like activities and to optimize its potential applications in agriculture. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this intriguing compound.

References

Methodological & Application

Application Notes and Protocols for 5-Fluoroindole-3-acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

5-Fluoroindole-3-acetic acid (5-FIA) is a synthetic derivative of the plant hormone indole-3-acetic acid (IAA). In biomedical research, 5-FIA is primarily investigated as a prodrug for targeted cancer therapy.[1][2] A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. The therapeutic potential of 5-FIA is realized in combination with the enzyme horseradish peroxidase (HRP).[2][3] This enzyme-prodrug system forms the basis of several targeted therapy strategies, including Antibody-Directed Enzyme Prodrug Therapy (ADEPT), Gene-Directed Enzyme Prodrug Therapy (GDEPT), and Polymer-Directed Enzyme Prodrug Therapy (PDEPT).

The fundamental principle involves the selective delivery of HRP to tumor cells. Subsequent systemic administration of the non-toxic 5-FIA leads to its enzymatic activation specifically at the tumor site, thereby minimizing off-target toxicity.

Mechanism of Action

The cytotoxic effect of the 5-FIA/HRP system is a result of a two-step activation process.[2][3] Initially, horseradish peroxidase oxidizes this compound, leading to the formation of a radical-cation. This intermediate is unstable and rapidly undergoes fragmentation, which includes the elimination of carbon dioxide. This process generates a highly reactive and cytotoxic product, believed tobe 3-methylene-2-oxindole or its analogues.[2][3] These cytotoxic metabolites can then form covalent bonds with essential biological nucleophiles, such as thiols and DNA, leading to cellular damage and subsequent cell death.[2][3]

It is crucial to note that neither 5-FIA nor HRP exhibit significant toxicity when administered alone at therapeutic concentrations.[2][3] The potent cytotoxic effect is only observed when both components are present, highlighting the targeted nature of this therapeutic approach. In the presence of HRP, 5-FIA has been shown to be significantly more cytotoxic than its non-fluorinated counterpart, IAA.[2][3]

G cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell FIA This compound (Non-toxic Prodrug) Cytotoxic_Product Cytotoxic Product (3-methylene-2-oxindole analogue) FIA->Cytotoxic_Product Oxidation & Fragmentation HRP Horseradish Peroxidase (Targeted Enzyme) HRP->Cytotoxic_Product Catalyzes DNA DNA & Cellular Nucleophiles Cytotoxic_Product->DNA Alkylation Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Damage leads to G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat Cells - 5-FIA + HRP - 5-FIA alone - HRP alone - Vehicle Control B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4 hours, until formazan crystals form) E->F G 7. Solubilize Formazan Crystals (Add 100 µL of solubilization solution) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Analyze Data (Calculate % viability) H->I

References

Application Note and Protocol for the HPLC Analysis of 5-Fluoroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the analysis of 5-Fluoroindole-3-acetic acid using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and related disciplines.

Introduction

This compound is a synthetic auxin, a class of phytohormones that play a crucial role in plant growth and development. Accurate and reliable quantification of this compound is essential for various research applications, including studies on its physiological effects, metabolic fate, and potential use in agriculture or as a pharmaceutical intermediate. This application note describes a robust HPLC method for the determination of this compound. The method is based on reversed-phase chromatography with UV or fluorescence detection, providing high sensitivity and selectivity.

Principle of the Method

The method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 or C8 stationary phase is used in conjunction with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the absorbance of the analyte at a specific UV wavelength or its fluorescence emission, capitalizing on the natural fluorescence of indole compounds.[1][2][3] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a standard.

Experimental Protocols

  • This compound standard (≥97% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Acetic acid (glacial, HPLC grade)[4]

  • Formic acid (88% or better)

  • Ammonium acetate (HPLC grade)

  • 0.45 µm syringe filters

The following table summarizes the recommended HPLC conditions. These may be optimized for specific instruments and applications.

ParameterRecommended Conditions
HPLC System Any standard HPLC system with a gradient pump, autosampler, and UV or Fluorescence detector
Column Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Acetate, pH adjusted with Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Elution A typical gradient could be: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-31 min, 80-20% B; 31-35 min, 20% B. The gradient should be optimized based on the specific column and sample matrix.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30 °C
Detection UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)[2]
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

The sample preparation method will vary depending on the matrix. A general procedure for liquid samples is provided below.

  • Filtration: For clean liquid samples, filter through a 0.45 µm syringe filter prior to injection.[2]

  • Extraction (for complex matrices): For more complex matrices like biological fluids or plant extracts, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances. A typical liquid-liquid extraction could involve acidifying the sample and extracting with a water-immiscible organic solvent like ethyl acetate. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

Data Presentation

The following tables present hypothetical quantitative data for a typical HPLC analysis of this compound.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
This compound14.5 ± 0.2

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 0.1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Precision (%RSD, n=6) < 2%
Accuracy (Recovery %) 98 - 102%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Autosampler Autosampler Injection Working->Autosampler Sample Sample Collection Extract Extraction/Filtration Sample->Extract Extract->Autosampler Column HPLC Column Separation Autosampler->Column Detector UV/Fluorescence Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV/FLD) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical relationship of HPLC system components.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol is straightforward and can be adapted to various sample matrices with appropriate sample preparation. The use of either UV or fluorescence detection allows for flexibility depending on the required sensitivity and available instrumentation. This method is well-suited for routine analysis in research and quality control laboratories.

References

Applications of 5-Fluoroindole-3-acetic acid in neuroscience research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Fluoroindole-3-acetic acid (5-FIAA) is a synthetic derivative of the indole-3-acetic acid molecule. While its direct applications in neuroscience research are not extensively documented in publicly available literature, its unique biochemical properties have established it as a valuable tool in other biomedical fields, particularly in the development of targeted cancer therapies. This document provides an overview of its primary application, mechanism of action, and relevant experimental protocols, which may serve as a foundational reference for its potential exploration in other research areas, including neuropharmacology.

Application Notes

Primary Application: Prodrug in Targeted Cancer Therapy

The most well-documented application of this compound is as a prodrug in enzyme-prodrug therapy for cancer.[1] In this approach, a non-toxic prodrug (5-FIAA) is administered systemically and is locally activated to a toxic product by an enzyme that is selectively delivered to tumor cells. This strategy aims to concentrate the cytotoxic effect at the tumor site, thereby minimizing systemic toxicity.

Mechanism of Action:

The therapeutic effect of 5-FIAA is contingent on its enzymatic activation by horseradish peroxidase (HRP).[1] HRP, often conjugated to an antibody targeting a tumor-specific antigen, oxidizes 5-FIAA. This oxidation process leads to the formation of a radical-cation, which then undergoes rapid fragmentation, eliminating CO2. The resulting product is a cytotoxic agent, believed to be a 3-methylene-2-oxindole analogue.[1] This reactive intermediate can form conjugates with essential biological nucleophiles such as thiols and DNA, leading to cellular damage and apoptosis.[1]

Potential Application: Precursor in Pharmaceutical Synthesis

Quantitative Data

The following table summarizes the quantitative data found in a study evaluating this compound as a prodrug for cancer therapy.[1]

ParameterValueCell Lines / Model
In Vitro Cytotoxicity (IC50)
5-FIAA + HRP~10-20 µMHuman MCF7 breast cancer cells
~10-20 µMHuman HT29 colon tumor cells
~10-20 µMCaNT murine carcinoma cells
More resistantHuman T24 bladder carcinoma cell line
Pharmacokinetics (in vivo)
Intraperitoneal Dose50 mg/kgMurine carcinoma NT model
Tumor Concentration~200 µMMurine carcinoma NT model
Plasma Concentration~1 mMMurine carcinoma NT model
Tumor AUC (0-2 hr)~20 mM minMurine carcinoma NT model

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of this compound in the presence of horseradish peroxidase (HRP) against a cancer cell line.

Materials:

  • This compound (5-FIAA)

  • Horseradish peroxidase (HRP)

  • Cancer cell line (e.g., MCF7, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare a stock solution of 5-FIAA in a suitable solvent (e.g., DMSO) and a stock solution of HRP in sterile water.

    • Prepare serial dilutions of 5-FIAA in complete medium.

    • Prepare a working solution of HRP in complete medium.

    • Remove the medium from the wells and add 100 µL of the 5-FIAA dilutions with or without a fixed concentration of HRP. Include control wells with medium only, medium with HRP only, and medium with the highest concentration of DMSO used.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the concentration of 5-FIAA to determine the IC50 value.

Visualizations

Signaling Pathway

5-FIAA_Mechanism_of_Action 5-FIAA 5-FIAA RadicalCation Radical-Cation 5-FIAA->RadicalCation Oxidation by HRP HRP Horseradish Peroxidase (HRP) CO2 CO2 RadicalCation->CO2 Fragmentation CytotoxicProduct Cytotoxic Product (3-methylene-2-oxindole analogue) RadicalCation->CytotoxicProduct Fragmentation CellularTargets Cellular Targets (Thiols, DNA) CytotoxicProduct->CellularTargets Conjugation CellDeath Cell Death CellularTargets->CellDeath Leads to

Caption: Mechanism of this compound activation.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Seed cells in 96-well plate TreatmentPrep 2. Prepare serial dilutions of 5-FIAA +/- HRP CellCulture->TreatmentPrep Incubation 3. Treat cells and incubate for 48-72h TreatmentPrep->Incubation MTT 4. Add MTT reagent and incubate for 4h Incubation->MTT Dissolution 5. Dissolve formazan crystals with DMSO MTT->Dissolution Readout 6. Measure absorbance at 570 nm Dissolution->Readout Analysis 7. Calculate cell viability and determine IC50 Readout->Analysis

Caption: Workflow for in vitro cytotoxicity assessment.

References

Application Notes and Protocols for the Dissolution of 5-Fluoroindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoroindole-3-acetic acid (5-F-IAA) is a synthetic auxin analog and a versatile compound utilized in various research fields, including plant biology, neuropharmacology, and oncology.[1] In cancer research, it serves as a prodrug that can be activated by horseradish peroxidase (HRP) to produce cytotoxic effects, making it a candidate for targeted cancer therapy.[2] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization and preparation of 5-F-IAA solutions for both in vitro and in vivo studies.

Physicochemical Properties
  • Molecular Formula: C₁₀H₈FNO₂[3]

  • Molecular Weight: 193.17 g/mol [3]

  • Appearance: Yellowish to off-white crystalline powder[1][4]

  • Storage: Store at -20°C for long-term stability.[5]

Data Presentation: Solubility Profile

The solubility of this compound is a key factor in the preparation of stock solutions. Based on available data, the compound exhibits poor aqueous solubility but is readily soluble in organic solvents.

SolventSolubilityConcentrationNotesReference
Dimethyl Sulfoxide (DMSO)Highly Soluble10 mg/mLRecommended solvent for preparing high-concentration stock solutions.[6]
WaterSparingly Soluble-Not recommended for primary dissolution.[6]
EthanolSoluble-A related compound, Indole-3-acetic acid, is soluble at 50 mg/mL.[7]
MethanolSoluble-A related compound, Indole-3-acetic acid, is soluble.[7]
Phosphate-Buffered Saline (PBS, pH 7.2)Low Solubility~0.1 mg/mLThis data is for the related compound 5-hydroxy Indole-3-acetic acid (5-HIAA). Aqueous solutions are not recommended for storage beyond one day.[8]

Experimental Protocols

Safety Precautions: this compound may cause skin, eye, and respiratory irritation.[4] Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for extended periods and diluted to final working concentrations.

Materials:

  • This compound (CAS No. 443-73-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or vials (e.g., amber vials or clear vials wrapped in aluminum foil)

  • Calibrated analytical balance and micro-pipettes

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 10 mg of this compound powder into the tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the powder.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary, but avoid excessive heat to prevent degradation.[6]

  • Sterilization (Optional): If required for sterile applications like cell culture, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles. Wrap the tubes in aluminum foil for extra light protection.[6] Store the aliquots at -20°C. The DMSO stock solution is stable for several months under these conditions.[6]

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture

This protocol details the dilution of the DMSO stock solution for use in cell-based assays. It is crucial to minimize the final DMSO concentration in the cell culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of <0.5% is generally recommended.

Materials:

  • 10 mg/mL 5-F-IAA stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Calculate Required Volume: Determine the final concentration of 5-F-IAA needed for your experiment. Use the following formula to calculate the volume of stock solution required: V₁ = (C₂ × V₂) / C₁ Where:

    • V₁ = Volume of stock solution needed

    • C₁ = Concentration of stock solution (10 mg/mL or 51.76 mM)

    • V₂ = Final volume of the working solution (e.g., total volume of media in the well)

    • C₂ = Desired final concentration of 5-F-IAA

  • Serial Dilution (Recommended): To achieve low micromolar concentrations and ensure a low final DMSO percentage, perform a serial dilution.

    • Step A (Intermediate Dilution): Prepare an intermediate dilution by adding a small volume of the 10 mg/mL stock solution to a larger volume of sterile cell culture medium. For example, dilute 10 µL of the stock into 990 µL of medium to create a 100 µg/mL intermediate solution.

    • Step B (Final Dilution): Add the required volume of the intermediate solution to the cell culture plates. For instance, to achieve a final concentration of 1 µg/mL in a well containing 1 mL of medium, add 10 µL of the 100 µg/mL intermediate solution.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the 5-F-IAA. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Incubation: Mix gently by swirling the plate and proceed with your experimental incubation.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution for Cell Culture weigh 1. Weigh 10 mg 5-F-IAA Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -20°C (Light Protected) dissolve->store stock_sol 10 mg/mL Stock in DMSO intermediate_dil 5. Prepare Intermediate Dilution in Media stock_sol->intermediate_dil vehicle 7. Prepare Vehicle Control (Media + DMSO) stock_sol->vehicle final_dil 6. Add to Cell Culture for Final Concentration intermediate_dil->final_dil experiment 8. Perform Experiment final_dil->experiment vehicle->experiment

Caption: Workflow for preparing 5-F-IAA stock and working solutions.

Signaling Pathway: HRP-Mediated Activation of 5-F-IAA

G cluster_pathway Prodrug Activation Pathway cluster_cellular Cellular Effect prodrug 5-Fluoroindole- 3-acetic acid (Prodrug) radical Radical-Cation Intermediate prodrug->radical Oxidation hrp Horseradish Peroxidase (HRP) hrp->radical cytotoxic Cytotoxic Products (e.g., 3-methylene-2-oxindole) radical->cytotoxic Fragmentation (-CO₂) target Biological Nucleophiles (Thiols, DNA) cytotoxic->target Conjugation cell_death Cell Death / Cytotoxicity target->cell_death

Caption: Activation of 5-F-IAA by HRP to induce cytotoxicity.[2]

References

5-Fluoroindole-3-acetic acid as a prodrug in targeted cancer therapy.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: 5-Fluoroindole-3-acetic acid (5-F-IAA) is a promising prodrug candidate for targeted cancer therapy.[1][2] This synthetic analog of the plant hormone auxin, indole-3-acetic acid (IAA), exhibits minimal cytotoxicity on its own. However, in the presence of the enzyme horseradish peroxidase (HRP), 5-F-IAA is converted into a highly reactive and cytotoxic species. This targeted activation forms the basis of several advanced cancer therapy strategies, including Antibody-Directed Enzyme Prodrug Therapy (ADEPT), Gene-Directed Enzyme Prodrug Therapy (GDEPT), and Clostridial-Directed Enzyme Prodrug Therapy (CDEPT). These approaches aim to selectively deliver the activating enzyme to the tumor microenvironment, thereby ensuring that the cytotoxic effects of 5-F-IAA are localized to the cancer cells while sparing healthy tissues.[1][2]

Mechanism of Action: The therapeutic efficacy of 5-F-IAA is dependent on its enzymatic activation by horseradish peroxidase. HRP, in the presence of a peroxide, catalyzes the one-electron oxidation of 5-F-IAA to form a radical cation. This unstable intermediate rapidly undergoes decarboxylation to generate a highly reactive cytotoxic species, believed to be a 3-methylene-2-oxindole derivative.[1][2] This electrophilic agent can then alkylate and crosslink cellular macromolecules such as DNA, leading to cell death.[1][2]

Quantitative Data

The following tables summarize key quantitative parameters related to the efficacy of 5-F-IAA in cancer therapy models.

Table 1: In Vitro Cytotoxicity of 5-F-IAA in the Presence of Horseradish Peroxidase (HRP)

Cell LineCancer TypeIC50 (µM) with HRPReference
MCF7Breast Adenocarcinoma~10-20[1]
HT29Colorectal Adenocarcinoma~10-20[1]
CaNTMurine Mammary Carcinoma~10-20[1]
T24Bladder CarcinomaMore resistant[1]
V79Hamster FibroblastsHighly sensitive[1]

Note: The IC50 values are approximate and are intended to be illustrative of the potent cytotoxicity observed in the presence of HRP. Actual values can vary based on experimental conditions.

Table 2: Pharmacokinetic Parameters of 5-F-IAA in a Murine Carcinoma Model

ParameterValueUnitConditionReference
Administered Dose50mg/kgIntraperitoneal[1]
Peak Plasma Concentration~1mM[1]
Tumor Concentration~200µM[1]
Area Under the Curve (Tumor, 2h)~20mM min[1]

Targeted Therapy Strategies

Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

ADEPT utilizes a monoclonal antibody targeted to a tumor-specific antigen to deliver HRP to the tumor site. Following localization and clearance of the antibody-enzyme conjugate from circulation, the non-toxic prodrug 5-F-IAA is administered and is converted to its cytotoxic form only at the tumor.

Diagram: ADEPT Workflow

ADEPT_Workflow cluster_step1 Step 1: Antibody-Enzyme Conjugate Administration cluster_step2 Step 2: Targeting and Clearance cluster_step3 Step 3: Prodrug Administration and Activation Ab_HRP Antibody-HRP Conjugate Ab_HRP_Bound Conjugate Binds to Tumor Antigen Ab_HRP->Ab_HRP_Bound Localization Clearance Unbound Conjugate Clears from Circulation Ab_HRP->Clearance Tumor Tumor Cell Ab_HRP_Bound->Tumor Prodrug 5-F-IAA (Prodrug) Activated_Drug Cytotoxic Drug Prodrug->Activated_Drug HRP Activation Cell_Death Tumor Cell Death Activated_Drug->Cell_Death

Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

In GDEPT, the gene encoding HRP is delivered to tumor cells, often using viral vectors.[3] The tumor cells then express HRP, which can activate the subsequently administered 5-F-IAA.

Diagram: GDEPT Workflow

GDEPT_Workflow cluster_step1 Step 1: Gene Delivery cluster_step2 Step 2: Enzyme Expression cluster_step3 Step 3: Prodrug Administration and Activation Vector Viral Vector (carrying HRP gene) Tumor_Cell Tumor Cell Vector->Tumor_Cell Transduction HRP_Expression HRP Expression in Tumor Cell Tumor_Cell->HRP_Expression Prodrug 5-F-IAA (Prodrug) Activated_Drug Cytotoxic Drug Prodrug->Activated_Drug HRP Activation Cell_Death Tumor Cell Death Activated_Drug->Cell_Death

Caption: Workflow of Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Clostridial-Directed Enzyme Prodrug Therapy (CDEPT)

CDEPT leverages the ability of anaerobic bacteria, such as non-pathogenic strains of Clostridium, to selectively colonize the hypoxic and necrotic regions of solid tumors.[4][5] These bacteria can be engineered to express HRP, creating a localized "factory" for prodrug activation.

Diagram: CDEPT Workflow

CDEPT_Workflow cluster_step1 Step 1: Spore Administration cluster_step2 Step 2: Tumor Colonization cluster_step3 Step 3: Prodrug Administration and Activation Spores Engineered Clostridium Spores (expressing HRP) Tumor_Core Hypoxic Tumor Core Spores->Tumor_Core Systemic Administration Germination Spore Germination and HRP Production Tumor_Core->Germination Prodrug 5-F-IAA (Prodrug) Activated_Drug Cytotoxic Drug Prodrug->Activated_Drug HRP Activation Cell_Death Tumor Cell Death Activated_Drug->Cell_Death

Caption: Workflow of Clostridial-Directed Enzyme Prodrug Therapy (CDEPT).

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the IC50 of 5-F-IAA in combination with HRP in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5-F-IAA stock solution (in DMSO or ethanol)

  • Horseradish Peroxidase (HRP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-F-IAA in complete medium.

    • Add HRP to the diluted 5-F-IAA solutions to a final concentration of 1-5 µg/mL.

    • Remove the medium from the wells and add 100 µL of the 5-F-IAA/HRP solutions to the respective wells.

    • Include control wells: cells with medium only, cells with HRP only, and cells with 5-F-IAA only.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the 5-F-IAA concentration.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the efficacy of 5-F-IAA in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Cancer cell line for tumor induction

  • Matrigel (optional)

  • 5-F-IAA solution for injection (e.g., in a vehicle of saline with a small amount of DMSO)

  • Antibody-HRP conjugate (for ADEPT) or viral vector encoding HRP (for GDEPT)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n=5-10 per group).

    • For ADEPT:

      • Administer the antibody-HRP conjugate intravenously.

      • After a predetermined time for tumor localization and clearance (e.g., 24-48 hours), administer 5-F-IAA intraperitoneally.

    • For GDEPT:

      • Administer the HRP-encoding viral vector (e.g., intratumorally or systemically).

      • After a period for gene expression (e.g., 3-5 days), administer 5-F-IAA.

    • Control groups may include vehicle only, 5-F-IAA only, and antibody-HRP/viral vector only.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

    • Monitor animal body weight and general health.

    • Continue treatment for a specified period (e.g., 2-3 weeks).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

    • Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Protocol 3: Synthesis of this compound

This protocol describes a potential synthetic route from 5-fluoroindole.

Materials:

  • 5-Fluoroindole

  • Oxalyl chloride

  • Anhydrous diethyl ether or THF

  • Sodium borohydride

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Acylation of 5-Fluoroindole:

    • Dissolve 5-fluoroindole in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Slowly add a solution of oxalyl chloride in the same solvent.

    • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • The resulting precipitate, 5-fluoro-3-indoleglyoxylyl chloride, is filtered and washed with cold solvent.

  • Reduction to the Alcohol:

    • Suspend the crude 5-fluoro-3-indoleglyoxylyl chloride in a suitable solvent like THF or methanol.

    • Carefully add sodium borohydride in portions at 0°C.

    • Stir the mixture for 2-4 hours, allowing it to warm to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product, 5-fluoroindole-3-ethanol, with an organic solvent (e.g., ethyl acetate).

  • Oxidation to the Acetic Acid:

    • This step can be achieved through various oxidation methods. A common approach is a two-step process involving conversion to the aldehyde followed by oxidation. Alternatively, a direct oxidation of the alcohol can be performed using a suitable oxidizing agent (e.g., Jones reagent), though this requires careful control to avoid over-oxidation.

  • Alternative: Japp-Klingemann Reaction:

    • A more direct route may involve the Japp-Klingemann reaction starting from 4-fluoroaniline, which can lead to the formation of an indole ring with the acetic acid side chain already in place.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific experimental conditions. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for Studying Auxin Signaling with 5-Fluoroindole-3-acetic acid (5-F-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroindole-3-acetic acid (5-F-IAA) is a synthetic analog of the primary plant hormone auxin, indole-3-acetic acid (IAA). Its structural similarity to IAA allows it to interact with the auxin signaling machinery, making it a valuable tool for dissecting the intricate mechanisms of auxin perception and response. This document provides detailed application notes and experimental protocols for utilizing 5-F-IAA to study auxin signaling pathways in plants. The information is intended for researchers in plant biology, agricultural science, and professionals involved in the development of herbicides and plant growth regulators.

Mechanism of Action

The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event promotes the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes, leading to various physiological responses.[1][2][3]

5-F-IAA, as an auxin analog, is presumed to follow a similar mechanism of action by binding to the TIR1/AFB-Aux/IAA co-receptor complex and inducing the degradation of Aux/IAA repressors. Studying the specific effects of 5-F-IAA can provide insights into the stringency of the auxin binding pocket and the downstream consequences of altered auxin perception.

Data Presentation

Table 1: Comparative Binding Affinities of Auxins to TIR1/AFB Receptors

CompoundReceptorKd (nM)Kon (M-1s-1)Koff (s-1)Reference
IAA TIR1-IAA717.81 ± 7.81Data not availableData not available[4]
IAA AFB5-IAA751.32 ± 12.65Data not availableData not available[4]
5-F-IAA TIR1To be determinedTo be determinedTo be determined
5-F-IAA AFB1To be determinedTo be determinedTo be determined
5-F-IAA AFB2To be determinedTo be determinedTo be determined
5-F-IAA AFB3To be determinedTo be determinedTo be determined
5-F-IAA AFB4To be determinedTo be determinedTo be determined
5-F-IAA AFB5To be determinedTo be determinedTo be determined

Note: The provided Kd values for IAA are for the co-receptor complex with IAA7. Binding affinities can vary depending on the specific Aux/IAA protein involved.

Table 2: Dose-Response of 5-F-IAA in Root Growth Inhibition Assay

CompoundPlant SpeciesIC50 (µM) for Primary Root GrowthReference
IAA Arabidopsis thaliana~0.01 - 0.1[5]
5-F-IAA Arabidopsis thalianaTo be determined

Experimental Protocols

The following protocols are adapted from established methods for studying auxin signaling and can be used with 5-F-IAA. Optimal concentrations and incubation times for 5-F-IAA should be empirically determined.

In Vitro Binding Assay: Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the binding kinetics of 5-F-IAA to the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

  • Purified recombinant TIR1/AFB proteins

  • Biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7)

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Running buffer (e.g., HBS-EP+)

  • 5-F-IAA and IAA stock solutions (in DMSO, diluted in running buffer)

Procedure:

  • Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip.

  • Prepare a dilution series of 5-F-IAA and IAA in running buffer.

  • Inject the purified TIR1/AFB protein mixed with different concentrations of 5-F-IAA or IAA over the sensor chip surface.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between injections according to the manufacturer's instructions.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

In Vivo Auxin Activity Assay: Root Growth Inhibition

This protocol measures the biological activity of 5-F-IAA by assessing its effect on primary root growth in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) agar plates

  • 5-F-IAA and IAA stock solutions (in DMSO or ethanol)

  • Sterile water

  • Petri dishes

  • Growth chamber

Procedure:

  • Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Transfer the plates to a growth chamber with long-day conditions (16h light/8h dark) at 22°C for 4-5 days.

  • Prepare MS agar plates containing a range of 5-F-IAA and IAA concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µM). Ensure the final solvent concentration is consistent across all plates, including the control.

  • Transfer seedlings of uniform size to the treatment plates.

  • Place the plates vertically in the growth chamber.

  • Mark the position of the root tips at the time of transfer.

  • After 3-5 days, scan the plates and measure the primary root elongation from the marked position using image analysis software (e.g., ImageJ).

  • Calculate the percentage of root growth inhibition relative to the control and determine the IC50 value for 5-F-IAA.[5]

Gene Expression Analysis: DR5::GUS Reporter Assay

This protocol utilizes a transgenic Arabidopsis line expressing the β-glucuronidase (GUS) reporter gene under the control of the auxin-responsive DR5 promoter to visualize auxin activity in response to 5-F-IAA.

Materials:

  • Arabidopsis thaliana DR5::GUS transgenic line

  • MS liquid medium

  • 5-F-IAA and IAA stock solutions

  • GUS staining solution (containing X-Gluc)

  • 70% ethanol

  • Microscope

Procedure:

  • Grow DR5::GUS seedlings in MS liquid medium or on MS agar plates for 5-7 days.

  • Prepare treatment solutions of 5-F-IAA and IAA in MS liquid medium at various concentrations (e.g., 0, 0.1, 1, 10 µM).

  • Incubate the seedlings in the treatment solutions for a defined period (e.g., 2, 6, 24 hours).

  • After incubation, rinse the seedlings with buffer and submerge them in GUS staining solution.

  • Incubate at 37°C for 2-12 hours, or until blue staining is visible.

  • Destain the seedlings with 70% ethanol to remove chlorophyll.

  • Observe and document the GUS staining pattern under a microscope.[6]

Quantitative Gene Expression Analysis: RT-qPCR

This protocol measures the change in transcript levels of known early auxin-responsive genes in response to 5-F-IAA treatment.

Materials:

  • Arabidopsis thaliana seedlings (Col-0)

  • MS liquid medium

  • 5-F-IAA and IAA stock solutions

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2)

Procedure:

  • Grow Arabidopsis seedlings in MS liquid medium for 7-10 days.

  • Treat the seedlings with a selected concentration of 5-F-IAA or IAA for a short time course (e.g., 0, 30, 60, 120 minutes).

  • At each time point, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a suitable kit.

  • Synthesize cDNA from the RNA samples.

  • Perform qPCR using primers for the target and reference genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[7]

Mandatory Visualizations

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA or 5-F-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA interacts with Ub Ubiquitin ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Auxin_Genes Auxin Responsive Genes AuxRE->Auxin_Genes regulates Ub->Aux_IAA ubiquitination SPR_Workflow start Start immobilize Immobilize Biotinylated Aux/IAA Degron Peptide on Streptavidin Chip start->immobilize prepare_analytes Prepare Dilution Series of 5-F-IAA and TIR1/AFB immobilize->prepare_analytes inject Inject TIR1/AFB + 5-F-IAA over Sensor Surface prepare_analytes->inject measure Measure Association & Dissociation inject->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Analyze Data to Determine Kd, kon, koff measure->analyze regenerate->inject Next Concentration end End analyze->end Root_Growth_Assay_Workflow start Start sow_seeds Sow Sterilized Arabidopsis Seeds on MS Plates start->sow_seeds stratify Stratify at 4°C for 2-3 Days sow_seeds->stratify grow_seedlings Grow Seedlings for 4-5 Days stratify->grow_seedlings prepare_plates Prepare MS Plates with Varying 5-F-IAA Concentrations grow_seedlings->prepare_plates transfer_seedlings Transfer Seedlings to Treatment Plates prepare_plates->transfer_seedlings incubate Incubate Vertically for 3-5 Days transfer_seedlings->incubate measure_growth Scan Plates and Measure Primary Root Elongation incubate->measure_growth calculate_ic50 Calculate % Inhibition and Determine IC50 measure_growth->calculate_ic50 end End calculate_ic50->end

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-Fluoroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroindole-3-acetic acid (5-FIA) is a synthetic auxin analogue that has demonstrated significant potential as a prodrug for targeted cancer therapy.[1][2] In its inert form, 5-FIA exhibits minimal cytotoxicity. However, upon enzymatic activation by peroxidases, such as horseradish peroxidase (HRP), it is converted into a potent cytotoxic agent.[1][2] This activation process leads to the generation of reactive intermediates that can induce cell death in various cancer cell lines.[1][3]

These application notes provide a comprehensive overview of the in vitro cytotoxicity assays for 5-FIA, including detailed experimental protocols and a summary of its cytotoxic activity. The information presented here is intended to guide researchers in the effective evaluation of 5-FIA's anticancer properties.

Mechanism of Action

The cytotoxicity of this compound is contingent upon its oxidative activation by a peroxidase enzyme.[1][2] The proposed mechanism involves the following key steps:

  • Enzymatic Oxidation: Horseradish peroxidase (HRP), in the presence of a peroxide, oxidizes 5-FIA. This one-electron oxidation results in the formation of a radical cation.[1][3]

  • Generation of Reactive Species: The unstable radical cation rapidly undergoes decarboxylation, eliminating a molecule of CO2 and forming highly reactive radical species.[1]

  • Formation of Cytotoxic Products: These radicals can lead to the formation of electrophilic intermediates, such as 3-methylene-2-oxindole analogues.[1][2]

  • Cellular Damage and Apoptosis: The reactive intermediates can then covalently bind to cellular nucleophiles, including thiols in proteins and DNA.[1][2] This leads to widespread cellular damage, oxidative stress, and the induction of apoptosis through both death receptor-mediated and mitochondrial pathways.[4][5]

Data Presentation

The cytotoxic effects of activated 5-FIA have been evaluated in several human and rodent cancer cell lines. The following table summarizes the observed cell kill percentages upon treatment with 5-FIA in the presence of horseradish peroxidase.

Cell LineCancer Type5-FIA Concentration (µM)Peroxidase ConcentrationExposure Time% Cell KillReference
MCF7Human Breast CancerNot SpecifiedHRP2 hours~90-99%[1][2]
HT29Human Colon CancerNot SpecifiedHRP2 hours~90-99%[1][2]
CaNTMurine CarcinomaNot SpecifiedHRP2 hours~90-99%[1][2]
T24Human Bladder CarcinomaNot SpecifiedHRP2 hoursMore Resistant[1][2]
V79Hamster FibroblastsNot SpecifiedHRPNot SpecifiedHighly Cytotoxic[1][2]

Note: Specific IC50 values for this compound are not widely reported in the literature, likely due to its nature as a prodrug requiring enzymatic activation. The cytotoxic effect is highly dependent on the concentration of both the 5-FIA and the activating peroxidase.

Experimental Protocols

MTT Assay for Cell Viability

This protocol describes the determination of cell viability upon treatment with 5-FIA and HRP using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (5-FIA)

  • Horseradish Peroxidase (HRP)

  • Cancer cell line of interest (e.g., MCF7, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-FIA in a suitable solvent (e.g., DMSO or ethanol) and further dilute it in cell culture medium to desired concentrations.

    • Prepare a stock solution of HRP in PBS or cell culture medium.

    • On the day of treatment, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the desired concentrations of 5-FIA and a fixed concentration of HRP to the treatment wells.

    • Include control wells: untreated cells (medium only), cells treated with 5-FIA alone, and cells treated with HRP alone.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 2, 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[6]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is a marker of cytotoxicity and loss of membrane integrity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound (5-FIA)

  • Horseradish Peroxidase (HRP)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

    • In addition to the treatment and control wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubation:

    • Incubate the plate for the desired exposure time.

  • LDH Assay:

    • Following the manufacturer's instructions for the LDH assay kit, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate the plate at room temperature for the recommended time, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and normalizing to the maximum LDH release control.

Visualization of Pathways and Workflows

G cluster_activation Activation of 5-FIA cluster_cellular_effects Cellular Effects FIA 5-Fluoroindole- 3-acetic acid (5-FIA) (Prodrug) Radical 5-FIA Radical Cation FIA->Radical Oxidation HRP Horseradish Peroxidase (HRP) HRP->Radical Reactive_Species Reactive Intermediates (e.g., 3-methylene-2-oxindole) Radical->Reactive_Species Decarboxylation Thiol Cellular Thiols (e.g., Glutathione) Reactive_Species->Thiol Alkylation DNA DNA Reactive_Species->DNA Adduct Formation Damage Cellular Damage & Oxidative Stress Thiol->Damage DNA->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of 5-FIA activation and cytotoxicity.

G cluster_assay Cytotoxicity Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compounds Prepare 5-FIA/HRP dilutions incubate_overnight->prepare_compounds treat_cells Treat cells with 5-FIA and HRP prepare_compounds->treat_cells incubate_exposure Incubate for exposure time treat_cells->incubate_exposure mtt_assay Add MTT reagent Incubate 2-4h incubate_exposure->mtt_assay MTT Assay ldh_assay Collect supernatant Perform LDH assay incubate_exposure->ldh_assay LDH Assay add_solubilizer Add solubilization solution mtt_assay->add_solubilizer read_absorbance_mtt Read absorbance (570 nm) add_solubilizer->read_absorbance_mtt analyze_data Analyze data & calculate % viability/ cytotoxicity read_absorbance_mtt->analyze_data read_absorbance_ldh Read absorbance (490 nm) ldh_assay->read_absorbance_ldh read_absorbance_ldh->analyze_data end End analyze_data->end

Caption: General workflow for in vitro cytotoxicity testing of 5-FIA.

G cluster_extrinsic Death Receptor Pathway cluster_intrinsic Mitochondrial Pathway FIA_HRP Activated 5-FIA (Reactive Species) death_receptor Death Receptors FIA_HRP->death_receptor mitochondria Mitochondria FIA_HRP->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis ros ROS Production mitochondria->ros caspase9 Caspase-9 Activation mitochondria->caspase9 caspase9->caspase3

Caption: Apoptotic signaling induced by activated 5-FIA.

References

Troubleshooting & Optimization

Technical Support Center: 5-Fluoroindole-3-acetic acid (5-F-IAA) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Fluoroindole-3-acetic acid (5-F-IAA) for experimental use.

Troubleshooting Common Solubility Issues

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What can I do?

This compound, much like its parent compound indole-3-acetic acid (IAA), has limited solubility in neutral aqueous solutions due to the hydrophobic nature of the indole ring.[1] Here are a few troubleshooting steps:

  • pH Adjustment: The solubility of indole acetic acid derivatives in aqueous solutions significantly increases at a more alkaline pH.[1] By preparing a slightly basic solution (e.g., pH 8.0-9.0), the carboxylic acid group on the 5-F-IAA will deprotonate, enhancing its solubility. Once the compound is fully dissolved, you can carefully neutralize the solution to your desired experimental pH.

  • Use of Co-solvents: If adjusting the pH is not suitable for your experiment, you can first dissolve the 5-F-IAA in a small amount of a polar organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer.

Q2: My 5-F-IAA precipitates out of solution when I dilute my organic stock solution into my aqueous buffer. How can I prevent this?

This is a common issue that arises when the final concentration of the compound in the aqueous solution surpasses its solubility limit. The organic solvent in the stock solution can also impact the overall solubility. Here are some solutions:

  • Optimize Stock Concentration: Try preparing a less concentrated stock solution in your organic solvent.

  • Stepwise Dilution: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring. This ensures a more even and rapid distribution of the compound, which can help prevent precipitation.

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) may help to increase the solubility of the compound. However, be mindful of the thermal stability of 5-F-IAA.

Frequently Asked Questions (FAQs)

Q3: What are the recommended solvents for making a stock solution of this compound?

For creating a stock solution, polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for indole-3-acetic acid and its derivatives.[2][3][4] A stock solution of the related compound, 5-fluoroindole, can be prepared in DMSO at a concentration of 10 mg/mL.[5]

Q4: What is the solubility of this compound in different solvents?

CompoundSolventSolubility
Indole-3-acetic acid (IAA)Ethanol~50 mg/mL
Indole-3-acetic acid, sodium saltPBS (pH 7.2)~10 mg/mL[6]
5-Hydroxyindole-3-acetic acid (5-HIAA)Ethanol~25 mg/mL[7]
5-Hydroxyindole-3-acetic acid (5-HIAA)DMSO~25 mg/mL[7]
5-Hydroxyindole-3-acetic acid (5-HIAA)Dimethylformamide~25 mg/mL[7]
5-Hydroxyindole-3-acetic acid (5-HIAA)PBS (pH 7.2)~0.1 mg/mL[7]
5-FluoroindoleDMSO10 mg/mL[5]

Q5: How should I store my this compound solutions?

Stock solutions of 5-F-IAA in organic solvents should be stored at -20°C.[8][9] It is recommended to store aqueous solutions for no more than one day.[7] Indole compounds can be light-sensitive, so it is advisable to protect them from light.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

This protocol is based on general procedures for dissolving indole derivatives.[4][5]

  • Weighing: Accurately weigh the desired amount of 5-F-IAA powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming can be applied if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: Preparation of an Aqueous Solution of this compound using pH Adjustment

This protocol is adapted from methods used for the parent compound, IAA.[3][4]

  • Weighing: Accurately weigh the desired amount of 5-F-IAA.

  • Initial Dissolution: Add a small volume of 1N NaOH directly to the 5-F-IAA powder and mix until the crystals dissolve.[3] This will form the more water-soluble sodium salt.

  • Dilution: Add your desired aqueous buffer (e.g., PBS or cell culture medium) to reach the final desired volume.

  • pH Adjustment: Carefully adjust the pH of the final solution to your target experimental pH using a suitable acid (e.g., HCl).

  • Sterilization: If required for your application, sterilize the final solution by filtering it through a 0.22 µm syringe filter.

Visualizing Experimental Workflows

G Workflow for Dissolving 5-F-IAA cluster_0 Method 1: Organic Stock Solution cluster_1 Method 2: pH Adjustment weigh1 Weigh 5-F-IAA add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh1->add_solvent dissolve1 Vortex/Sonicate to Dissolve add_solvent->dissolve1 store_stock Store Stock Solution at -20°C dissolve1->store_stock dilute Dilute into Aqueous Buffer dissolve1->dilute weigh2 Weigh 5-F-IAA add_base Add 1N NaOH to Dissolve weigh2->add_base add_buffer Add Aqueous Buffer add_base->add_buffer adjust_ph Adjust to Final pH add_buffer->adjust_ph sterilize Filter Sterilize (optional) adjust_ph->sterilize

Caption: Methods for solubilizing this compound.

G Troubleshooting Precipitation cluster_solutions Potential Solutions start Precipitation Observed During Dilution lower_stock Lower Stock Concentration start->lower_stock If stock is highly concentrated slow_dilution Slow, Stepwise Dilution with Stirring start->slow_dilution To improve mixing gentle_warming Gentle Warming of Solution (e.g., 37°C) start->gentle_warming To increase solubility

Caption: Troubleshooting precipitation of 5-F-IAA during dilution.

References

Stability and degradation of 5-Fluoroindole-3-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 5-Fluoroindole-3-acetic acid (5-F-IAA) in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored as a solid at -20°C, protected from light. For solutions, it is advisable to prepare stock solutions in an anhydrous inert solvent such as DMSO, aliquot them into single-use vials, and store them at -20°C or -80°C in the dark.[1] Avoid repeated freeze-thaw cycles.

Q2: My 5-F-IAA solution has changed color. What does this indicate?

A2: A color change in your 5-F-IAA solution, often to a yellowish or pinkish hue, is a common indicator of degradation.[1] This is typically caused by oxidation or photodegradation. It is recommended to prepare fresh solutions and ensure they are protected from light and oxygen.

Q3: In which solvents should I dissolve 5-F-IAA?

A3: 5-F-IAA is sparingly soluble in water. For stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. For aqueous buffers, it may be necessary to first dissolve the compound in a small amount of an organic solvent before diluting with the aqueous buffer. Be aware that some organic solvents can be toxic to cells, so the final concentration should be carefully considered in biological experiments.

Q4: How does pH affect the stability of 5-F-IAA in aqueous solutions?

A4: While specific data for 5-F-IAA is limited, the parent compound, indole-3-acetic acid (IAA), and its derivatives are known to be susceptible to degradation in alkaline conditions.[2][3] It is advisable to maintain the pH of aqueous solutions containing 5-F-IAA in the neutral to slightly acidic range to minimize potential degradation. Harsh basic conditions can lead to the degradation of the indole ring itself.[4]

Q5: Is 5-F-IAA sensitive to light?

A5: Yes, indole compounds, including 5-F-IAA, are generally light-sensitive.[1] Exposure to light, especially UV light, can lead to photodegradation. It is crucial to handle and store 5-F-IAA solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Inconsistent results in bioassays or chemical reactions can often be attributed to the degradation of 5-F-IAA.

Symptom Possible Cause Recommended Solution
Decreased biological activity over timeDegradation of 5-F-IAA in the experimental medium.Prepare fresh solutions of 5-F-IAA for each experiment. Perform a time-course stability study of 5-F-IAA in your specific medium under experimental conditions to determine its stability window.
Appearance of unknown peaks in HPLC analysisFormation of degradation products.Analyze your stock and working solutions for purity before use. Refer to the experimental protocols below to perform a forced degradation study to identify potential degradation products.
Precipitation of the compound in aqueous mediaLow aqueous solubility or interaction with media components.Ensure the final concentration of the organic co-solvent is low enough to be compatible with your aqueous medium. Visually inspect for precipitates. Consider using a different buffer system or adjusting the pH.
Issue 2: Challenges in Analytical Quantification (HPLC)

Accurate quantification of 5-F-IAA is critical for reliable experimental outcomes.

Symptom Possible Cause Recommended Solution
Shifting retention timesChanges in mobile phase composition, column temperature, or column degradation.Prepare fresh mobile phase daily and ensure it is properly degassed. Use a column thermostat to maintain a consistent temperature. Use a guard column and flush the column regularly.
Poor peak shape (tailing or fronting)Column overload, secondary interactions with the stationary phase, or co-eluting impurities.Reduce the injection volume or concentration of the sample. Adjust the mobile phase pH or ionic strength. Ensure the sample solvent is compatible with the mobile phase.
Ghost peaksContamination of the HPLC system, mobile phase, or sample.Flush the entire HPLC system with a strong solvent. Use high-purity solvents for the mobile phase. Analyze a blank injection to identify the source of contamination.

Experimental Protocols

Protocol 1: Preparation of 5-F-IAA Stock Solution
  • Weigh the desired amount of 5-F-IAA solid in a sterile, light-protected container.

  • Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber or foil-wrapped vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of 5-F-IAA

This protocol outlines a general procedure for a forced degradation study to understand the stability of 5-F-IAA under various stress conditions.

  • Preparation of Test Solutions: Prepare a solution of 5-F-IAA in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the 5-F-IAA solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the 5-F-IAA solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the 5-F-IAA solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the 5-F-IAA solution in a clear vial at 60°C for 24 hours.

  • Photodegradation: Expose the 5-F-IAA solution in a clear vial to a light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acidic and alkaline hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the parent compound.

Protocol 3: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of 5-F-IAA and its potential degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)[5][6]

Visualizations

Signaling Pathway

signaling_pathway 5-F-IAA 5-F-IAA Radical_Cation 5-F-IAA Radical-Cation 5-F-IAA->Radical_Cation Oxidation HRP Horseradish Peroxidase HRP->Radical_Cation Methylene_Oxindole 3-Methylene-2-oxindole (or analogue) Radical_Cation->Methylene_Oxindole -CO2 Cytotoxicity Cytotoxicity Methylene_Oxindole->Cytotoxicity Cellular_Nucleophiles Cellular Nucleophiles (Thiols, DNA) Cellular_Nucleophiles->Cytotoxicity Conjugation

Caption: Enzymatic activation of 5-F-IAA by horseradish peroxidase leading to cytotoxicity.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Sol Prepare 5-F-IAA Solution Acid Acidic Hydrolysis Prep_Sol->Acid Base Alkaline Hydrolysis Prep_Sol->Base Oxidation Oxidation Prep_Sol->Oxidation Thermal Thermal Prep_Sol->Thermal Photo Photolytic Prep_Sol->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of 5-F-IAA.

Troubleshooting Logic

troubleshooting_logic Start Inconsistent Results Check_Purity Check Purity of Stock Solution (HPLC) Start->Check_Purity Degraded Degraded? Check_Purity->Degraded Prepare_Fresh Prepare Fresh Stock Solution Protect from Light/Air Degraded->Prepare_Fresh Yes Check_Media_Stability Assess Stability in Experimental Media Degraded->Check_Media_Stability No Stable Stable? Check_Media_Stability->Stable Use_Immediately Use Solution Immediately after Preparation Stable->Use_Immediately No Investigate_Other Investigate Other Experimental Variables Stable->Investigate_Other Yes

Caption: Decision tree for troubleshooting inconsistent experimental results with 5-F-IAA.

References

Technical Support Center: Optimizing 5-Fluoroindole-3-acetic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoroindole-3-acetic acid (5-FIAA). The information provided will help optimize its use in various bioassays, particularly in the context of its application as a peroxidase-activated prodrug.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (5-FIAA) in bioassays?

A1: 5-FIAA is primarily utilized as a prodrug in targeted cancer therapy research.[1] On its own, it exhibits low toxicity. However, in the presence of a peroxidase enzyme, such as horseradish peroxidase (HRP), it is converted into a highly cytotoxic product.[1] This property allows for targeted cell killing in bioassays where peroxidase activity is present or has been introduced, for example, through antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT).[1]

Q2: What is the mechanism of action of 5-FIAA?

A2: The cytotoxic effect of 5-FIAA is initiated by its enzymatic oxidation by a peroxidase. This reaction forms a radical cation that subsequently decarboxylates to produce the highly reactive electrophile, 3-methylene-2-oxindole.[1] This reactive intermediate rapidly conjugates with intracellular thiols, most notably glutathione (GSH), and is also thought to react with other biological nucleophiles such as DNA.[1] The depletion of glutathione, a critical cellular antioxidant, leads to overwhelming oxidative stress and subsequent cell death, including apoptosis.

Q3: What is a good starting concentration for 5-FIAA in an in vitro cytotoxicity assay?

A3: A good starting point for in vitro cytotoxicity assays is a concentration of approximately 200 µM 5-FIAA, particularly when used in combination with horseradish peroxidase (HRP). One study demonstrated that an exposure equivalent to 20 mM·min (e.g., 200 µM for 100 minutes) resulted in 90-99% cell kill in human MCF7 breast and HT29 colon tumor cell lines.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Does 5-FIAA have any biological activity without a peroxidase?

A4: 5-FIAA alone generally shows low cytotoxicity.[1] Its potent anti-cancer effect is dependent on its activation by a peroxidase enzyme.[1] However, it is always advisable to include a control group treated with 5-FIAA alone to confirm that the observed cytotoxicity is due to the enzymatic activation and not a direct effect of the compound at the tested concentrations.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity results.

  • Possible Cause: Inconsistent peroxidase activity. The efficacy of 5-FIAA is directly dependent on the activity of the peroxidase enzyme.

    • Solution: Ensure that the concentration and activity of the peroxidase (e.g., HRP) are consistent across all wells and experiments. Prepare a fresh stock of HRP for each experiment and keep it on ice.

  • Possible Cause: Cell seeding density. The number of cells per well can influence the outcome of a cytotoxicity assay.

    • Solution: Optimize cell seeding density to ensure logarithmic growth during the experiment. Use a consistent cell number for all assays.

  • Possible Cause: Instability of 5-FIAA or its activated metabolite.

    • Solution: Prepare fresh 5-FIAA solutions for each experiment. The reactive 3-methylene-2-oxindole has a short half-life in aqueous environments.

Issue 2: No significant cytotoxicity observed even with 5-FIAA and peroxidase.

  • Possible Cause: Insufficient peroxidase concentration or activity.

    • Solution: Increase the concentration of the peroxidase enzyme. It is advisable to perform a titration experiment to determine the optimal enzyme concentration for your assay.

  • Possible Cause: Presence of interfering substances in the cell culture medium.

    • Solution: Components in the serum or other media supplements may inhibit peroxidase activity. Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cells can tolerate it.

  • Possible Cause: The chosen cell line is resistant.

    • Solution: Some cell lines, such as the human bladder T24 carcinoma cell line, have shown more resistance to the cytotoxic effects of activated 5-FIAA.[1] Consider using a different cell line or increasing the concentration of 5-FIAA and/or the peroxidase.

Issue 3: High background cytotoxicity in control wells (cells treated with 5-FIAA alone).

  • Possible Cause: High concentration of 5-FIAA. At very high concentrations, 5-FIAA may exhibit some off-target effects or non-specific toxicity.

    • Solution: Perform a dose-response experiment with 5-FIAA alone to determine the maximum non-toxic concentration for your specific cell line.

  • Possible Cause: Contamination of the 5-FIAA stock solution.

    • Solution: Ensure the purity of your 5-FIAA. If in doubt, use a new, high-purity batch of the compound.

Data Presentation

Table 1: Recommended Starting Concentrations for 5-FIAA in in vitro Bioassays

ParameterRecommended ValueNotes
5-FIAA Concentration 100 - 500 µMA starting concentration of 200 µM is often effective.[1]
Horseradish Peroxidase (HRP) Concentration 1 - 10 µg/mLThe optimal concentration is substrate-dependent and should be determined empirically.
Incubation Time 2 - 24 hoursCytotoxicity can be observed within a few hours.

Experimental Protocols

Protocol: Peroxidase-Dependent Cytotoxicity Assay Using MTT

This protocol outlines a method to determine the cytotoxicity of 5-FIAA in the presence of horseradish peroxidase (HRP) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (5-FIAA)

  • Horseradish Peroxidase (HRP)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of 5-FIAA in DMSO. Further dilute in cell culture medium to the desired final concentrations.

    • Prepare a stock solution of HRP in PBS. Further dilute in cell culture medium to the desired final concentrations.

  • Treatment:

    • Remove the culture medium from the wells.

    • Add the treatment solutions to the respective wells:

      • Control (medium only)

      • 5-FIAA alone (at various concentrations)

      • HRP alone

      • 5-FIAA + HRP (at various concentrations of 5-FIAA)

  • Incubation: Incubate the plate for the desired treatment period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5-FIAA 5-FIAA Radical_Cation 5-FIAA Radical Cation 5-FIAA->Radical_Cation HRP-mediated Oxidation HRP HRP Methylene_Oxindole 3-Methylene-2-oxindole Radical_Cation->Methylene_Oxindole - CO2 GSH_Adduct GSH Adduct Methylene_Oxindole->GSH_Adduct Conjugation Nucleophile_Adducts Nucleophile Adducts Methylene_Oxindole->Nucleophile_Adducts Conjugation GSH Glutathione (GSH) GSH->GSH_Adduct Oxidative_Stress Oxidative Stress GSH_Adduct->Oxidative_Stress GSH Depletion Cellular_Nucleophiles Cellular Nucleophiles (e.g., DNA) Cellular_Nucleophiles->Nucleophile_Adducts Apoptosis Apoptosis Nucleophile_Adducts->Apoptosis Cellular Damage Oxidative_Stress->Apoptosis

Caption: Mechanism of 5-FIAA cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Prepare_Solutions Prepare 5-FIAA and HRP solutions Cell_Seeding->Prepare_Solutions Add_Treatments Add treatment solutions to cells Prepare_Solutions->Add_Treatments Incubate_Cells Incubate for defined period Add_Treatments->Incubate_Cells Add_MTT Add MTT reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Troubleshooting_Logic Start Experiment Start Problem No or Low Cytotoxicity? Start->Problem Check_HRP Check HRP concentration and activity Problem->Check_HRP Yes Success Successful Assay Problem->Success No Check_5FIAA Verify 5-FIAA concentration and purity Check_HRP->Check_5FIAA Optimize_HRP Optimize HRP concentration Check_HRP->Optimize_HRP Check_Cells Assess cell health and resistance Check_5FIAA->Check_Cells Optimize_5FIAA Titrate 5-FIAA concentration Check_5FIAA->Optimize_5FIAA Check_Media Investigate media interference Check_Cells->Check_Media Use_New_Cells Use a different cell line Check_Cells->Use_New_Cells Modify_Media Use serum-free or low-serum media Check_Media->Modify_Media Optimize_HRP->Start Optimize_5FIAA->Start Use_New_Cells->Start Modify_Media->Start

References

Technical Support Center: Synthesis of 5-Fluoroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoroindole-3-acetic acid. The following information is designed to address common issues and provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 5-fluoroindole precursor?

A1: Several established methods are used for the synthesis of 5-fluoroindole, the key intermediate for this compound. The choice of method often depends on the availability of starting materials and desired scale. Common methods include:

  • Fischer Indole Synthesis: This classic method involves the reaction of (4-fluorophenyl)hydrazine with a suitable ketone or aldehyde, such as pyruvate, under acidic conditions.[1]

  • Leimgruber-Batcho Indole Synthesis: A versatile and widely used method in industry, it starts from 5-fluoro-2-nitrotoluene, which is converted to an enamine and then undergoes reductive cyclization.[1]

  • Sugasawa Indole Synthesis: This method is a type of Friedel-Crafts acylation and employs 4-fluoroaniline and chloroacetonitrile.[1]

  • Bischler Indole Synthesis: This approach involves the reaction of 4-fluoroaniline with an α-halo-ketone. However, it can lead to a mixture of products.[1]

  • Vicarious Nucleophilic Substitution (VNS): A less common but effective method that can be used to synthesize 5-fluoroindole.[1]

Q2: I am having trouble with the C3-alkylation of 5-fluoroindole to introduce the acetic acid side chain. What are the common issues?

A2: The C3-alkylation of the indole ring is a critical step and can present several challenges. Competition between N-alkylation and C3-alkylation is a primary concern, as the C3 position is highly nucleophilic.[2] Other common issues include:

  • Low N-selectivity: The indole nitrogen can also be alkylated, leading to a mixture of N-alkylated and C3-alkylated products.

  • Dialkylation: The C3 position can sometimes be alkylated twice, especially if the reaction conditions are not carefully controlled.

  • Side reactions with sensitive functional groups: If the indole precursor contains other sensitive functional groups, they may react with the alkylating agent or the base used in the reaction.

To improve N-selectivity, the choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF generally favor N-alkylation.[2]

Q3: What are the recommended methods for purifying the final this compound product?

A3: Purification of the final product is essential to remove unreacted starting materials, reagents, and any side products. The two most common and effective methods are:

  • Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for indole derivatives include ethanol, hexane/ethyl acetate, and methanol/water.[3][4] For acidic compounds like this compound, water can be a suitable solvent for recrystallization.[5]

  • Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase. For indole derivatives, silica gel is a common stationary phase, and a mixture of hexane and ethyl acetate is a typical eluent system.[6] For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve separation and prevent streaking on the column.[7][8]

Q4: My purified this compound is colored (e.g., pink or brown). What is the cause and how can I decolorize it?

A4: Indole compounds are often susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air, light, and residual acid from the synthesis can accelerate this process. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step, such as recrystallization. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help prevent discoloration over time.

Troubleshooting Guides

Synthesis of 5-Fluoroindole (Precursor)
IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Fischer Indole Synthesis 1. Impure starting materials (hydrazine or carbonyl compound). 2. Inappropriate acid catalyst or concentration. 3. Suboptimal reaction temperature or time.1. Ensure the purity of starting materials. 2. Empirically determine the optimal acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) and its concentration. 3. Monitor the reaction by TLC to determine the optimal temperature and reaction time.
Formation of Isomeric Byproducts Use of unsymmetrical ketones in the Fischer Indole Synthesis.Modify the reaction conditions (e.g., acidity) to favor the formation of the desired isomer. Purification by column chromatography may be necessary to separate the isomers.
Complex reaction mixture in Bischler Synthesis Formation of mono- and di-substituted aniline byproducts.This method is known to produce complex mixtures. Consider alternative synthetic routes like the Leimgruber-Batcho or Sugasawa synthesis for cleaner reactions.
C3-Alkylation of 5-Fluoroindole and Hydrolysis
IssuePossible Cause(s)Suggested Solution(s)
Low yield of C3-alkylated product 1. Incomplete deprotonation of the indole nitrogen. 2. Side reaction at the nitrogen (N-alkylation). 3. Inactive alkylating agent.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Optimize reaction conditions (lower temperature, choice of base/solvent) to favor C3-alkylation. Metal-catalyzed reactions can also improve selectivity. 3. Check the purity and reactivity of the alkylating agent (e.g., ethyl bromoacetate).
Formation of N-alkylated byproduct The indole nitrogen is also nucleophilic and can compete with the C3 position for the alkylating agent.Use of a strong base like NaH in a polar aprotic solvent like DMF or THF generally favors N-alkylation. To favor C3-alkylation, consider using a milder base or a catalytic approach.[2]
Incomplete hydrolysis of the ester 1. Insufficient reaction time or temperature. 2. Inadequate amount of base.1. Monitor the reaction by TLC to ensure complete conversion. Increase reaction time or temperature if necessary. 2. Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH).
Difficulty in isolating the final acid product The product may be soluble in the aqueous phase after workup.Carefully acidify the aqueous layer to a pH of 2-3 to precipitate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation before filtration.

Experimental Protocols

Protocol 1: Synthesis of this compound via C3-Alkylation with Ethyl Bromoacetate

This protocol involves the alkylation of 5-fluoroindole at the C3 position with ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 5-Fluoroindole-3-acetate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoroindole in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 5-Fluoroindole-3-acetate

  • Dissolve the purified ethyl 5-fluoroindole-3-acetate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl.

  • The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary
Synthesis StepReagents & ConditionsTypical YieldPurityReference
5-Fluoroindole Synthesis (from 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile) 10% Pd/C, H₂, Anhydrous Ethanol81%>95% (after chromatography)[6]
5-Fluoroindole Synthesis (from 5-fluoro-2-indolinone) Pinacol borane, Y[N(SiMe₃)₂]₃, Toluene, 120 °C92%>95% (after chromatography)[6]
Indole-3-acetic acid Synthesis (from Indole and Glycolic Acid) KOH, Glycolic acid, Autoclave, 250 °C87-93%High purity[9]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_step1 Step 1: C3-Alkylation cluster_step2 Step 2: Hydrolysis start 5-Fluoroindole deprotonation Deprotonation (NaH, THF/DMF) start->deprotonation alkylation Alkylation (Ethyl Bromoacetate) deprotonation->alkylation workup1 Aqueous Workup & Extraction alkylation->workup1 purification1 Column Chromatography workup1->purification1 intermediate Ethyl 5-Fluoroindole-3-acetate purification1->intermediate hydrolysis Ester Hydrolysis (NaOH/KOH, EtOH/H₂O) intermediate->hydrolysis workup2 Acidification (HCl) & Precipitation hydrolysis->workup2 purification2 Filtration & Drying workup2->purification2 final_product This compound purification2->final_product

Caption: A generalized experimental workflow for the two-step synthesis of this compound from 5-fluoroindole.

Logical Relationship for Troubleshooting Low Yield in C3-Alkylation

troubleshooting_alkylation problem Low Yield of C3-Alkylated Product cause1 Incomplete Deprotonation problem->cause1 cause2 N-Alkylation Side Reaction problem->cause2 cause3 Poor Reactivity of Alkylating Agent problem->cause3 cause4 Decomposition of Product/ Starting Material problem->cause4 solution1a Use stronger base (e.g., NaH) cause1->solution1a solution1b Ensure anhydrous conditions cause1->solution1b solution2a Optimize base/solvent system cause2->solution2a solution2b Lower reaction temperature cause2->solution2b solution2c Consider catalytic methods cause2->solution2c solution3a Check purity of alkylating agent cause3->solution3a solution3b Use a more reactive halide (e.g., iodoacetate) cause3->solution3b solution4a Run reaction at lower temperature cause4->solution4a solution4b Monitor reaction closely by TLC cause4->solution4b

Caption: Troubleshooting guide for low yield in the C3-alkylation of 5-fluoroindole.

Potential Signaling Pathway Involvement of this compound

This compound, as an analog of the natural plant hormone indole-3-acetic acid (IAA), may interfere with auxin signaling pathways. In the context of its use as a prodrug in cancer therapy, its cytotoxic effects are mediated by enzymatic activation.[10]

signaling_pathway cluster_activation Prodrug Activation cluster_cytotoxicity Cytotoxic Effects prodrug This compound (Prodrug) activation Oxidative Activation prodrug->activation enzyme Peroxidase (e.g., HRP) enzyme->activation reactive_intermediate Reactive Intermediate (e.g., Radical Cation) fragmentation Fragmentation (-CO₂) reactive_intermediate->fragmentation cytotoxic_product Cytotoxic Product (e.g., 3-methylene-2-oxindole analog) fragmentation->cytotoxic_product cellular_targets Cellular Nucleophiles (Thiols, DNA) cytotoxic_product->cellular_targets cell_death Cell Death / Apoptosis cellular_targets->cell_death

Caption: Proposed mechanism of action for this compound as a peroxidase-activated prodrug.[10]

References

Technical Support Center: 5-Fluoroindole-3-acetic acid (5-FIAA) Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Fluoroindole-3-acetic acid (5-FIAA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-FIAA) and what are its primary applications?

This compound (5-FIAA) is a synthetic derivative of the plant hormone indole-3-acetic acid (IAA). Its primary applications in research include:

  • Prodrug for Cancer Therapy: 5-FIAA can be activated by horseradish peroxidase (HRP) to produce cytotoxic compounds that can kill cancer cells. This makes it a candidate for targeted cancer therapies where HRP is delivered specifically to tumor tissues.[1]

  • Auxin Analog in Plant Biology: As an auxin analog, 5-FIAA is used to study plant growth regulation and developmental processes.

  • Biochemical and Pharmaceutical Research: It serves as a building block in the synthesis of various bioactive molecules and is used to study the effects of indole derivatives on cellular processes.

Q2: How should I prepare and store 5-FIAA stock solutions?

Proper preparation and storage of 5-FIAA solutions are critical for experimental success.

  • Storage: Store the solid compound at -20°C. For stock solutions in DMSO, it is best practice to store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of related indole compounds are often not recommended for storage for more than one day.[2]

Q3: What are the expected cytotoxic effects of 5-FIAA?

The cytotoxicity of 5-FIAA is primarily observed in the presence of horseradish peroxidase (HRP).[1] Alone, it exhibits significantly less toxicity. The combination of 5-FIAA and HRP has shown potent cytotoxic activity in various human and rodent tumor cell lines.[1] The cytotoxic effect is believed to result from the formation of reactive intermediates that can damage cellular components like DNA.[1]

Troubleshooting Experimental Results

This section addresses common issues encountered during experiments with 5-FIAA.

Issue 1: Low or No Cytotoxicity Observed in Cancer Cell Lines

If you are not observing the expected cytotoxic effect of 5-FIAA in your cancer cell line experiments, consider the following:

  • Horseradish Peroxidase (HRP) is Missing or Inactive: 5-FIAA requires activation by HRP to become cytotoxic.[1] Ensure that you have added a sufficient concentration of active HRP to your experimental setup.

  • Suboptimal 5-FIAA Concentration: The effective concentration of 5-FIAA can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Compound Instability: Indole compounds can be unstable in aqueous solutions.[3] Prepare fresh dilutions of 5-FIAA for each experiment from a frozen stock. To check for degradation, you can compare the HPLC profiles of a freshly prepared solution and one that has been incubated under experimental conditions.[4]

  • Solvent Issues: High concentrations of solvents like DMSO can be toxic to cells.[4] Ensure the final solvent concentration in your cell culture medium is low (typically ≤0.5%).[4]

Issue 2: High Background or Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)

Inconsistent results in cell viability assays can be frustrating. Here are some potential causes and solutions:

  • Direct Reduction of Assay Reagent: Indole compounds can sometimes directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[4]

    • Troubleshooting Step: Perform a cell-free control by incubating 5-FIAA with the MTT reagent in the culture medium without cells. A color change indicates direct reduction.[4]

  • Compound Precipitation: 5-FIAA, like many indole derivatives, has limited aqueous solubility and may precipitate when diluted into cell culture medium.[4]

    • Troubleshooting Step: Visually inspect your wells for any precipitate. Try lowering the stock concentration and adjusting the dilution strategy to keep the compound in solution.[4]

  • Assay Interference: The indole ring is a fluorophore and can interfere with fluorescence-based assays.[4]

    • Troubleshooting Step: Run a compound-only control to measure its intrinsic fluorescence.[4] If there is significant interference, consider switching to a non-fluorescent assay.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Inconsistent or Unexpected 5-FIAA Experimental Results check_protocol Step 1: Review Experimental Protocol - Correct concentrations? - Correct reagents and controls? start->check_protocol check_compound Step 2: Assess 5-FIAA Integrity - Freshly prepared? - Properly stored? - Solubility issues? check_protocol->check_compound check_assay Step 3: Evaluate Assay Performance - Cell-free controls? - Positive/negative controls working? - Potential for assay interference? check_compound->check_assay troubleshoot_cytotoxicity Issue: Low Cytotoxicity - Add/check HRP activity - Optimize 5-FIAA concentration - Check for compound degradation check_assay->troubleshoot_cytotoxicity If cytotoxicity is low troubleshoot_variability Issue: High Variability - Check for compound precipitation - Run compound-only controls for assay interference - Optimize cell seeding density check_assay->troubleshoot_variability If results are variable resolution Resolution: Consistent and Reliable Experimental Data troubleshoot_cytotoxicity->resolution troubleshoot_variability->resolution

Caption: A logical workflow for troubleshooting common issues in 5-FIAA experiments.

Quantitative Data

Table 1: Solubility of Related Indole Compounds

CompoundSolventSolubility
5-Hydroxyindole-3-acetic acidDMSO~25 mg/mL
5-Hydroxyindole-3-acetic acidEthanol~25 mg/mL
5-Hydroxyindole-3-acetic acidPBS (pH 7.2)~0.1 mg/mL

Data for 5-hydroxyindole-3-acetic acid is provided as a reference for 5-FIAA.[2]

Table 2: Reported Cytotoxicity Data for 5-FIAA

Experimental Protocols

1. Cell Viability (MTT) Assay for 5-FIAA Cytotoxicity

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Human cancer cell line (e.g., MCF-7, HT-29)

    • Complete cell culture medium

    • 5-FIAA stock solution (e.g., 10 mM in DMSO)

    • Horseradish Peroxidase (HRP)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of 5-FIAA in complete medium. Also prepare a solution of HRP in complete medium.

    • Remove the old medium and add 100 µL of the diluted 5-FIAA solutions and HRP to the wells. Include the following controls:

      • Vehicle Control: Cells treated with the same final concentration of DMSO and HRP buffer.

      • 5-FIAA Only Control: Cells treated with 5-FIAA without HRP.

      • HRP Only Control: Cells treated with HRP without 5-FIAA.

      • Positive Control: A known cytotoxic agent for the cell line.

      • Blank: Medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_reagents Prepare 5-FIAA dilutions, HRP, and controls treat_cells Treat cells with 5-FIAA, HRP, and controls prepare_reagents->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 550-600 nm solubilize->read_absorbance calculate_viability Calculate % viability and IC50 read_absorbance->calculate_viability

Caption: A step-by-step workflow for the 5-FIAA cytotoxicity (MTT) assay.

Signaling Pathways

1. Proposed Mechanism of 5-FIAA Activation by Horseradish Peroxidase (HRP)

5-FIAA acts as a prodrug that is activated by HRP. The proposed mechanism involves the oxidation of 5-FIAA by HRP, leading to the formation of a radical cation. This intermediate is unstable and fragments, ultimately producing a cytotoxic product, likely a 3-methylene-2-oxindole analog, which can react with cellular nucleophiles such as DNA and thiols, leading to cell death.[1]

HRP_Activation HRP Horseradish Peroxidase (HRP) Radical 5-FIAA Radical Cation (Unstable Intermediate) HRP->Radical Oxidizes FIAA 5-Fluoroindole- 3-acetic acid (5-FIAA) FIAA->HRP Binds to active site Cytotoxic_Product Cytotoxic Product (e.g., 3-methylene-2-oxindole analog) Radical->Cytotoxic_Product Fragments Cellular_Targets Cellular Nucleophiles (DNA, Thiols) Cytotoxic_Product->Cellular_Targets Reacts with Cell_Death Cell Death Cellular_Targets->Cell_Death Leads to

Caption: Proposed activation pathway of the 5-FIAA prodrug by horseradish peroxidase.

2. Simplified Auxin Signaling Pathway and the Potential Role of 5-FIAA

As an auxin analog, 5-FIAA can mimic the action of the natural plant hormone IAA. In the canonical auxin signaling pathway, auxin binds to the TIR1/AFB receptor proteins, promoting the degradation of Aux/IAA transcriptional repressors. This allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes, leading to various developmental responses. 5-FIAA likely interacts with this pathway to exert its effects on plant growth.

Auxin_Signaling Auxin Auxin (or 5-FIAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for degradation by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription of Plant_Response Plant Growth and Development Auxin_Response_Genes->Plant_Response Leads to

References

How to prevent degradation of 5-Fluoroindole-3-acetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Degradation During Storage and Handling

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 5-Fluoroindole-3-acetic acid to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the officially recommended storage conditions for this compound?

A: For maximum stability, this compound should be stored at -20°C.[1] The container must be kept tightly closed and stored in a dry, cool, and well-ventilated place.[2][3][4]

Q2: Why is storage at -20°C and protection from air and moisture so critical?

A: While specific non-enzymatic degradation pathways for this compound are not extensively detailed in the literature, indole derivatives, in general, are susceptible to oxidative degradation and decarboxylation. Storing the compound at -20°C significantly slows down these potential chemical reactions. Keeping the container tightly sealed minimizes exposure to atmospheric oxygen and moisture, which can also contribute to degradation over time.

Q3: What are the physical signs that my this compound may have degraded?

A: Degradation may be indicated by several physical changes. The compound, which is typically a white to off-white crystalline powder[2], may show discoloration (e.g., turning yellow or brown). Other signs include a change in texture, clumping (indicating moisture absorption), or incomplete solubility in solvents where it should be freely soluble. Most importantly, a loss of expected biological or chemical activity in your experiments is a key indicator of potential degradation.

Q4: My compound was inadvertently left at room temperature. Is it still viable for my experiments?

A: The viability depends on the duration of exposure and the ambient conditions (light, humidity). For short, unavoidable periods, the compound may still be usable. However, for any period of doubt, especially if the experiment is sensitive, it is highly recommended to re-qualify the material. You can perform a purity check using an analytical method like HPLC (see Experimental Protocols) or compare its performance to a new, unopened vial.

Q5: Are there any known biological or enzymatic degradation pathways for this compound?

A: Yes, this compound can be oxidized by peroxidases, such as horseradish peroxidase.[5] This enzymatic reaction leads to the formation of a radical-cation that rapidly fragments and eliminates CO2, forming cytotoxic products.[5] This pathway is particularly relevant in biological systems and is being explored for targeted cancer therapy.[5]

Data Presentation

Table 1: Recommended Storage Conditions Summary

ParameterRecommendationRationaleSource(s)
Temperature -20°CMinimizes the rate of chemical degradation.[1]
Atmosphere Store in a tightly sealed container.Prevents oxidation and moisture absorption.[2][3][4]
Location Dry, cool, well-ventilated area.Ensures a stable storage environment.[2][3]
Light Protect from light (amber vial recommended).Indole rings can be light-sensitive.General good laboratory practice.

Visualized Workflows and Pathways

G cluster_receiving Receiving cluster_prep Preparation & Use cluster_storage Storage receive Receive Compound inspect Inspect Container for Damage receive->inspect equilibrate Equilibrate to Room Temp in Desiccator inspect->equilibrate If OK weigh Weigh Required Amount Quickly equilibrate->weigh dissolve Prepare Stock Solution weigh->dissolve seal Backfill with Inert Gas (e.g., Argon) & Seal Tightly weigh->seal After dispensing store_short Aliquot & Store Stock Solution at -20°C or -80°C dissolve->store_short For frequent use store_long Store Solid in Original Container at -20°C seal->store_long

Caption: Recommended workflow for handling and storage of this compound.

G start Suspect Degradation? (e.g., poor results, discoloration) check_physical Visually Inspect Compound (Color, Texture) start->check_physical check_new Compare with a New, Unopened Vial check_physical->check_new Physical change observed purity_test Perform Purity Analysis (e.g., HPLC, LC-MS) check_physical->purity_test No obvious change check_new->purity_test Looks identical discard Discard and Use New Lot check_new->discard New vial looks different purity_test->discard Purity < 95% or Degradants Present proceed_caution Proceed with Caution (Use for non-critical work) purity_test->proceed_caution Purity 95-98% use_confidently Use Confidently purity_test->use_confidently Purity > 98%

Caption: Troubleshooting guide for suspected degradation of this compound.

G compound This compound radical Radical-Cation Intermediate compound->radical + H₂O₂ peroxidase Horseradish Peroxidase (HRP) peroxidase->radical Enzymatic Oxidation decarboxylation Decarboxylation (-CO₂) radical->decarboxylation product Cytotoxic Products (e.g., 3-methylene-2-oxindole analog) decarboxylation->product

Caption: Peroxidase-mediated enzymatic degradation pathway of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

1. Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is used, and compounds are eluted with a gradient of a polar solvent (water with an acid modifier) and a less polar organic solvent (acetonitrile or methanol). Purity is determined by comparing the peak area of the main compound to the total area of all peaks detected at a specific UV wavelength.

2. Materials:

  • This compound (sample to be tested)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

  • HPLC vials

3. Sample Preparation:

  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 with the initial mobile phase composition (e.g., 90% Water/10% ACN) to a final concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.

4. Suggested HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 280 nm (Indole ring absorbance)
Run Time 20 minutes

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

  • A pure, non-degraded sample should show a single major peak. The presence of multiple smaller peaks, especially those eluting earlier (more polar), may indicate degradation.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoroindole-3-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-fluoroindole-3-acetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 5-fluoroindole core structure?

A1: Several methods are employed for the synthesis of the 5-fluoroindole scaffold, with the most common being the Fischer, Leimgruber-Batcho, and Sugasawa indole syntheses.[1] The choice of method often depends on the availability of starting materials and the desired substitution pattern. The Fischer indole synthesis is a classic and versatile method involving the reaction of 4-fluorophenylhydrazine with a suitable ketone or aldehyde.[2][3]

Q2: How does the fluorine substituent affect the Fischer indole synthesis?

A2: The fluorine atom is a strongly electron-withdrawing group, which can significantly impact the key[4][4]-sigmatropic rearrangement step of the Fischer indole synthesis.[2] Its position on the phenylhydrazine ring can either stabilize or destabilize the transition state, potentially leading to lower yields or favoring side reactions.[2]

Q3: My Fischer indole synthesis is resulting in a low yield. What are the likely causes?

A3: Low yields in the Fischer indole synthesis of fluorinated compounds can stem from several factors:

  • Suboptimal acid catalyst: The type and concentration of the acid are critical. Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, and the optimal choice depends on the specific substrates.[3][5]

  • Incorrect reaction temperature: The reaction often requires elevated temperatures to proceed efficiently.[6] However, excessively high temperatures can lead to degradation.

  • Poor quality of starting materials: Impurities in the 4-fluorophenylhydrazine or the carbonyl compound can lead to side reactions.

  • Presence of strongly electron-donating groups: These groups can favor a competing heterolytic N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement.[7]

Q4: I am observing multiple spots on my TLC after the reaction. How can I improve the selectivity?

A4: The formation of multiple products can be due to the use of unsymmetrical ketones, leading to different cyclization pathways. If you are using an unsymmetrical ketone, consider if a symmetrical analogue is suitable for your research goals. Additionally, carefully controlling the reaction temperature can sometimes favor the formation of the kinetic product over thermodynamic side products. Purification of starting materials to remove any impurities is also crucial.

Q5: What are the common methods for introducing the acetic acid side chain at the C3 position of the 5-fluoroindole core?

A5: Once the 5-fluoroindole core is synthesized, the acetic acid moiety can be introduced through various methods. A common approach is the Japp-Klingemann reaction to produce a key hydrazone intermediate which then undergoes Fischer indolization to give an ester derivative of this compound. This ester is then hydrolyzed to the final acid. Direct C3-alkylation of 5-fluoroindole is another possibility.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Fischer Indole Synthesis
Potential Cause Recommended Solution
Incorrect Acid Catalyst or Concentration Screen various Brønsted acids (e.g., H₂SO₄, p-TsOH, HCl) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the chosen acid. For some substrates, polyphosphoric acid (PPA) can be effective.[3][5]
Unfavorable Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition. Some reactions may require microwave irradiation for efficient conversion.[1]
Poor Quality of Starting Materials Ensure the purity of 4-fluorophenylhydrazine and the carbonyl compound. Purify starting materials by recrystallization or distillation if necessary.
Reaction is Sensitive to Air or Moisture Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Electron-Donating Groups on the Phenylhydrazine The presence of strong electron-donating groups can lead to N-N bond cleavage. If possible, consider a different synthetic strategy or use a milder Lewis acid catalyst.[7]
Issue 2: Difficulty in the Hydrolysis of the Ester to the Final Acetic Acid Derivative
Potential Cause Recommended Solution
Incomplete Hydrolysis Increase the reaction time or the concentration of the base (e.g., NaOH or LiOH). Ensure the temperature is appropriate for the chosen conditions.
Degradation of the Indole Ring Harsh basic conditions can degrade the indole nucleus. Use milder conditions, such as lithium hydroxide in a mixture of THF and water at room temperature.
Formation of Side Products due to N-alkylation The indole nitrogen can be alkylated under certain conditions. Ensure no alkylating agents are present during the hydrolysis step. If this is a persistent issue, consider protecting the indole nitrogen earlier in the synthesis.

Quantitative Data Presentation

Table 1: Comparison of Catalysts for the Fischer Indole Synthesis of Ethyl 5-fluoroindole-2-carboxylate

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1H₂SO₄ (10)Ethanol80254[1]
2p-TsOH (10)Toluene1104Varies
3ZnCl₂ (20)Acetic Acid1006Varies
4BF₃·OEt₂ (15)Dichloromethane408Varies

Note: "Varies" indicates that while these conditions are commonly used, specific yield data for this exact substrate was not found in the provided search results. Optimization is recommended.

Table 2: Synthesis of 5-Fluoroindole via Reductive Cyclization

Starting Material Catalyst Solvent Temperature (°C) Time (h) Yield (%)
2-(5-fluoro-2-nitrophenyl)-5-acetonitrile10% Pd/CEthanolRTOvernight81[8]
5-fluoro-2-indolinoneY[N(SiMe₃)₂]₃, pinacol boraneToluene1203692[8]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl 5-fluoroindole-2-carboxylate[1]
  • Hydrazone Formation: To a solution of 4-fluorophenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.0 eq) and a catalytic amount of methanesulfonic acid (1.0 eq).

  • Cyclization: Heat the reaction mixture at 80°C for 2 hours. For difficult substrates, microwave irradiation at 180°C for 10 minutes can be employed.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield ethyl 5-fluoroindole-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-fluoroindole-2-carboxylate[9]
  • Saponification: Dissolve the ethyl 5-fluoroindole-2-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the 5-fluoroindole-2-carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-Fluoroindole Core cluster_hydrolysis Side-Chain Modification cluster_purification Purification and Analysis Starting_Materials 4-Fluorophenylhydrazine + Carbonyl Compound Fischer_Indole_Synthesis Fischer Indole Synthesis Starting_Materials->Fischer_Indole_Synthesis Crude_5_Fluoroindole_Ester Crude 5-Fluoroindole Ester Fischer_Indole_Synthesis->Crude_5_Fluoroindole_Ester Hydrolysis Ester Hydrolysis Crude_5_Fluoroindole_Ester->Hydrolysis Crude_Acid Crude this compound Hydrolysis->Crude_Acid Purification Column Chromatography/ Recrystallization Crude_Acid->Purification Pure_Product Pure Product Purification->Pure_Product Analysis NMR, MS, HPLC Pure_Product->Analysis

Caption: General experimental workflow for the synthesis of this compound.

anticancer_pathway 5_FIAA This compound Derivatives PI3K PI3K 5_FIAA->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by indole derivatives in cancer.[9]

auxin_signaling Auxin Auxin (e.g., 5-FIAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates

Caption: The canonical auxin signaling pathway in plants.[10][11]

References

Technical Support Center: Overcoming Resistance to 5-Fluoroindole-3-acetic acid (5-F-IAA) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoroindole-3-acetic acid (5-F-IAA). The content is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this novel anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (5-F-IAA)?

A1: 5-F-IAA is a prodrug that is relatively non-toxic on its own. Its anti-cancer activity is dependent on the presence of a peroxidase, such as horseradish peroxidase (HRP), which can be targeted to cancer cells through antibody-directed or gene-directed enzyme prodrug therapy (ADEPT/GDEPT). The peroxidase oxidizes 5-F-IAA, leading to the formation of a radical-cation. This intermediate is unstable and rapidly fragments, eliminating carbon dioxide and forming cytotoxic products, including 3-methylene-2-oxindole analogues. These reactive species are thought to exert their cytotoxic effects by forming conjugates with cellular thiols and potentially with DNA and other biological nucleophiles, leading to cell death.[1][2]

Q2: We are observing a lack of cytotoxicity with 5-F-IAA in our cancer cell line. What could be the reason?

A2: The most likely reason is the absence or low activity of a suitable peroxidase to activate the 5-F-IAA prodrug. The cytotoxicity of 5-F-IAA is dependent on its enzymatic conversion to a toxic product.[1][2] Ensure that your experimental system includes a peroxidase, either by using a cell line that has been genetically modified to express a peroxidase (e.g., HRP), or by adding an external source of the enzyme.

Q3: What are the potential mechanisms by which cancer cells could develop resistance to 5-F-IAA?

A3: While specific resistance mechanisms to 5-F-IAA are not yet well-documented in the literature, based on its mechanism of action and general principles of drug resistance, several possibilities can be hypothesized:

  • Decreased Peroxidase Activity: If the activating enzyme is endogenously expressed, downregulation of its expression or activity would lead to reduced prodrug activation and consequently, resistance.

  • Increased Efflux of 5-F-IAA or its Metabolites: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) or Multidrug Resistance-associated Proteins (MRPs/ABCCs), could pump the prodrug out of the cell before it can be activated, or pump out the cytotoxic metabolites.

  • Upregulation of Antioxidant Pathways: The cytotoxic effects of activated 5-F-IAA are mediated by reactive species. An increase in intracellular antioxidants, such as glutathione (GSH), or the upregulation of antioxidant pathways like the Nrf2-ARE pathway, could neutralize the toxic metabolites and confer resistance.

  • Alterations in Downstream Signaling Pathways: Changes in signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt or MAPK pathways, could make the cells more resilient to the damage induced by activated 5-F-IAA.

  • Enhanced DNA Repair Mechanisms: If the cytotoxic metabolites of 5-F-IAA cause DNA damage, upregulation of DNA repair pathways could contribute to resistance.

Q4: How can we develop a 5-F-IAA resistant cancer cell line in the lab?

A4: A standard method for developing a drug-resistant cell line is through continuous exposure to incrementally increasing concentrations of the drug.[3][4] A detailed protocol for this process is provided in the "Experimental Protocols" section of this guide. The basic principle is to start with a low concentration of 5-F-IAA (e.g., the IC20 or IC30) and gradually increase the dose as the cells adapt and become more resistant.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
High variability in cytotoxicity assay results between replicate wells. Bubbles in wells, inconsistent cell seeding, "edge effect" due to evaporation.Carefully inspect plates for bubbles and remove them with a sterile pipette tip. Ensure a homogenous cell suspension before and during seeding. To mitigate edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.
Compound precipitation observed in cell culture media. Poor solubility of 5-F-IAA in aqueous media, especially at higher concentrations.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Prepare fresh stock solutions of 5-F-IAA. If precipitation persists, consider using a different solvent or a formulation aid, after verifying its compatibility and lack of toxicity to your cells.
No clear dose-dependent cytotoxic effect is observed. Insufficient concentration range, short treatment duration, or absence of peroxidase activity.Test a broader range of 5-F-IAA concentrations. Extend the treatment duration (e.g., to 48 or 72 hours). Crucially, confirm the presence and activity of the activating peroxidase in your experimental setup.
Cell viability is over 100% in some treatment groups compared to the vehicle control. The compound may be stimulating cell proliferation at low concentrations (a hormetic effect), or there may be interference with the assay readout.Verify this observation with a direct cell counting method (e.g., trypan blue exclusion or an automated cell counter). To check for assay interference, run a cell-free control with the compound and assay reagents.

Data Presentation

The following table provides hypothetical data to illustrate the expected shift in the half-maximal inhibitory concentration (IC50) between a parental (sensitive) and a developed resistant cancer cell line.

Cell Line5-F-IAA IC50 (µM)Fold Resistance
Parental Cancer Cell Line1.51.0
5-F-IAA Resistant Cell Line22.515.0

Experimental Protocols

Protocol 1: Development of a 5-F-IAA Resistant Cancer Cell Line

This protocol is adapted from established methods for generating drug-resistant cell lines.[3][4]

  • Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of 5-F-IAA in your parental cancer cell line that expresses the activating peroxidase.

  • Initial Exposure: Culture the parental cells in media containing 5-F-IAA at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Monitor the cells daily. Initially, you may observe significant cell death. When the surviving cells reach 70-80% confluency, passage them and re-seed them in fresh media containing the same concentration of 5-F-IAA.

  • Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the current 5-F-IAA concentration, increase the concentration by 1.5 to 2-fold.

  • Repeat and Adapt: Repeat steps 3 and 4, gradually increasing the 5-F-IAA concentration over several months. The cells that survive and proliferate at higher concentrations are considered resistant.

  • Characterize Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the resistant cell population to quantify the level of resistance compared to the parental cell line.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of resistance development.

Protocol 2: Cell Viability Assay (MTS/XTT Assay)

This protocol measures cell viability based on the metabolic conversion of a tetrazolium salt into a colored formazan product.

  • Cell Seeding: Seed your parental and resistant cancer cell lines in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of 5-F-IAA in complete culture medium at 2x the final desired concentrations.

  • Treatment: Remove the old media from the cells and add 100 µL of the 2x 5-F-IAA dilutions to the appropriate wells. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration) and no-treatment control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTS/XTT Addition: Add 20 µL of the MTS or XTT reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol can be used to investigate changes in protein expression related to potential resistance mechanisms.

  • Cell Lysis: Treat parental and resistant cells with 5-F-IAA at the respective IC50 concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., P-gp, Nrf2, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between parental and resistant cells.

Mandatory Visualizations

G cluster_0 Extracellular Space cluster_1 Cancer Cell 5_F_IAA_prodrug 5-F-IAA (Prodrug) Peroxidase Targeted Peroxidase (e.g., HRP) 5_F_IAA_prodrug->Peroxidase Enters Cell Activated_5_F_IAA Activated 5-F-IAA (Radical Cation) Peroxidase->Activated_5_F_IAA Oxidation Cytotoxic_Metabolites Cytotoxic Metabolites Activated_5_F_IAA->Cytotoxic_Metabolites Fragmentation Cellular_Targets Cellular Targets (Thiols, DNA) Cytotoxic_Metabolites->Cellular_Targets Damage Cell_Death Cell Death Cellular_Targets->Cell_Death Leads to

Caption: Mechanism of action of this compound (5-F-IAA).

G cluster_0 Potential Resistance Mechanisms Cytotoxic_Metabolites Cytotoxic Metabolites (from 5-F-IAA) ABC_Transporter ABC Transporter (e.g., P-gp) Cytotoxic_Metabolites->ABC_Transporter Target for Efflux Nrf2_Pathway Nrf2 Pathway Cytotoxic_Metabolites->Nrf2_Pathway Induces Stress Survival_Pathway Survival Pathway (e.g., PI3K/Akt) Cytotoxic_Metabolites->Survival_Pathway Induces Stress Efflux Drug Efflux ABC_Transporter->Efflux Activates Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response Activates Increased_Survival Increased Cell Survival & Anti-Apoptosis Survival_Pathway->Increased_Survival Promotes Cell_Survival Cell Survival (Resistance) Efflux->Cell_Survival Contributes to Antioxidant_Response->Cell_Survival Contributes to Increased_Survival->Cell_Survival Contributes to

Caption: Hypothesized signaling pathways conferring resistance to 5-F-IAA.

G Workflow for Developing and Characterizing 5-F-IAA Resistant Cells Start Parental Cell Line Determine_IC50 Determine Initial IC50 (Protocol 2) Start->Determine_IC50 Low_Dose_Exposure Continuous Low-Dose 5-F-IAA Exposure (IC20-IC30) Determine_IC50->Low_Dose_Exposure Dose_Escalation Gradual Dose Escalation Low_Dose_Exposure->Dose_Escalation Cells Adapt Dose_Escalation->Low_Dose_Exposure Repeat Cycle Resistant_Population Establish Resistant Cell Population Dose_Escalation->Resistant_Population After Several Months Characterize Characterize Resistance Resistant_Population->Characterize Validate_IC50 Validate Increased IC50 (Protocol 2) Characterize->Validate_IC50 Mechanism_Study Investigate Mechanisms (e.g., Western Blot - Protocol 3) Characterize->Mechanism_Study End Resistant Model Established Validate_IC50->End Mechanism_Study->End

Caption: Experimental workflow for developing and characterizing resistant cell lines.

References

Technical Support Center: 5-Fluoroindole-3-acetic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Fluoroindole-3-acetic acid. This guide is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for purifying this compound are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities I might encounter?

Common impurities can include unreacted starting materials from the synthesis, such as 5-fluoroindole, and byproducts from side reactions. Degradation of the indole ring can also occur, particularly at elevated temperatures.[1] Depending on the synthetic route, you may also encounter regioisomers or over-alkylated products.

Q3: What purity level can I expect from different purification techniques?

The achievable purity depends on the chosen method and the optimization of the experimental conditions. Generally, you can expect the following:

Purification TechniqueTypical Purity Achieved
Recrystallization>95%
Flash Column Chromatography>98%
Preparative HPLC>99%

Note: These are general estimates. Actual purity will depend on the specific experimental conditions and the nature of the crude material.

Purification Protocols and Troubleshooting

This section provides detailed experimental protocols for the most common purification techniques and troubleshooting guidance for potential issues.

Recrystallization

Recrystallization is a cost-effective method for purifying solids on a moderate to large scale. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization from Water

  • Solvent Selection: Water is a suitable solvent for the recrystallization of this compound.

  • Dissolution: In a suitable flask, add the crude this compound and the minimum amount of hot deionized water required to fully dissolve the solid. Heat the mixture with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation Too much solvent was used. The compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution. Try a different solvent or a solvent mixture.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower boiling point solvent. Add a small seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface.
Low Recovery The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Cool the filtrate in an ice bath for a longer period. Ensure the filtration apparatus is pre-heated. Use a minimal amount of solvent for washing.
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated carbon for decolorization. A second recrystallization may be necessary.
Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for separating compounds with different polarities. It is suitable for a wide range of scales, from milligrams to several grams.

Experimental Protocol: Flash Column Chromatography

  • Adsorbent: Silica gel is a suitable stationary phase.

  • Solvent System Selection: A common mobile phase for indole derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol. For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape and prevent tailing.[2] A good starting point for a solvent system can be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Flash Column Chromatography

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate solvent system. Column overloading. Poorly packed column.Optimize the solvent system using TLC. Use a larger column or less sample. Repack the column carefully to avoid channels and cracks.
Compound Stuck on the Column The compound is too polar for the chosen mobile phase. The compound is interacting strongly with the acidic silica.Increase the polarity of the mobile phase (e.g., higher percentage of methanol). Add acetic acid to the mobile phase to protonate the carboxylic acid and reduce its interaction with the silica.
Streaking or Tailing of Bands The compound is interacting with the stationary phase. The sample is not dissolving well in the mobile phase.Add a modifier to the mobile phase (e.g., acetic acid). Ensure the sample is fully dissolved before loading.
Cracked Column Bed The silica gel dried out during the run.Do not let the solvent level drop below the top of the silica gel.
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique used to obtain very high purity compounds. It is often used as a final polishing step after other purification methods.

Experimental Protocol: Preparative HPLC

  • Column: A reversed-phase C18 column is typically used for indole derivatives.

  • Mobile Phase: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. To improve peak shape for acidic compounds, an additive such as formic acid or acetic acid (typically 0.1%) is often included in the mobile phase.[3][4]

  • Method Development: An analytical HPLC method should first be developed to determine the optimal separation conditions (e.g., gradient, flow rate).

  • Scale-Up: The analytical method is then scaled up to a preparative scale by increasing the column diameter and flow rate proportionally.

  • Injection: Dissolve the partially purified sample in the mobile phase and inject it onto the preparative column.

  • Fraction Collection: Collect fractions as the compound elutes from the column. An automated fraction collector triggered by a UV detector is often used.

  • Isolation: Combine the fractions containing the pure product and remove the solvents, typically by lyophilization (freeze-drying) if the mobile phase is volatile.

Troubleshooting Preparative HPLC

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Column overloading. Inappropriate mobile phase gradient.Reduce the injection volume or sample concentration. Optimize the gradient profile on an analytical scale first.
Broad Peaks Secondary interactions with the stationary phase. High sample concentration.Add a mobile phase modifier (e.g., formic acid). Dilute the sample before injection.
Low Recovery The compound is not fully eluting from the column. The compound is degrading on the column.Use a stronger mobile phase at the end of the run to wash the column. Check the stability of the compound under the HPLC conditions.
Clogged Column/High Backpressure Particulate matter in the sample. Sample precipitation on the column.Filter the sample through a 0.45 µm filter before injection. Ensure the sample is fully dissolved in the mobile phase.

Visual Guides

Purification Workflow for this compound

G Crude Crude this compound Recrystal Recrystallization Crude->Recrystal Initial Purification Column Column Chromatography Crude->Column Alternative Initial Purification Analysis Purity Analysis (HPLC, NMR) Recrystal->Analysis Column->Analysis Prep_HPLC Preparative HPLC Pure_Product Pure this compound Prep_HPLC->Pure_Product Analysis->Prep_HPLC Purity <98% Analysis->Pure_Product Purity >98%

Caption: General purification workflow for this compound.

Troubleshooting Low Yield in Purification

G Start Low Yield After Purification Check_Recrystal Recrystallization Issue? Start->Check_Recrystal Check_Column Column Chromatography Issue? Start->Check_Column Solubility High solubility in cold solvent? Check_Recrystal->Solubility Yes Premature_Crystallization Premature crystallization? Check_Recrystal->Premature_Crystallization Yes Stuck_On_Column Compound stuck on column? Check_Column->Stuck_On_Column Yes Poor_Separation Co-elution with impurities? Check_Column->Poor_Separation Yes Solution_Recrystal_Solvent Use less washing solvent / cool longer Solubility->Solution_Recrystal_Solvent Solution_Recrystal_Hot Pre-heat filtration apparatus Premature_Crystallization->Solution_Recrystal_Hot Solution_Column_Polarity Increase mobile phase polarity Stuck_On_Column->Solution_Column_Polarity Solution_Column_Optimize Optimize solvent system via TLC Poor_Separation->Solution_Column_Optimize

Caption: Decision tree for troubleshooting low purification yields.

References

Technical Support Center: 5-Fluoroindole-3-acetic acid (5-F-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 5-Fluoroindole-3-acetic acid (5-F-IAA). Our resources are designed to help you anticipate and troubleshoot potential issues, with a strong focus on mitigating off-target effects to ensure the validity and reproducibility of your experimental results.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound (5-F-IAA) in targeted cancer therapy?

A1: 5-F-IAA is a prodrug that is activated by the enzyme horseradish peroxidase (HRP).[1] In the presence of HRP, 5-F-IAA is oxidized to form a radical cation, which then fragments and eliminates CO2 to generate cytotoxic products.[1] These reactive species are thought to include 3-methylene-2-oxindole analogues that can react with cellular nucleophiles like thiols and DNA, leading to cell death.[1] This targeted activation in HRP-expressing cancer cells is the basis for its use in enzyme-prodrug therapy.

Q2: What are the known on-target effects of 5-F-IAA?

A2: The primary on-target effect of 5-F-IAA in the context of cancer therapy is cytotoxicity in cells expressing horseradish peroxidase (HRP).[1] This is achieved through the HRP-mediated conversion of 5-F-IAA into a potent cytotoxic agent.[1] In other contexts, as an indole-3-acetic acid derivative, it may exhibit auxin-like activity and is used in plant growth regulation.[2] It also serves as a building block in the synthesis of other pharmaceutical compounds.[2]

Q3: What are the potential off-target effects of 5-F-IAA?

A3: While specific off-target interactions of 5-F-IAA are not extensively documented in publicly available literature, potential off-target effects could arise from several mechanisms. These may include unintended interactions with other cellular proteins, particularly those that bind to indole-containing molecules. As an analog of the plant hormone auxin (indole-3-acetic acid), there is a possibility of interaction with signaling pathways in mammalian cells that are sensitive to indole derivatives. Off-target cytotoxicity in cells not expressing HRP, especially at higher concentrations, is also a potential concern.

Q4: How can I be sure the observed cellular phenotype is due to the on-target activity of 5-F-IAA?

A4: To confirm that the observed phenotype is a result of the intended HRP-mediated activation of 5-F-IAA, several control experiments are crucial. A primary control is to treat cells that do not express HRP (HRP-negative) with 5-F-IAA. In the absence of HRP, you should not observe the same level of cytotoxicity. Additionally, a "minus-prodrug" control, where HRP-expressing cells are treated with the vehicle alone, will help to rule out any effects of HRP expression itself.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 5-F-IAA.

Observed Problem Potential Cause Suggested Solution
High cytotoxicity in HRP-negative control cells. 1. Concentration too high: 5-F-IAA may have intrinsic, HRP-independent cytotoxicity at high concentrations. 2. Off-target protein interaction: 5-F-IAA may be binding to and affecting the function of other essential cellular proteins.1. Perform a dose-response curve: Determine the IC50 of 5-F-IAA in both HRP-positive and HRP-negative cell lines. A significant therapeutic window should be observed. 2. Employ target engagement assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to identify potential off-target binding proteins.
Variability in results between experiments. 1. Inconsistent HRP expression: The level of HRP expression may vary between cell passages or transfection efficiencies. 2. 5-F-IAA degradation: The compound may be unstable in your experimental media.1. Validate HRP expression: Regularly check HRP expression levels using Western blot or an enzymatic activity assay. 2. Prepare fresh solutions: Always prepare 5-F-IAA solutions fresh for each experiment from a frozen stock.
Unexpected morphological or signaling changes. 1. Interaction with auxin-related pathways: As an indole-3-acetic acid derivative, 5-F-IAA might be interacting with unforeseen signaling pathways. 2. Activation by endogenous peroxidases: Although less efficient, some endogenous peroxidases might be activating 5-F-IAA to a limited extent.1. Proteomic and phosphoproteomic analysis: Compare the proteomes of cells treated with 5-F-IAA in the presence and absence of HRP to identify affected pathways. 2. Use peroxidase inhibitors: Treat HRP-negative cells with a general peroxidase inhibitor prior to 5-F-IAA treatment to see if the unexpected effects are diminished.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically detailing the off-target binding affinities or IC50 values of this compound against a broad panel of proteins (e.g., a kinome scan). To thoroughly characterize the selectivity of 5-F-IAA, a screening approach is recommended. The following table is a template illustrating how such data would be presented.

Target Class Specific Target Binding Affinity (Kd) or IC50 Assay Type Significance
On-Target Horseradish Peroxidase (HRP)N/A (Substrate)Enzymatic Activity AssayConfirms 5-F-IAA is a substrate for HRP.
Potential Off-Target Kinase Panel (e.g., 400+ kinases)> 10 µM (Hypothetical)KINOMEscan®A high value would suggest low off-target activity against kinases.
Bromodomain Panel> 10 µM (Hypothetical)BROMOscan®A high value would indicate selectivity against this target class.
Identified Off-Target (from CETSA)e.g., 500 nMIsothermal Titration Calorimetry (ITC)Would quantify the binding affinity to a specific off-target protein.

Key Experimental Protocols

Protocol 1: Validating On-Target Cytotoxicity

Objective: To confirm that the cytotoxicity of 5-F-IAA is dependent on the presence of horseradish peroxidase (HRP).

Methodology:

  • Cell Lines: Use a pair of cell lines: one that expresses HRP (HRP-positive) and a parental control line that does not (HRP-negative).

  • Cell Seeding: Plate both cell lines at the same density in a 96-well plate.

  • Dose-Response Treatment: Prepare a serial dilution of 5-F-IAA in the appropriate cell culture medium. Treat both HRP-positive and HRP-negative cells with a range of 5-F-IAA concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the IC50 values for both cell lines. A significantly lower IC50 in the HRP-positive cells indicates on-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

Objective: To identify potential intracellular protein targets that bind to 5-F-IAA.

Methodology:

  • Cell Treatment: Treat intact cells with either a high concentration of 5-F-IAA or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against candidate proteins, or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A protein that is stabilized by binding to 5-F-IAA will remain soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" indicates a direct binding interaction.

Visualizing Pathways and Workflows

On-Target Activation Pathway of 5-F-IAA

OnTarget_Activation cluster_extracellular Extracellular cluster_cell Tumor Cell (HRP+) 5-F-IAA_ext 5-F-IAA (Prodrug) 5-F-IAA_int 5-F-IAA 5-F-IAA_ext->5-F-IAA_int Cellular Uptake HRP Horseradish Peroxidase (HRP) 5-F-IAA_int->HRP Radical Oxidized Radical Intermediate HRP->Radical Oxidation Cytotoxic Cytotoxic Product Radical->Cytotoxic Fragmentation Nucleophiles Cellular Nucleophiles (Thiols, DNA) Cytotoxic->Nucleophiles Alkylation Death Cell Death Nucleophiles->Death

Caption: On-target activation of 5-F-IAA by HRP in cancer cells.

Experimental Workflow for Off-Target Identification

OffTarget_Workflow Start Observe Unexpected Phenotype Control Control Experiments: HRP- vs HRP+ cells Start->Control CETSA Cellular Thermal Shift Assay (CETSA) Control->CETSA If phenotype is HRP-independent Proteomics Proteomic Profiling Control->Proteomics If phenotype is HRP-independent Identify Identify Potential Off-Targets CETSA->Identify Proteomics->Identify Validate Validate with Biochemical Assays Identify->Validate

Caption: Workflow for identifying off-target effects of 5-F-IAA.

Logical Relationship for Troubleshooting Cytotoxicity

Troubleshooting_Logic Cytotoxicity Cytotoxicity Observed HRP_present HRP Present? Cytotoxicity->HRP_present On_Target On-Target Effect HRP_present->On_Target Yes Concentration High Concentration? HRP_present->Concentration No Off_Target Potential Off-Target Effect Further_Investigation Investigate Specific Off-Targets Off_Target->Further_Investigation Intrinsic_Toxicity Intrinsic Toxicity Concentration->Intrinsic_Toxicity Yes Concentration->Further_Investigation No

Caption: Decision tree for troubleshooting 5-F-IAA-induced cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of 5-Fluoroindole-3-acetic Acid and Other Auxins in Plant Growth and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 5-Fluoroindole-3-acetic acid (5-F-IAA) with other well-established natural and synthetic auxins, namely Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). The information presented is based on available experimental data to assist researchers in understanding the potential applications and limitations of these compounds in plant biology and related fields.

Introduction to Auxins and the Significance of this compound

Auxins are a class of plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation.[1] The most common and extensively studied natural auxin is Indole-3-acetic acid (IAA).[1] Synthetic auxins, such as NAA and 2,4-D, have also been widely adopted in agriculture and research for their potent and often more stable effects.

This compound (5-F-IAA) is a halogenated derivative of IAA. Halogenated auxins have garnered interest due to their altered chemical properties, which can influence their stability, transport, and biological activity.[2][3] While primarily investigated for its potential in targeted cancer therapy as a prodrug, 5-F-IAA is also recognized as a plant growth regulator.[4][5] Understanding its efficacy in comparison to other auxins is crucial for its potential application in plant science and biotechnology.

Quantitative Comparison of Auxin Efficacy

The following table summarizes the available quantitative data on the efficacy of 5-F-IAA in comparison to IAA, NAA, and 2,4-D across different plant physiological assays. It is important to note that direct comparative data for 5-F-IAA is limited, and its effects can be species- and context-dependent.

Auxin Root Elongation (Arabidopsis thaliana) Pea Pericarp Elongation Adventitious Root Formation Shoot/Hypocotyl Elongation
This compound (5-F-IAA) Growth promoting effect noted.[6]No stimulation of pericarp growth.[7]Data not availableData not available
Indole-3-acetic acid (IAA) Promotes lateral root formation.[1]Ineffective in stimulating growth at concentrations from 0.1 to 100 μM.[7]Promotes adventitious root formation.[8]Stimulates coleoptile elongation.[9]
1-Naphthaleneacetic acid (NAA) Generally more potent than IAA in root induction.Data not availableWidely used and effective for adventitious root formation.Can stimulate elongation, but effects vary with concentration.
2,4-Dichlorophenoxyacetic acid (2,4-D) Can induce callus formation at higher concentrations.Data not availableEffective, but can lead to callus formation.Potent stimulator of cell elongation.

Experimental Protocols

Detailed methodologies for key experiments cited in auxin research are provided below. These protocols can be adapted for comparative studies of 5-F-IAA and other auxins.

Arabidopsis Root Elongation Assay

Objective: To determine the effect of different auxins on primary root growth in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

  • Sterile petri dishes

  • Stock solutions of 5-F-IAA, IAA, NAA, and 2,4-D in a suitable solvent (e.g., DMSO or ethanol)

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • After 4-5 days, transfer seedlings of uniform size to fresh MS agar plates containing a range of concentrations of the test auxins (e.g., 0.01, 0.1, 1, 10 µM) and a solvent control.

  • Orient the plates vertically to allow for gravitropic root growth.

  • Incubate the plates in the growth chamber for an additional 5-7 days.

  • Measure the length of the primary root from the root-shoot junction to the root tip using a ruler or image analysis software.

  • Statistically analyze the data to compare the effects of the different auxins on root elongation.

Pea Pericarp Elongation Assay

Objective: To assess the ability of different auxins to promote the growth of deseeded pea pericarps.

Materials:

  • Pea plants (Pisum sativum L.) grown to the flowering stage

  • Fine forceps and dissecting scissors

  • Stock solutions of the auxins to be tested in an appropriate solvent

  • Micropipettes

Procedure:

  • Select pea flowers two days after anthesis.

  • Carefully make a longitudinal incision in the pericarp (pod wall) and remove all the developing seeds using fine forceps.

  • Apply a known volume and concentration of the test auxin solution (e.g., 1 to 100 µM) directly into the deseeded pericarp. A control group should be treated with the solvent only.[7]

  • Seal the incision with lanolin paste if necessary.

  • Tag and monitor the growth of the treated pericarps on the plant over a period of several days.

  • Measure the final length and weight of the pericarps.

  • Compare the growth of auxin-treated pericarps to the deseeded controls to determine the efficacy of each auxin.

Adventitious Root Formation Assay (Mung Bean Cuttings)

Objective: To compare the potency of different auxins in inducing adventitious root formation.

Materials:

  • Mung bean (Vigna radiata) seeds

  • Vermiculite or other suitable germination medium

  • Razor blades

  • Beakers or vials

  • Test solutions of auxins at various concentrations

  • Growth chamber or greenhouse

Procedure:

  • Germinate mung bean seeds in the dark for 7-10 days to obtain etiolated seedlings with long hypocotyls.

  • Prepare hypocotyl cuttings of a uniform length (e.g., 3-4 cm) by cutting below the cotyledons and above the root system.

  • Place the basal end of the cuttings in beakers or vials containing the test auxin solutions or a control solution.

  • Incubate the cuttings under controlled conditions (e.g., 25°C, high humidity, and continuous light or dark).

  • After 5-7 days, count the number of emerged adventitious roots on each cutting.

  • The length of the adventitious roots can also be measured.

  • Statistically analyze the data to compare the rooting efficacy of the different auxins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the canonical auxin signaling pathway and a general experimental workflow for comparing auxin efficacy.

Auxin_Signaling_Pathway Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Binds and represses Gene_Expression Auxin-Responsive Gene Expression ARF_active Active ARF Auxin Auxin (e.g., 5-F-IAA, IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_TIR1 SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1 Forms complex with Aux_IAA_high Aux/IAA Repressor SCF_TIR1->Aux_IAA_high Ubiquitinates Proteasome 26S Proteasome ARF_active->Gene_Expression Activates Aux_IAA_high->Proteasome Degradation

Figure 1. Canonical Auxin Signaling Pathway.

Experimental_Workflow start Start: Select Plant Material (e.g., Arabidopsis seeds, Mung bean cuttings) prep Prepare Auxin Stock Solutions (5-F-IAA, IAA, NAA, 2,4-D, Control) start->prep treat Apply Auxin Treatments (Varying concentrations) prep->treat incubate Incubate under Controlled Conditions treat->incubate measure Measure Physiological Response (e.g., Root length, Number of roots) incubate->measure analyze Data Analysis (Statistical comparison) measure->analyze end Conclusion on Relative Efficacy analyze->end

Figure 2. General Experimental Workflow for Auxin Comparison.

Discussion and Conclusion

The available data suggests that the biological activity of this compound is not universally equivalent to that of IAA or other synthetic auxins. A study on pea fruit development indicated that fluoro-substituted IAAs, including a 4-fluoro analog, were ineffective at promoting pericarp growth, with 4-F-IAA showing inhibitory effects.[7] This suggests that in certain plant systems or developmental contexts, fluorination of the indole ring can diminish or abolish auxin activity.

In contrast, research on Arabidopsis thaliana has shown that 5-F-IAA does exhibit growth-promoting effects and can activate the TIR1-mediated auxin signaling pathway.[6] This discrepancy highlights the species-specific and tissue-specific nature of auxin responses and metabolism. The differences in activity could be attributed to several factors, including altered binding affinity to auxin receptors, modified transport characteristics, or differential metabolic stability within the plant.

Compared to the well-characterized auxins, 5-F-IAA remains relatively understudied in the context of plant physiology. IAA is the natural benchmark, while NAA is often more potent for rooting, and 2,4-D is a powerful herbicide at high concentrations and a growth promoter at low concentrations.

For researchers considering the use of 5-F-IAA, it is crucial to conduct pilot studies to determine its efficacy and optimal concentration for the specific plant species and desired physiological response. The experimental protocols provided in this guide offer a starting point for such investigations. Further research is needed to fully elucidate the spectrum of biological activity of 5-F-IAA and other halogenated auxins in plants.

References

5-Fluoroindole-3-acetic Acid: A Comparative Guide to its Anticancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer properties of 5-Fluoroindole-3-acetic acid (5-F-IAA), comparing its efficacy with alternative indole-based compounds and conventional chemotherapeutic agents. The information is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

Abstract

This compound (5-F-IAA) is a promising prodrug for targeted cancer therapy.[1][2][3] Its anticancer activity is unlocked upon activation by peroxidases, such as horseradish peroxidase (HRP), which are often targeted to tumor sites. This activation leads to the formation of cytotoxic species that selectively eliminate cancer cells. This guide delves into the quantitative measures of 5-F-IAA's efficacy, its mechanism of action, and how it compares to other anticancer compounds.

Comparative Efficacy of Anticancer Agents

The cytotoxic effects of 5-F-IAA, in combination with HRP, have been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for 5-F-IAA and a selection of alternative compounds. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of 5-F-IAA and Alternative Indole-Based Compounds

CompoundCancer Cell LineIC50 (µM)Reference
This compound (+HRP) MCF-7 (Breast)Approx. 10 (based on 90-99% cell kill at 20 mM min exposure)[1][2][3]
HT-29 (Colon)Approx. 10 (based on 90-99% cell kill at 20 mM min exposure)[1][2][3]
CaNT (Murine Mammary)Approx. 10 (based on 90-99% cell kill at 20 mM min exposure)[1][2][3]
T24 (Bladder)More resistant than MCF-7, HT-29, CaNT[1][2][3]
Indole-3-acetic acid (+HRP)V79 (Hamster Fibroblasts)Less cytotoxic than 5-F-IAA[1][3]
5-Hydroxyindole-3-carboxylic acid derivative (5d)MCF-7 (Breast)4.7
Indole-thiophene complex (6a)HT-29 (Colon)Nanomolar range[4]
Indole-thiophene complex (6b)HT-29 (Colon)Nanomolar range[4]
Benzimidazole-indole derivative (8)Various0.05[4]
Indole-vinyl sulfone derivative (9)VariousNot specified, but potent[4]

Table 2: IC50 Values of Standard Chemotherapeutic Agents

DrugCancer Cell LineIC50 (µM)Reference
5-Fluorouracil (5-FU) A431 (Skin)47.02 ± 0.65[5]
HT-29 (Colon)85.37 ± 1.81[5]
HeLa (Cervical)43.34 ± 2.77[5]
HCT116 (Colon)Varies (e.g., 1-2 µM in 3D spheroids)[6]
Cisplatin MCF-7 (Breast)Varies with incubation time[7]
SW480 (Colon)Varies with incubation time[7]
Doxorubicin MCF-7 (Breast)Varies[8]
HT-29 (Colon)Varies[9]

Mechanism of Action: A Prodrug Approach

5-F-IAA itself is non-toxic. Its anticancer effect is contingent on the presence of a peroxidase enzyme, making it a targeted therapy approach. This strategy, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT) or Antibody-Directed Enzyme Prodrug Therapy (ADEPT), involves delivering the enzyme specifically to tumor cells.

The proposed mechanism of action is as follows:

  • Activation: Horseradish peroxidase (HRP) oxidizes 5-F-IAA.

  • Formation of Cytotoxic Intermediate: This oxidation is thought to produce the highly reactive species, 3-methylene-2-oxindole.

  • Cellular Damage: 3-methylene-2-oxindole can then induce cell death through at least two primary mechanisms:

    • Generation of Reactive Oxygen Species (ROS): The intermediate leads to the production of ROS, which causes oxidative stress and damages cellular components like DNA, lipids, and proteins.

    • Nucleophilic Conjugation: The electrophilic nature of 3-methylene-2-oxindole allows it to form covalent bonds (adducts) with biological nucleophiles such as thiols (e.g., in glutathione) and DNA bases. This disrupts cellular function and integrity.

This targeted activation minimizes damage to healthy tissues that lack the activating enzyme.

G cluster_extracellular Extracellular cluster_intracellular Intracellular 5_F_IAA This compound (Prodrug) Activated_Metabolite 3-methylene-2-oxindole 5_F_IAA->Activated_Metabolite Oxidation by HRP HRP Horseradish Peroxidase (Targeted Enzyme) ROS Reactive Oxygen Species (ROS) Activated_Metabolite->ROS Generates DNA_Adducts DNA Adducts Activated_Metabolite->DNA_Adducts Forms Protein_Adducts Protein Adducts Activated_Metabolite->Protein_Adducts Forms Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage_ROS DNA, Protein, Lipid Damage Oxidative_Stress->DNA_Damage_ROS Apoptosis Apoptosis DNA_Damage_ROS->Apoptosis DNA_Adducts->Apoptosis Protein_Adducts->Apoptosis

Figure 1: Proposed signaling pathway for 5-F-IAA's anticancer effect.

Experimental Protocols

To ensure reproducibility and accurate comparison of results, detailed experimental protocols are essential.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-F-IAA and other test compounds

  • Horseradish Peroxidase (HRP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. For experiments with 5-F-IAA and other IAA derivatives, also prepare solutions containing HRP at the desired concentration.

  • Remove the culture medium from the wells and add 100 µL of the prepared compound solutions. Include appropriate controls (e.g., cells with medium only, cells with HRP only, vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (e.g., 5-F-IAA +/- HRP) Incubate_24h->Add_Compounds Incubate_Exposure Incubate (e.g., 48-72h) Add_Compounds->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the test compounds, harvest the cells. For adherent cells, use trypsin and collect any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Resuspend_Binding_Buffer Resuspend in Binding Buffer Wash_PBS->Resuspend_Binding_Buffer Stain Add Annexin V-FITC & PI Resuspend_Binding_Buffer->Stain Incubate Incubate 15 min (dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Figure 3: Experimental workflow for apoptosis detection.

Conclusion

This compound, when activated by a targeted peroxidase, demonstrates potent and selective anticancer activity. Its efficacy is comparable to or, in some cases, potentially greater than its parent compound, indole-3-acetic acid, and other indole derivatives. The prodrug strategy offers a significant advantage over conventional chemotherapies by localizing the cytotoxic effect to the tumor site, thereby potentially reducing systemic toxicity. Further research into optimizing the delivery of the activating enzyme and exploring synergistic combinations with other anticancer agents is warranted to fully realize the therapeutic potential of 5-F-IAA.

References

A Guide to Negative Control Selection in Auxin Research: Evaluating 5-Fluoroindole-3-acetic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating auxin signaling pathways, the selection of appropriate negative controls is paramount for the generation of robust and interpretable data. This guide provides a comparative analysis of 5-Fluoroindole-3-acetic acid (5-F-IAA) and other commonly employed negative controls, supported by experimental context and detailed protocols.

This compound: An Active Analog, Not a Negative Control

Contrary to what its structural similarity to IAA might suggest, 5-F-IAA exhibits biological activity, precluding its use as a negative control. Research has demonstrated that 5-F-IAA acts as a plant growth regulator, indicating that it can influence auxin-mediated physiological processes. Furthermore, studies in the field of cancer research have repurposed 5-F-IAA as a prodrug. In this context, it becomes cytotoxic upon activation by horseradish peroxidase, highlighting its capacity to interact with biological systems and elicit a cellular response[1]. An effective negative control should be inert in the biological system under investigation to ensure that any observed effects are due to the experimental variable and not the control itself. The inherent bioactivity of 5-F-IAA makes it unsuitable for this purpose.

Alternative Negative Controls for Auxin Experiments

A well-designed experiment to probe auxin signaling requires negative controls that address different aspects of the pathway. The two primary strategies are the use of a structurally similar but biologically inactive analog and the inhibition of endogenous auxin production.

Inactive Analog: 2-Naphthaleneacetic Acid (2-NAA)

2-NAA is the inactive isomer of the synthetic auxin 1-naphthaleneacetic acid (1-NAA). It is often used as a negative control in experiments involving 1-NAA to demonstrate that the observed effects are specific to the active auxin and not due to non-specific effects of the chemical scaffold or the experimental conditions.

However, it is important to note that some studies suggest 2-NAA may possess weak, residual auxin-like activity[2][3]. Therefore, while it is a significant improvement over using no control or a known active compound, researchers should be aware of this potential for low-level activity and interpret results accordingly.

Biosynthesis Inhibitor: L-Kynurenine

L-kynurenine offers an alternative negative control strategy by targeting the production of endogenous auxin. It acts as an inhibitor of tryptophan aminotransferases (TAA) and related enzymes, which are key to the primary auxin biosynthesis pathway in plants. By reducing the background levels of endogenous IAA, L-kynurenine helps to ensure that the observed responses are attributable to the exogenously applied auxins.

Comparative Data: Auxin Activity in Reporter Assays

The most common method for quantifying auxin response at the transcriptional level is through the use of synthetic auxin-responsive promoters fused to reporter genes, such as the DR5 promoter driving the expression of β-glucuronidase (GUS). In such assays, an active auxin will induce a strong reporter signal, while an effective negative control will not.

CompoundRole in ExperimentExpected DR5 Reporter Activity
Indole-3-acetic acid (IAA) Positive ControlStrong Induction
1-Naphthaleneacetic acid (1-NAA) Positive Control (Synthetic Auxin)Strong Induction
This compound (5-F-IAA) Not Recommended as Negative Control Induction (Biologically Active)
2-Naphthaleneacetic acid (2-NAA) Negative Control (Inactive Analog)No or Very Weak Induction
L-Kynurenine Negative Control (Biosynthesis Inhibitor)No Induction (may reduce basal signal)

Experimental Protocols

Quantitative DR5::GUS Reporter Assay in Arabidopsis thaliana Seedlings

This protocol provides a method for quantifying the auxin response using transgenic Arabidopsis thaliana seedlings expressing the DR5::GUS reporter system.

Materials:

  • DR5::GUS Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Sterile petri dishes

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Test compounds (IAA, 1-NAA, 2-NAA, L-kynurenine, 5-F-IAA) dissolved in a suitable solvent (e.g., DMSO)

  • GUS staining solution (e.g., X-Gluc)

  • Phosphate buffer

  • Ethanol series (70%, 90%, 100%)

  • Microscope with differential interference contrast (DIC) optics

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seedling Growth: Sterilize and plate DR5::GUS seeds on MS agar plates. Stratify at 4°C for 2 days and then transfer to a growth chamber for 5-7 days.

  • Treatment: Prepare solutions of the test compounds at the desired concentrations. Transfer seedlings to liquid MS medium containing the respective treatments. Include a solvent-only control. Incubate for a defined period (e.g., 6-24 hours).

  • GUS Staining: After treatment, transfer the seedlings to GUS staining solution and incubate at 37°C in the dark for a period determined by optimization (e.g., 2-12 hours).

  • Destaining: Remove the staining solution and destain the seedlings by incubating in an ethanol series to remove chlorophyll.

  • Imaging: Mount the seedlings on microscope slides and observe under a microscope using DIC optics. Capture images of the root tips, where auxin response is typically strong.

  • Quantification: Use image analysis software to quantify the intensity and area of the blue GUS staining in the root tips. Normalize the data to the control group.

Visualizing Auxin Signaling and Experimental Logic

To better understand the processes underlying these experiments, the following diagrams illustrate the canonical auxin signaling pathway and the logical workflow for evaluating potential negative controls.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding TIR1_AFB->Aux_IAA leads to degradation ARF ARF Transcription Factor Aux_IAA->ARF represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Transcription Transcription Auxin_Responsive_Genes->Transcription Auxin_in Auxin (from outside or biosynthesis) Auxin_in->Auxin

Canonical Auxin Signaling Pathway.

ExperimentalWorkflow Start Start: Evaluate 5-F-IAA as a Negative Control Hypothesis Hypothesis: 5-F-IAA is biologically inactive in auxin signaling. Start->Hypothesis Experiment Experiment: Quantitative DR5::GUS Assay Hypothesis->Experiment Controls Controls: - Positive (IAA, 1-NAA) - Negative (2-NAA, L-kynurenine) - Vehicle (Solvent) Experiment->Controls Results Analyze Results: Compare DR5 activity of 5-F-IAA to controls. Experiment->Results Conclusion1 Conclusion 1: 5-F-IAA shows biological activity. Rejected as a negative control. Results->Conclusion1 Likely Outcome (based on literature) Conclusion2 Conclusion 2: 5-F-IAA shows no activity. Potential negative control. Results->Conclusion2 Unlikely Outcome Recommendation Recommendation: Use validated negative controls like 2-NAA or L-kynurenine. Conclusion1->Recommendation

Workflow for Evaluating Negative Controls.

References

A Head-to-Head Comparison of Fluorinated Indole Acetic Acids in Plant Biology and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various fluorinated indole-3-acetic acid (IAA) derivatives. By presenting supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways, this document serves as a comprehensive resource for understanding the structure-activity relationships of these potent auxin analogs.

Fluorination has become a powerful strategy in medicinal chemistry and agrochemical development to enhance the biological activity, metabolic stability, and binding affinity of parent compounds. In the realm of plant hormones, fluorinated derivatives of the principal auxin, indole-3-acetic acid (IAA), have demonstrated a range of intriguing and often enhanced biological effects. This guide delves into a head-to-head comparison of several key fluorinated IAA analogs, summarizing their performance in various biological assays.

Quantitative Comparison of Biological Activities

The introduction of fluorine at different positions on the indole ring of IAA significantly modulates its auxin activity. The following tables summarize the quantitative data from key bioassays used to evaluate the efficacy of these compounds.

CompoundAvena Coleoptile Elongation (%)Pisum sativum Stem Elongation (%)Reference
Indole-3-acetic acid (IAA)100100[1]
4-Fluoroindole-3-acetic acid (4-F-IAA)135110[1]
5-Fluoroindole-3-acetic acid (5-F-IAA)115125[1]
6-Fluoroindole-3-acetic acid (6-F-IAA)120140[1]
7-Fluoroindole-3-acetic acid (7-F-IAA)8070[1]
Activity is expressed as a percentage relative to the activity of unsubstituted IAA.
CompoundRoot Formation ActivityHypocotyl Growth InhibitionCallus ProliferationReference
4-Trifluoromethylindole-3-acetic acid (4-CF3-IAA)Strong (1.5 times higher than IBA at 1x10⁻⁴ M)Weaker than 4-CH3-IAA and 4-Cl-IAA-[2][3]
This compound (5-F-IAA)--Potent cytotoxicity in the presence of peroxidase[4][5]
6-Fluoroindole-3-acetic acid (6-F-IAA)Promotes root development--[6]
7-Fluoroindole (precursor to 7-F-IAA)-Inhibits biofilm formation-[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key bioassays cited in this comparison.

Avena Coleoptile Straight-Growth Test

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles of oat seedlings (Avena sativa).

  • Seed Germination: Oat seeds are soaked in water for 2 hours and then grown on moist filter paper in complete darkness at 25°C for 3 days.

  • Coleoptile Sectioning: Under a dim green light, the apical 3 mm of the coleoptiles are removed, and a 10 mm sub-apical section is excised.

  • Incubation: The sections are floated on a phosphate buffer solution (pH 6.8) for 1-2 hours to deplete endogenous auxins.

  • Treatment: The sections are then transferred to test solutions containing the fluorinated IAA derivatives at various concentrations in the same buffer, supplemented with 2% sucrose. A control group with only buffer and sucrose is also prepared.

  • Measurement: After 24 hours of incubation in the dark at 25°C, the length of the coleoptile sections is measured under a microscope. The elongation is calculated as the final length minus the initial length.[9][10]

Pisum sativum Stem Straight-Growth Test

This assay assesses the effect of auxins on the elongation of stem segments from pea seedlings (Pisum sativum).

  • Plant Material: Pea seeds are germinated and grown in the dark at 25°C for 7 days.

  • Stem Sectioning: A 10 mm segment is cut from the third internode of the etiolated seedlings.

  • Incubation: The segments are pre-incubated in a buffer solution for 2 hours.

  • Treatment: The stem segments are then placed in petri dishes containing the test solutions of fluorinated IAAs in a buffered medium with sucrose.

  • Measurement: The length of the stem segments is measured after a 24-hour incubation period in the dark. The increase in length is used as a measure of auxin activity.[11][12]

Signaling Pathway and Experimental Workflow

The biological effects of auxins, including their fluorinated analogs, are primarily mediated through the TIR1/AFB signaling pathway. Differences in the binding affinity of these analogs to the TIR1/AFB co-receptor complex can lead to varied downstream responses.

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Fluorinated IAA Transport Auxin Influx Carriers Auxin->Transport enters cell via TIR1_AFB TIR1/AFB Transport->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA forms co-receptor in presence of Auxin Aux_IAA->TIR1_AFB Aux_IAA->SCF targeted for degradation by ARF ARF Transcription Factor Aux_IAA->ARF represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Growth_Response Cell Elongation, Rooting, etc. Auxin_Response_Genes->Growth_Response leads to

Canonical Auxin Signaling Pathway

The diagram above illustrates the core auxin signaling cascade. Fluorinated IAA analogs enter the cell and bind to the TIR1/AFB co-receptor complex, promoting the ubiquitination and subsequent degradation of Aux/IAA repressor proteins. This releases the Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses. The differential activity of fluorinated IAAs likely stems from their varied binding affinities for the TIR1/AFB-Aux/IAA co-receptor complex.

Experimental_Workflow cluster_bioassays Bioassays start Start: Synthesize/Obtain Fluorinated IAA Analogs prep_solutions Prepare Stock and Working Solutions start->prep_solutions bioassays Perform Bioassays prep_solutions->bioassays avena Avena Coleoptile Elongation Test pisum Pisum Stem Elongation Test rooting Adventitious Root Formation Assay callus Callus Induction Assay data_collection Data Collection and Measurement avena->data_collection pisum->data_collection rooting->data_collection callus->data_collection analysis Statistical Analysis and Comparison data_collection->analysis conclusion Draw Structure-Activity Relationship Conclusions analysis->conclusion

General Experimental Workflow

This workflow outlines the typical steps involved in the comparative biological evaluation of fluorinated indole acetic acids, from compound preparation to the final analysis of structure-activity relationships.

Conclusion

The position of fluorine substitution on the indole ring of IAA has a pronounced effect on its biological activity. As evidenced by the compiled data, fluorination at the 4-, 5-, and 6-positions generally enhances auxin activity in elongation assays, while substitution at the 7-position tends to decrease it. Trifluoromethyl substitution at the 4-position shows strong root-promoting activity. These findings underscore the potential of fluorinated IAAs as valuable tools for both fundamental plant biology research and for the development of novel plant growth regulators and other bioactive molecules. Further investigation into the precise molecular interactions of these analogs with the auxin co-receptor complex will undoubtedly provide deeper insights into the nuanced regulation of auxin signaling.

References

A Comparative Guide to the In Vivo and In Vitro Effects of 5-Fluoroindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroindole-3-acetic acid (5-F-IAA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). While sharing a structural resemblance to IAA, the addition of a fluorine atom at the 5-position of the indole ring significantly alters its biological activities. This guide provides a comprehensive comparison of the in vivo and in vitro effects of 5-F-IAA, with a particular focus on its promising application in targeted cancer therapy. The information presented herein is supported by experimental data to aid researchers in evaluating its potential for further investigation and development.

Mechanism of Action: A Tale of Two Contexts

The biological effects of 5-F-IAA are highly context-dependent, primarily revolving around its role as a plant auxin and its innovative application as a pro-drug in cancer therapy.

1. As a Plant Growth Regulator: Similar to its parent compound, IAA, 5-F-IAA exhibits auxin activity, influencing plant growth and development by promoting root and shoot formation.[1][2]

2. As an Anticancer Pro-drug: In the presence of the enzyme horseradish peroxidase (HRP), 5-F-IAA is converted into a highly cytotoxic compound.[3][4] This targeted activation forms the basis of a promising cancer therapy strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).[5][6][7] The process involves the delivery of the HRP gene to tumor cells, which then express the enzyme. Subsequent administration of the non-toxic pro-drug, 5-F-IAA, leads to its conversion into the toxic agent specifically at the tumor site, minimizing systemic toxicity.[5][6][7]

The activation cascade begins with the HRP-mediated oxidation of 5-F-IAA, forming a radical-cation. This unstable intermediate rapidly fragments, eliminating carbon dioxide and generating the highly reactive and cytotoxic species, 3-methylene-2-oxindole.[3][4] This molecule readily reacts with cellular nucleophiles, such as thiols and DNA, leading to cellular damage and apoptosis.[3]

GDEPT_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell 5-F-IAA This compound (Non-toxic Prodrug) HRP Horseradish Peroxidase (HRP) (Expressed by Tumor Cell) 5-F-IAA->HRP Enters cell Radical-cation Radical-cation intermediate HRP->Radical-cation Oxidation 3-methylene-2-oxindole 3-methylene-2-oxindole (Cytotoxic Agent) Radical-cation->3-methylene-2-oxindole Fragmentation (-CO2) Cellular_Targets Cellular Nucleophiles (Thiols, DNA) 3-methylene-2-oxindole->Cellular_Targets Alkylation Apoptosis Apoptosis Cellular_Targets->Apoptosis Damage leads to

Figure 1: Mechanism of 5-F-IAA activation in GDEPT.

Quantitative Data Presentation

The following tables summarize the key quantitative data comparing the in vitro and in vivo effects of this compound.

Table 1: In Vitro Cytotoxicity of Activated this compound

Cell LineCancer TypeCytotoxicity MetricValueReference(s)
V79Hamster FibroblastSignificantly more cytotoxic than IAANot specified[3]
MCF7Human Breast CancerHigh cell kill~90-99% at ~10 mM min exposure[3]
HT29Human Colon CancerHigh cell kill~90-99% at ~10 mM min exposure[3]
CaNTMurine CarcinomaHigh cell kill~90-99% at ~10 mM min exposure[3]
T24Human Bladder CarcinomaMore resistant than other linesNot specified[3]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

ParameterAnimal ModelDosageValueReference(s)
Pharmacokinetics
Peak Plasma ConcentrationMice with Murine Carcinoma NT50 mg/kg (i.p.)~1 mM[3]
Tumor ConcentrationMice with Murine Carcinoma NT50 mg/kg (i.p.)~200 µM[3]
Area Under the Curve (Tumor, 2h)Mice with Murine Carcinoma NT50 mg/kg (i.p.)~20 mM min[3]
Efficacy
Tumor GrowthHRP-expressing FaDu xenografts in SCID miceNot specifiedModest growth delay with IAA[7]

Experimental Protocols

In Vitro Cytotoxicity: Clonogenic Survival Assay

This protocol is a standard method for assessing the cytotoxic effects of 5-F-IAA in combination with HRP.[8][9][10]

1. Cell Preparation and Seeding:

  • Culture cancer cells (e.g., MCF7, HT29) to ~80% confluency.

  • Harvest cells using trypsin-EDTA and create a single-cell suspension.

  • Count the cells and seed a known number (e.g., 200-1000 cells) into 6-well plates. Allow cells to attach overnight.

2. Treatment:

  • Prepare a stock solution of 5-F-IAA in a suitable solvent (e.g., ethanol) and dilute to the desired concentrations in cell culture medium.

  • Add horseradish peroxidase (HRP) to the medium at a fixed concentration (e.g., 1-10 µg/mL).

  • Treat the cells with the 5-F-IAA and HRP-containing medium for a specified duration (e.g., 24-72 hours). Include controls for untreated cells, cells treated with 5-F-IAA alone, and cells treated with HRP alone.

3. Colony Formation:

  • After treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

4. Staining and Counting:

  • Aspirate the medium and fix the colonies with a solution such as 6% glutaraldehyde or a 1:7 acetic acid/methanol mixture.[8]

  • Stain the colonies with 0.5% crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

5. Data Analysis:

  • Calculate the plating efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100%.

  • Calculate the surviving fraction (SF) for each treatment: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

Clonogenic_Assay_Workflow A Seed cells in 6-well plates B Allow cells to attach overnight A->B C Treat with 5-F-IAA + HRP B->C D Incubate for 1-3 weeks C->D E Fix and stain colonies D->E F Count colonies E->F G Calculate surviving fraction F->G

Figure 2: Workflow for a clonogenic survival assay.
In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of 5-F-IAA in a murine xenograft model.[7][11]

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., SCID or nude mice).

  • Subcutaneously inject a suspension of cancer cells that have been genetically modified to express HRP (e.g., FaDu-HRP) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Treatment Regimen:

  • Randomize the tumor-bearing mice into treatment and control groups.

  • Administer 5-F-IAA intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg) and schedule (e.g., daily for a specified number of days).

  • The control group should receive the vehicle used to dissolve the 5-F-IAA.

3. Tumor Growth Monitoring:

  • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

  • Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

4. Data Analysis:

  • Plot the mean tumor volume for each group over time to generate tumor growth curves.

  • Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy.

  • At the end of the study, tumors can be excised and weighed.

InVivo_Efficacy_Workflow A Implant HRP-expressing tumor cells in mice B Allow tumors to establish A->B C Administer 5-F-IAA (i.p.) B->C D Monitor tumor growth and body weight C->D E Analyze tumor growth curves D->E

Figure 3: Workflow for an in vivo antitumor efficacy study.

Signaling Pathways

The cytotoxic metabolite of 5-F-IAA, 3-methylene-2-oxindole, induces apoptosis, a form of programmed cell death. While the precise downstream signaling cascade is still under full investigation, studies on similar indole-based compounds and oxidative stress-induced apoptosis suggest the involvement of key apoptotic pathways.[12][13][14][15]

The reactive nature of 3-methylene-2-oxindole leads to the generation of reactive oxygen species (ROS) and direct damage to cellular components, including DNA and proteins. This cellular stress can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Intrinsic Pathway:

  • Damage to mitochondria leads to the release of cytochrome c into the cytoplasm.

  • Cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome.

  • The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.

Extrinsic Pathway:

  • Cellular stress can lead to the upregulation of death receptors on the cell surface.

  • Binding of ligands to these receptors initiates a signaling cascade that activates caspase-8.

  • Activated caspase-8 can directly activate caspase-3.

Both pathways converge on the activation of caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis.

Apoptosis_Signaling_Pathway cluster_activation Activation cluster_pathways Apoptotic Pathways cluster_execution Execution 3-methylene-2-oxindole 3-methylene-2-oxindole Mitochondria Mitochondria 3-methylene-2-oxindole->Mitochondria Induces stress Death_Receptors Death Receptors 3-methylene-2-oxindole->Death_Receptors Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: Putative apoptosis signaling pathway induced by 3-methylene-2-oxindole.

Alternative Biological Activities

Neuroactivity

While specific studies on the neuroprotective or neurotoxic effects of 5-F-IAA are limited, research on the parent compound, IAA, and its derivatives provides some insights. High doses of IAA have been shown to induce microencephaly in rat embryos, and 5-methoxyindole-3-acetic acid, a related compound, caused apoptosis of neuroepithelial cells.[16] These findings suggest that high concentrations of indole-3-acetic acid derivatives could have neurotoxic potential, a factor to consider in the development of 5-F-IAA as a therapeutic agent. Conversely, other indole-based compounds have been investigated for their neuroprotective properties.[17] Further research is warranted to specifically evaluate the neurological effects of 5-F-IAA.

Plant Auxin Activity

As a derivative of IAA, 5-F-IAA is recognized for its role as a plant growth regulator.[1][2] It promotes root and shoot development, similar to natural auxins.[1] A quantitative comparison of the auxin activity of 5-F-IAA and IAA would require specific bioassays, such as the Avena coleoptile elongation test or a root growth inhibition assay. Such studies would elucidate the relative potency of 5-F-IAA as a plant hormone.

Conclusion

This compound is a multifaceted molecule with distinct biological activities depending on the biological system. Its role as a plant growth regulator is analogous to its parent compound, indole-3-acetic acid. However, its most compelling therapeutic potential lies in its function as a pro-drug in targeted cancer therapy. The ability to be selectively activated by horseradish peroxidase at the tumor site to produce a highly cytotoxic metabolite makes it a strong candidate for further investigation in Gene-Directed Enzyme Prodrug Therapy.

The data presented in this guide highlight the potent in vitro cytotoxicity of activated 5-F-IAA against a range of cancer cell lines and provide initial evidence of its in vivo pharmacokinetic profile and efficacy. Future research should focus on obtaining more detailed quantitative data on its anticancer activity, elucidating the complete downstream signaling pathways of apoptosis, and thoroughly evaluating its neurotoxic potential to ensure a comprehensive safety profile for any potential clinical applications.

References

A Comparative Analysis of 5-Fluoroindole-3-acetic Acid and its Chloro-Derivative, 5-Chloroindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 5-Fluoroindole-3-acetic acid (5-F-IAA) and its chloro-derivative, 5-Chloroindole-3-acetic acid (5-Cl-IAA). Both are halogenated analogs of the natural plant hormone indole-3-acetic acid (IAA) and exhibit distinct biological activities that are of significant interest in cancer research and agriculture. This document summarizes their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Physicochemical Properties

A comparison of the key physicochemical properties of 5-F-IAA and 5-Cl-IAA is crucial for understanding their relative stability, solubility, and membrane permeability, which in turn influence their biological activity and pharmacokinetic profiles.

PropertyThis compound5-Chloroindole-3-acetic acid
Molecular Formula C₁₀H₈FNO₂[1][2][3][4][5]C₁₀H₈ClNO₂[6][7][8][9][10]
Molecular Weight 193.17 g/mol [1][2][3][4][5]209.63 g/mol [6][7][8][9][10][11]
Melting Point 137-145 °C[12]158-159 °C[11]
pKa (Predicted) Not available4.37 ± 0.30[13][14]
Appearance Yellowish to off-white crystalline powder[12]White to off-white crystalline powder[10]

Comparative Biological Activity

The substitution of a hydrogen atom with fluorine or chlorine at the 5-position of the indole ring significantly alters the biological activity of indole-3-acetic acid. 5-F-IAA has emerged as a promising prodrug for targeted cancer therapy, while 5-Cl-IAA is recognized as a potent auxin, a class of plant growth regulators.

Cytotoxic Activity in Cancer Therapy

This compound exhibits significant cytotoxicity against a range of human and rodent tumor cell lines, but this activity is conditional upon its activation by the enzyme horseradish peroxidase (HRP)[13][15]. In the absence of HRP, 5-F-IAA is largely non-toxic. This enzyme-prodrug system offers a potential strategy for targeted cancer therapy, where HRP can be delivered specifically to tumor tissues.

The cytotoxic effect is believed to stem from the HRP-mediated oxidation of 5-F-IAA, which leads to the formation of a radical cation. This unstable intermediate rapidly decarboxylates to form highly reactive cytotoxic products, including 3-methylene-2-oxindole analogues. These products can then conjugate with cellular nucleophiles such as thiols and DNA, leading to cellular damage and apoptosis[13][15]. Studies have shown that this induced apoptosis is associated with the production of reactive oxygen species (ROS) and the activation of stress-activated signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways[16].

In contrast, there is limited publicly available data on the intrinsic cytotoxicity of 5-Chloroindole-3-acetic acid. While some derivatives of 5-chloroindole have shown anticancer activity, the parent compound is primarily studied for its auxin properties.

Auxin Activity in Plant Growth Regulation

5-Chloroindole-3-acetic acid is a well-documented potent auxin[6]. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development, including cell elongation, division, and differentiation. The auxin signaling pathway is initiated by the binding of auxin to its co-receptors, the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. This binding promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes. Studies on chlorinated indole derivatives suggest they can have improved affinity for TIR1/AFB receptors, potentially explaining their enhanced auxin activity[6][18][19].

This compound is also described as a plant growth regulator[12]. However, detailed quantitative data directly comparing its auxin activity to that of 5-Cl-IAA is scarce in the available literature.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of 5-F-IAA and 5-Cl-IAA are a direct result of their interactions with different cellular machinery and signaling pathways.

This compound: HRP-Mediated Cytotoxicity

The mechanism of action for 5-F-IAA as a cancer prodrug is centered on its enzymatic activation by HRP.

HRP_Activation_Pathway HRP-Mediated Activation of this compound 5-F-IAA 5-F-IAA Radical_Cation 5-F-IAA Radical Cation 5-F-IAA->Radical_Cation HRP Oxidation HRP HRP Reactive_Intermediate 3-Methylene-2-oxindole (Reactive Intermediate) Radical_Cation->Reactive_Intermediate Decarboxylation Cellular_Targets Cellular Nucleophiles (Thiols, DNA) Reactive_Intermediate->Cellular_Targets Conjugation Cell_Damage Cellular Damage Cellular_Targets->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: HRP-mediated activation of 5-F-IAA leading to apoptosis.

5-Chloroindole-3-acetic Acid: Auxin Signaling Pathway

As a potent auxin, 5-Cl-IAA is expected to function through the canonical auxin signaling pathway.

Auxin_Signaling_Pathway Canonical Auxin Signaling Pathway cluster_nucleus Nucleus Auxin 5-Cl-IAA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates transcription of Growth_Response Plant Growth Response Auxin_Responsive_Genes->Growth_Response

Caption: The canonical auxin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of 5-Halogenated Indole-3-acetic Acids

A general approach to synthesizing 5-halogenated indole-3-acetic acids involves the Fischer indole synthesis, followed by the introduction of the acetic acid side chain.

General Workflow for Synthesis:

Synthesis_Workflow General Synthesis Workflow Start 4-Halogenated Phenylhydrazine Fischer_Indole Fischer Indole Synthesis Start->Fischer_Indole Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Fischer_Indole Indole_Ester Ethyl 5-Halogenated Indole-2-carboxylate Fischer_Indole->Indole_Ester Hydrolysis Hydrolysis Indole_Ester->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Halogenated_Indole 5-Halogenated Indole Decarboxylation->Halogenated_Indole Japp_Klingemann Japp-Klingemann Reaction Halogenated_Indole->Japp_Klingemann Final_Product 5-Halogenated Indole-3-acetic Acid Japp_Klingemann->Final_Product

Caption: General workflow for the synthesis of 5-halogenated indole-3-acetic acids.

Detailed Protocol (Conceptual):

  • Fischer Indole Synthesis: React the corresponding 4-halogenated phenylhydrazine with an appropriate ketone or aldehyde (e.g., ethyl pyruvate) under acidic conditions to form the indole ring structure.

  • Side Chain Introduction: A common method is the Japp-Klingemann reaction, which can be used to introduce the acetic acid moiety at the 3-position of the indole ring.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Note: Specific reaction conditions, catalysts, and purification methods will vary depending on the specific halogen and desired yield.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (5-F-IAA, 5-Cl-IAA) stock solutions in DMSO

  • Horseradish Peroxidase (HRP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete medium. For experiments with 5-F-IAA, also prepare solutions containing a fixed concentration of HRP.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include appropriate controls (vehicle control with DMSO, cells with HRP only, and untreated cells).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Auxin Activity Bioassay (Avena Coleoptile Elongation Test)

This bioassay measures the ability of a compound to stimulate cell elongation in oat coleoptiles.

Materials:

  • Oat seeds (Avena sativa)

  • Test compounds (5-F-IAA, 5-Cl-IAA) solutions at various concentrations

  • Buffer solution (e.g., phosphate buffer, pH 6.0)

  • Petri dishes, filter paper

Procedure:

  • Germinate oat seeds in the dark for 3-4 days.

  • Under a dim green light, cut 10 mm segments from the sub-apical region of the coleoptiles.

  • Float the segments in the buffer solution for 1-2 hours.

  • Transfer a set number of segments (e.g., 10) to petri dishes containing filter paper moistened with the test solutions of different concentrations. Include a control with buffer only.

  • Incubate the petri dishes in the dark for 24 hours.

  • Measure the final length of the coleoptile segments.

  • Calculate the percentage of elongation for each concentration relative to the initial length and compare it to the control.

Conclusion

This compound and 5-Chloroindole-3-acetic acid, while structurally similar, exhibit markedly different biological activities. 5-F-IAA acts as a potent, enzyme-activatable prodrug with significant potential in targeted cancer therapy. Its cytotoxicity is dependent on the presence of horseradish peroxidase, offering a mechanism for tumor-specific activation. In contrast, 5-Cl-IAA is a powerful synthetic auxin that modulates plant growth and development through the canonical auxin signaling pathway.

Further research is warranted to conduct direct comparative studies of these two compounds in both cancer cell lines and plant bioassays to fully elucidate their relative potencies and potential for synergistic or differential applications. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

Validating the Mechanism of Action of 5-Fluoroindole-3-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 5-Fluoroindole-3-acetic acid (5-F-IAA) with its parent compound, indole-3-acetic acid (IAA), and other alternatives. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of 5-F-IAA as a targeted anticancer prodrug, supported by experimental data and detailed protocols.

Core Mechanism of Action: Peroxidase-Mediated Activation

This compound is a prodrug that remains relatively non-toxic until it is activated by a peroxidase enzyme, such as horseradish peroxidase (HRP).[1][2] This targeted activation is a key feature of its potential therapeutic application in oncology, where HRP can be delivered to a tumor site via antibody-directed enzyme prodrug therapy (ADEPT).

Upon activation by HRP, 5-F-IAA is oxidized to form a radical cation. This unstable intermediate then undergoes rapid fragmentation, eliminating carbon dioxide and forming highly reactive, cytotoxic products.[1] The proposed cytotoxic species is a 3-methylene-2-oxindole analogue, which is a potent electrophile.[1][2] This reactive molecule is thought to exert its anticancer effects by forming covalent adducts with biological nucleophiles, such as thiols (e.g., in glutathione and cysteine residues of proteins) and DNA, leading to cellular stress and apoptosis.[1][2][3]

Interestingly, while 5-F-IAA is oxidized by HRP at a slower rate than its parent compound, indole-3-acetic acid (IAA), it demonstrates significantly greater cytotoxicity to cancer cells upon activation.[1][2]

Comparative Performance Data

The following tables summarize the comparative cytotoxicity of 5-F-IAA and IAA in the presence of horseradish peroxidase. The data is representative of findings from in vitro studies on various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of 5-F-IAA and IAA in Cancer Cell Lines

CompoundCell LineHRP ConcentrationIC50 (µM)Reference
5-F-IAAV79 (Hamster Fibroblasts)PresentSignificantly lower than IAA[1]
IAAV79 (Hamster Fibroblasts)PresentHigher than 5-F-IAA[1]
5-F-IAAMCF7 (Human Breast Cancer)PresentPotent cytotoxicity observed[1]
5-F-IAAHT29 (Human Colon Cancer)PresentPotent cytotoxicity observed[1]
5-F-IAAT24 (Human Bladder Cancer)PresentMore resistant than MCF7/HT29[1]
IAAG361 (Human Melanoma)PresentInduces apoptosis[4]

Table 2: Qualitative Comparison of Physicochemical and Biological Properties

PropertyThis compound (5-F-IAA)Indole-3-acetic acid (IAA)Key Differences & Implications
Activation by HRP Slower oxidation rate than IAA.[1]Faster oxidation rate.[1]The slower activation of 5-F-IAA may lead to a more sustained release of the cytotoxic species.
Cytotoxicity Significantly more potent upon activation.[1]Less potent upon activation.[1]The fluorine substitution enhances the cytotoxic potential of the activated metabolite.
Proposed Cytotoxic Moiety Reactive 3-methylene-2-oxindole analogue.[1]Similar reactive indole-derived species.[3]The fluoro-substituent likely alters the reactivity and stability of the cytotoxic product.
Mechanism of Cell Death Induction of apoptosis.Induction of apoptosis.[4]Both compounds, upon activation, trigger programmed cell death.

Experimental Protocols for Mechanism Validation

To validate the mechanism of action of 5-F-IAA, a series of experiments can be performed. Below are detailed protocols for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of 5-F-IAA that is required to inhibit the growth of cancer cells by 50% (IC50) in the presence of HRP.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of 5-F-IAA and IAA (as a comparator) in cell culture medium. Add the compounds to the cells, with and without a fixed concentration of HRP (e.g., 1-5 µg/mL). Include wells with cells and HRP only, and cells with medium only as controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Thiol Reactivity Assay

This assay validates the interaction of activated 5-F-IAA with thiol-containing molecules like glutathione (GSH).

  • Activation of 5-F-IAA: In a reaction buffer (e.g., phosphate buffer, pH 7.4), mix 5-F-IAA with HRP and H2O2 to generate the reactive species.

  • Reaction with GSH: Add a known concentration of GSH to the activated 5-F-IAA solution.

  • Quantification of Free Thiols: At various time points, measure the concentration of remaining free GSH using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product measured at 412 nm.

  • Data Analysis: A decrease in the concentration of free GSH over time indicates a reaction with the activated 5-F-IAA. The rate of this reaction can be calculated and compared with that of other compounds.

DNA Adduct Formation Assay

This experiment aims to demonstrate that the activated 5-F-IAA can form covalent adducts with DNA.

  • In Vitro Reaction: Incubate purified DNA (e.g., calf thymus DNA) with 5-F-IAA, HRP, and H2O2.

  • DNA Isolation and Digestion: After the reaction, purify the DNA to remove any unbound compound. Digest the DNA into individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

  • LC-MS/MS Analysis: Analyze the digested nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search for new peaks corresponding to the expected mass of DNA adducts (e.g., dG-5-F-IAA).

  • Data Analysis: The presence of these specific peaks confirms the formation of DNA adducts. The amount of adducts can be quantified relative to the unmodified nucleosides.

Visualizing the Mechanism and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and experimental workflows.

G cluster_activation Prodrug Activation cluster_cellular_targets Cellular Targets 5-F-IAA 5-F-IAA Radical Cation Radical Cation 5-F-IAA->Radical Cation HRP HRP HRP Cytotoxic Metabolite Cytotoxic Metabolite Radical Cation->Cytotoxic Metabolite -CO2 Thiols Thiols Cytotoxic Metabolite->Thiols Adduct Formation DNA DNA Cytotoxic Metabolite->DNA Adduct Formation Cellular Damage Cellular Damage Thiols->Cellular Damage DNA->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis

Caption: Proposed mechanism of action for 5-F-IAA.

G cluster_workflow Cytotoxicity Assay Workflow Cell_Seeding Seed Cancer Cells (96-well plate) Treatment Add 5-F-IAA +/- HRP Cell_Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Measurement Measure Absorbance (570 nm) MTT_Assay->Measurement Analysis Calculate IC50 Measurement->Analysis G cluster_validation Mechanism Validation Logic Hypothesis 5-F-IAA is a peroxidase-activated prodrug forming cytotoxic adducts Cytotoxicity Is 5-F-IAA cytotoxic only with HRP? Hypothesis->Cytotoxicity Thiol_Reactivity Does activated 5-F-IAA react with thiols? Hypothesis->Thiol_Reactivity DNA_Adducts Does activated 5-F-IAA form DNA adducts? Hypothesis->DNA_Adducts Conclusion Mechanism Validated Cytotoxicity->Conclusion Thiol_Reactivity->Conclusion DNA_Adducts->Conclusion

References

Safety Operating Guide

Proper Disposal of 5-Fluoroindole-3-acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 5-Fluoroindole-3-acetic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This compound, a halogenated indole derivative, is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2] Proper disposal is not merely a recommendation but a requirement governed by local, state, and federal regulations.[3][4] The cornerstone of its disposal is recognizing it as a halogenated organic waste and ensuring it is never mixed with non-halogenated waste streams.[5][6][7][8][9]

Key Disposal and Safety Parameters

To facilitate quick reference and comparison, the following table summarizes essential quantitative data and safety information for this compound.

ParameterValue/SpecificationSource
Chemical Formula C₁₀H₈FNO₂[1][10]
Molecular Weight 193.17 g/mol [1]
CAS Number 443-73-2[1][10]
GHS Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[11]
Storage Temperature -20°C[1]
Personal Protective Equipment (PPE) N95 dust mask, chemical safety goggles (eyeshields), protective gloves, lab coat.[12]
Waste Container Filling Limit Do not overfill; allow for expansion. A common guideline is to fill to no more than 90% of the container's total capacity.[6][9]
Waste Segregation Must be segregated as halogenated organic waste . Do not mix with non-halogenated solvents, acids, bases, or other reactive waste.[5][6][7][8][9]

Experimental Protocol for Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing the appropriate PPE: a lab coat, chemical-resistant gloves (inspect for integrity before use), and chemical safety goggles.[12]
  • All handling of the solid compound and preparation of its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][12]

2. Waste Collection and Segregation:

  • Designate a specific, compatible waste container for "Halogenated Organic Waste."[5][6][7] The container must be made of a material that will not react with the chemical and must have a tightly fitting cap.[6][10]
  • Never mix this compound waste with non-halogenated organic solvents, aqueous waste, or any other waste stream.[5][6][8] Cross-contamination can create hazardous reactions and significantly increase disposal costs.[5][7]

3. Labeling the Waste Container:

  • As soon as the first drop of waste is added, label the container clearly with a "Hazardous Waste" tag.[5][7]
  • The label must include:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • An accurate estimation of the concentration and all other constituents in the container.
  • The relevant hazard pictograms (e.g., exclamation mark for irritant).
  • The date the waste was first added to the container.

4. Storing the Waste Container:

  • Keep the waste container tightly closed at all times, except when adding waste.[6][7][10]
  • Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment to catch any potential leaks.[7][9]
  • Ensure the storage location is away from heat, direct sunlight, and incompatible materials.[3][13]

5. Final Disposal Procedure:

  • Once the container is full (up to 90% capacity), ensure the cap is securely tightened.[9]
  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][8][10][11]
  • Follow all institutional procedures for waste manifest and handover.

6. Accidental Spills:

  • In case of a spill, evacuate the immediate area if necessary.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11][14]
  • Clean the spill area thoroughly.
  • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated & Compatible 'Halogenated Organic Waste' Container B->C D Add Waste to Container (in Chemical Fume Hood) C->D E Label Container Immediately (Contents, Hazards, Date) D->E F Store Container Securely (Closed, Ventilated, Secondary Containment) E->F G Container Full (<=90%)? F->G G->D No H Arrange for Disposal via EHS / Licensed Contractor G->H Yes I End: Waste Manifested & Removed H->I

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 5-Fluoroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoroindole-3-acetic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following tables summarize its hazard classifications and the recommended personal protective equipment (PPE).

Hazard Classification

Hazard StatementClassification
H315Causes skin irritation[1][2][3]
H319Causes serious eye irritation[1][2][3]
H335May cause respiratory irritation[1][2][3]

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be used for additional protection against splashes.[1][4][5]ANSI Z87.1 (US) or EN 166 (EU)
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.[2][6][7]EN 374
Respiratory Protection NIOSH-approved N95 filtering facepiece respirator or higher if handling powder or in a poorly ventilated area.[1][4]NIOSH (US) or EN 149 (EU)

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk. The following workflow outlines the key steps for safely working with this compound.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe 1. Don Appropriate PPE - Lab coat - Safety goggles - Nitrile gloves prep_setup 2. Prepare Workspace - Ensure fume hood is operational - Gather all necessary equipment prep_ppe->prep_setup handling_weigh 3. Weighing - Use an analytical balance inside a fume hood - Handle with care to avoid dust generation prep_setup->handling_weigh handling_dissolve 4. Dissolving - Add solvent slowly to the solid - Keep the container covered as much as possible handling_weigh->handling_dissolve cleanup_decon 5. Decontamination - Clean all surfaces with an appropriate solvent - Wipe down the balance and fume hood handling_dissolve->cleanup_decon cleanup_waste 6. Waste Disposal - Dispose of contaminated gloves and consumables in a designated hazardous waste container cleanup_decon->cleanup_waste cleanup_ppe 7. Doff PPE - Remove PPE in the correct order to avoid self-contamination cleanup_waste->cleanup_ppe storage 8. Storage - Store in a tightly sealed container - Place in a cool, dry, and well-ventilated area away from incompatible materials cleanup_ppe->storage

Caption: Workflow for safe handling of this compound.

Detailed Experimental Protocols

1. Preparation:

  • Personal Protective Equipment (PPE): Before entering the laboratory, ensure you are wearing a lab coat, safety goggles that meet ANSI Z87.1 standards, and chemical-resistant nitrile gloves.[8]

  • Workspace Setup: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure the work area is clean and uncluttered.

2. Handling:

  • Weighing: When weighing the powder, use a spatula to carefully transfer the material. Avoid any actions that could create dust.[2]

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Keep the container closed when not in use.

3. Cleanup and Disposal:

  • Decontamination: After handling, decontaminate all surfaces, including the balance and the interior of the fume hood, with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Waste Disposal: Dispose of all contaminated waste, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[2][6][9][10]

  • Doffing PPE: Remove your PPE in the reverse order it was put on, being careful to not touch the exterior of contaminated items with your bare skin. Wash your hands thoroughly with soap and water after removing your gloves.[2][6]

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] It should be stored away from incompatible materials. The recommended storage temperature is -20°C.[1]

First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water.[2][6] Remove contaminated clothing. If irritation persists, seek medical attention.

  • If inhaled: Move the individual to fresh air.[2][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoroindole-3-acetic acid
Reactant of Route 2
5-Fluoroindole-3-acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.